Amino-PEG4-alcohol
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO4/c9-1-3-11-5-7-13-8-6-12-4-2-10/h10H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOJXMUSDYSKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5072933 | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86770-74-3 | |
| Record name | 2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86770-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086770743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5072933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Amino-PEG4-alcohol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-alcohol is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation, drug delivery, and surface modification. Its structure, featuring a primary amine, a terminal hydroxyl group, and a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for covalently linking molecules and modifying surfaces. This guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for this compound.
The primary amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (such as N-hydroxysuccinimide esters), and other electrophilic groups.[1] Concurrently, the terminal hydroxyl group can be further functionalized or used as an attachment point for other molecules.[2] The PEG spacer enhances the aqueous solubility and flexibility of the resulting conjugates, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.[1]
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This data is essential for designing and executing experimental protocols, ensuring optimal reaction conditions, and proper handling and storage.
| Property | Value |
| Chemical Formula | C₈H₁₉NO₄ |
| Molecular Weight | 193.24 g/mol [] |
| CAS Number | 86770-74-3[2] |
| Appearance | Colorless to yellowish oil[4] |
| Purity | Typically >95%[5] |
| Boiling Point | 301.6 ± 27.0 °C (Predicted)[] |
| Solubility | Soluble in water, DMSO, DMF, DCM, THF, and acetonitrile.[2][6] |
| Storage Conditions | Store at -20°C, protected from light and moisture.[1] Handle with anhydrous solvents to maintain stability.[1] |
| Synonyms | 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 1-Amino-3,6,9-trioxaundecan-11-ol, H2N-PEG4-OH[1] |
Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in various applications:
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, it can be used to attach cytotoxic drugs to antibodies, creating ADCs that target cancer cells. The PEG spacer helps to improve the solubility and stability of the ADC.[7]
-
PROTACs (Proteolysis Targeting Chimeras): this compound serves as a linker to connect a target protein-binding ligand and an E3 ubiquitin ligase ligand in a PROTAC molecule.[7] This proximity induces the ubiquitination and subsequent degradation of the target protein.[7]
-
Bioconjugation: It is widely used to link biomolecules such as peptides, proteins, and oligonucleotides. The amino group can react with various functional groups, enabling the creation of complex bioconjugates.[1]
-
Surface Modification: The linker can be used to functionalize nanoparticles, hydrogels, and other material surfaces. This modification can improve biocompatibility, reduce non-specific binding, and provide sites for further conjugation.[1]
Experimental Protocols
The following are general protocols for common reactions involving this compound. Optimization may be required for specific applications.
Amine Coupling with NHS Esters
This protocol describes the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.
Materials:
-
This compound
-
NHS ester-functionalized molecule
-
Anhydrous, amine-free solvent (e.g., DMF, DMSO)
-
Reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., Tris or glycine (B1666218) buffer)
Procedure:
-
Dissolve the NHS ester-functionalized molecule in the anhydrous solvent immediately before use.
-
Dissolve this compound in the reaction buffer.
-
Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester may be required.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench the reaction by adding the quenching buffer to consume any unreacted NHS ester.
-
Purify the conjugate using appropriate methods such as dialysis, size exclusion chromatography, or HPLC.
Amine Coupling with Carboxylic Acids using EDC
This protocol outlines the conjugation of the primary amine of this compound to a carboxylic acid-containing molecule using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
EDC
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Activation Buffer (e.g., MES buffer, pH 4.5-5.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the activation buffer.
-
Add EDC (and optionally NHS) to the carboxylic acid solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.
-
Dissolve this compound in the coupling buffer.
-
Add the activated carboxylic acid solution to the this compound solution.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using appropriate chromatographic techniques.
Visualizations
The following diagrams illustrate the role of this compound in key applications and experimental workflows.
NHS Ester Conjugation Workflow
Role of this compound in a PROTAC
References
An In-depth Technical Guide to Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Amino-PEG4-alcohol, a heterobifunctional linker critical in the fields of bioconjugation, pharmaceutical research, and drug delivery system development. Its unique structure offers versatility for covalently linking molecules, enhancing solubility, and providing a flexible spacer arm.
Core Molecular Structure and Properties
This compound, systematically named 1-Amino-3,6,9-trioxaundecanyl-11-ol, is a polyethylene (B3416737) glycol (PEG) derivative characterized by a primary amine group (-NH2) at one terminus and a hydroxyl group (-OH) at the other, connected by a four-unit ethylene (B1197577) glycol spacer.[1] This hydrophilic spacer significantly improves the solubility and pharmacokinetic properties of the conjugated molecules.[1]
The molecular formula for this compound is C8H19NO4 .[1][2][3][4] Its structure is depicted below:
H2N-(CH2)2-O-(CH2)2-O-(CH2)2-O-(CH2)2-OH
This bifunctional nature allows for selective and sequential reactions. The primary amine group readily reacts with electrophiles such as carboxylic acids, activated NHS esters, and carbonyls (ketones or aldehydes).[4][5] The terminal hydroxyl group serves as a nucleophile that can be further activated or functionalized for subsequent conjugation steps.[1][4][5]
Physicochemical and Technical Data
The following table summarizes the key quantitative data for this compound, compiled from various suppliers and databases.
| Property | Value | Citations |
| Molecular Formula | C8H19NO4 | [1][2][3][4][6] |
| Molecular Weight | 193.24 g/mol | [1][2][3][6] |
| CAS Number | 86770-74-3 | [1][2][3][4][6] |
| Appearance | Colorless to Pale Yellow Oil | [2][5] |
| Purity | Typically ≥95% to >98% | [1][2][4][6][7] |
| Solubility | Soluble in Water, DMSO, DCM, DMF, THF, Acetonitrile | [2][4] |
| Storage Conditions | Recommended at -20°C for long-term storage; can be stored at 4°C for short periods. | [4][6] |
| SMILES | NCCOCCOCCOCCO | [3][6] |
Applications in Research and Drug Development
This compound is a versatile tool primarily used as a linker in complex bioconjugates. Its applications are central to the development of advanced therapeutics and diagnostic agents.
-
Antibody-Drug Conjugates (ADCs): It serves as a non-cleavable linker to attach cytotoxic drugs to monoclonal antibodies.[8] The PEG spacer enhances the solubility and stability of the resulting ADC.
-
PROTACs: This molecule is a popular PEG-based linker for synthesizing Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation.[8][9]
-
Bioconjugation: The linker can be used to attach biomolecules to various surfaces, nanoparticles, or hydrogels, controlling spacing and improving hydrophilicity.[1]
-
Drug Delivery and PEGylation: The hydrophilic PEG chain can improve the pharmacokinetic profile of small molecule drugs by increasing their half-life and reducing immunogenicity.[1]
Experimental Protocols and Methodologies
The dual reactivity of this compound allows for a two-step conjugation strategy, which is a common experimental workflow.
General Protocol for Two-Step Bioconjugation:
-
Activation of Carboxyl Group: A molecule containing a carboxylic acid (e.g., a small molecule drug) is activated using standard carbodiimide (B86325) chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide) in an appropriate buffer (e.g., MES or PBS) to form a reactive NHS ester.
-
First Conjugation (Amine Reaction): this compound is added to the activated molecule. The primary amine of the PEG linker reacts with the NHS ester to form a stable amide bond. The reaction is typically performed at room temperature for several hours.
-
Purification: The resulting drug-PEG-alcohol intermediate is purified from excess reactants and byproducts, often using chromatography techniques like HPLC.
-
Activation of Hydroxyl Group: The terminal hydroxyl group of the purified intermediate is then activated. This can be achieved by converting it to a more reactive group, such as a tosylate, mesylate, or by reacting it with a phosgene (B1210022) equivalent to create a chloroformate.
-
Second Conjugation: The activated drug-PEG linker is then reacted with a second molecule (e.g., a protein, antibody, or another small molecule) containing a nucleophilic group (like an amine or thiol) to form the final conjugate.
-
Final Purification: The final bioconjugate is purified to remove any unreacted components, typically using size-exclusion or affinity chromatography.
Visualized Workflow: General Bioconjugation Strategy
The following diagram illustrates a typical experimental workflow for using this compound to link a drug molecule to a target protein.
Caption: A generalized workflow for a two-step bioconjugation using this compound linker.
References
- 1. This compound, CAS 86770-74-3 | AxisPharm [axispharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. precisepeg.com [precisepeg.com]
- 4. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 5. 1-AMINO-3,6,9-TRIOXAUNDECANYL-11-OL | 86770-74-3 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. glycomindsynth.com [glycomindsynth.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-AMINO-3,6,9-TRIOXAUNDECANYL-11-OL [chembk.com]
In-Depth Technical Guide to Amino-PEG4-alcohol: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Amino-PEG4-alcohol, a heterobifunctional linker critical in the fields of bioconjugation and drug development. Its core utility lies in its application as a spacer in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides exemplary experimental protocols for its use, and illustrates its role in targeted protein degradation.
Core Properties of this compound
This compound is a hydrophilic linker characterized by a terminal primary amine and a hydroxyl group, separated by a tetraethylene glycol spacer. This structure imparts desirable solubility and flexibility to the conjugates it forms.
| Property | Value | Source(s) |
| Molecular Weight | 193.24 g/mol | [1][2][3] |
| Chemical Formula | C₈H₁₉NO₄ | [1][2][4] |
| CAS Number | 86770-74-3 | [1][2][4] |
| Appearance | Colorless to pale yellow oil or liquid | [2] |
| Purity | Typically >95% | [1][2][4] |
| Solubility | Water, DMSO, DMF, DCM, THF, Acetonitrile | [2][4] |
| Reactive Groups | Primary Amine (-NH₂), Hydroxyl (-OH) | [3][4][5] |
Applications in Drug Development
The bifunctional nature of this compound makes it a versatile tool for covalently linking different molecular entities. The primary amine is nucleophilic and readily reacts with electrophiles such as carboxylic acids (often activated as NHS esters) and aldehydes. The terminal hydroxyl group can be further functionalized or used as an attachment point.[3][4]
A prominent application of this linker is in the synthesis of PROTACs. PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][6] this compound can serve as the linker connecting the target protein-binding ligand to the E3 ligase-binding ligand.
A notable example is in the development of degraders for Bromodomain and Extra-Terminal domain (BET) proteins, such as BRD4, which are implicated in cancer. The PROTAC ARV-771, a potent BRD4 degrader, incorporates a PEG-based linker to connect a JQ1 analog (a BRD4 inhibitor) to a ligand for the von Hippel-Lindau (VHL) E3 ligase.[7][8][9]
Experimental Protocols
The following are illustrative protocols for the conjugation of this compound.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid
This protocol describes the formation of a stable amide bond between the primary amine of this compound and a carboxylic acid-containing molecule (e.g., a protein ligand) using a carbodiimide (B86325) coupling agent like EDC.
Materials:
-
This compound
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., flash chromatography)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.
-
Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active NHS ester.
-
-
Coupling Reaction:
-
To the activated carboxylic acid solution, add a solution of this compound (1.2 equivalents) in the same anhydrous solvent.
-
Add DIPEA (2 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by an appropriate method such as TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent can be removed under reduced pressure.
-
The crude product is then purified using a suitable technique, such as flash column chromatography, to isolate the desired conjugate.
-
Protocol 2: Reaction of this compound with an NHS Ester
This protocol outlines the direct reaction between the amine of this compound and a pre-activated NHS ester.
Materials:
-
This compound
-
NHS ester-containing molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Purification system
Procedure:
-
Dissolution:
-
Dissolve the NHS ester-containing molecule (1 equivalent) in anhydrous DMF or DMSO.
-
In a separate vessel, dissolve this compound (1.2 equivalents) in the same solvent.
-
-
Coupling Reaction:
-
Add the this compound solution to the NHS ester solution.
-
If the NHS ester is stable at a neutral to slightly basic pH, the reaction can be carried out in a buffer solution (e.g., PBS, pH 7.4-8.0).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Purification:
-
Upon completion, the desired product can be purified from the reaction mixture using an appropriate chromatographic method.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate a conceptual workflow for PROTAC synthesis and the mechanism of action for a BRD4-degrading PROTAC.
Caption: Conceptual workflow for the synthesis of a BRD4-targeting PROTAC.
Caption: Mechanism of action for a BRD4-targeting PROTAC utilizing the VHL E3 ligase.
References
- 1. Arv-771 | C49H60ClN9O7S2 | CID 126619980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The therapeutic effect of the BRD4-degrading PROTAC A1874 in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARV-771 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pnas.org [pnas.org]
- 8. ARV-771, 1949837-12-0 | BroadPharm [broadpharm.com]
- 9. ARV-771 Acts as an Inducer of Cell Cycle Arrest and Apoptosis to Suppress Hepatocellular Carcinoma Progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of Amino-PEG4-alcohol, a valuable bifunctional linker used extensively in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document outlines a common and effective multi-step synthetic route starting from tetraethylene glycol, detailing experimental protocols, quantitative data, and characterization methods.
Introduction
This compound, with the chemical name 11-amino-3,6,9-trioxaundecan-1-ol, is a hydrophilic linker molecule featuring a primary amine and a primary alcohol functional group at its termini, connected by a flexible tetraethylene glycol spacer.[1][2] The amine group allows for facile conjugation to carboxylic acids, activated esters, and other electrophilic moieties, while the hydroxyl group can be further functionalized or used as a point of attachment.[1][2] The polyethylene (B3416737) glycol (PEG) chain enhances the solubility and pharmacokinetic properties of the conjugated molecules.[2]
This guide details a four-step synthesis of this compound, commencing with the selective activation of one hydroxyl group of tetraethylene glycol, followed by nucleophilic substitution to introduce the amine functionality in a protected form, and concluding with deprotection.
Synthetic Pathway Overview
The synthesis of this compound from tetraethylene glycol can be achieved through a four-step process:
-
Selective Mono-tosylation of Tetraethylene Glycol: One of the two primary alcohol groups of tetraethylene glycol is selectively activated by reaction with p-toluenesulfonyl chloride (TsCl) to form a monotosylate.
-
Azide (B81097) Formation: The tosyl group is displaced by an azide ion through nucleophilic substitution to yield mono-azido-tetraethylene glycol.
-
Boc Protection and Reduction (Staudinger Reaction): The terminal azide is reduced to a primary amine via the Staudinger reaction, which is then protected with a tert-butyloxycarbonyl (Boc) group.
-
Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Synthesis Workflow Diagram
Caption: Multi-step synthesis of this compound from tetraethylene glycol.
Experimental Protocols
Step 1: Selective Mono-tosylation of Tetraethylene Glycol
Reaction: Tetraethylene glycol + p-Toluenesulfonyl chloride → Mono-tosyl-tetraethylene glycol
Procedure:
-
To a solution of tetraethylene glycol (515 mmol) in tetrahydrofuran (B95107) (THF, 230 mL), a solution of sodium hydroxide (B78521) (172 mmol) in deionized water (20 mL) is added.[3]
-
The mixture is cooled to 0 °C in an ice bath.
-
A solution of p-toluenesulfonyl chloride (51.5 mmol) in THF (20 mL) is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.[3]
-
The reaction is stirred at 0 °C for 2 hours.[3]
-
After the reaction is complete, the solution is poured into deionized water. The aqueous layer is separated and extracted with dichloromethane (B109758).
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product as a clear oil.[3]
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.
Step 2: Synthesis of Mono-azido-tetraethylene glycol
Reaction: Mono-tosyl-tetraethylene glycol + Sodium azide → Mono-azido-tetraethylene glycol
Procedure:
-
Mono-tosyl-tetraethylene glycol is dissolved in dimethylformamide (DMF).
-
Sodium azide (NaN3) is added to the solution.
-
The reaction mixture is heated and stirred until the starting material is consumed (monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature, and water is added.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of Boc-NH-PEG4-alcohol
Reaction: Mono-azido-tetraethylene glycol + PPh3 + H2O → this compound this compound + (Boc)2O → Boc-NH-PEG4-alcohol
Procedure (Staudinger Reduction followed by Boc Protection):
-
To a solution of mono-azido-tetraethylene glycol in THF, triphenylphosphine (PPh3) is added, and the mixture is stirred.[4]
-
After the formation of the phosphazide (B1677712) intermediate, water is added to hydrolyze it to the amine.[4]
-
Once the reduction is complete, a base (e.g., triethylamine (B128534) or diisopropylethylamine) and di-tert-butyl dicarbonate ((Boc)2O) are added to the reaction mixture.[5]
-
The reaction is stirred at room temperature until the amine is fully protected (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent.
-
The solution is washed with aqueous acidic and basic solutions to remove impurities.
-
The organic layer is dried and concentrated to give the Boc-protected product.
Purification: Purification is typically achieved by column chromatography on silica gel.
Step 4: Deprotection of Boc-NH-PEG4-alcohol
Reaction: Boc-NH-PEG4-alcohol → this compound
Procedure:
-
Boc-NH-PEG4-alcohol is dissolved in dichloromethane (DCM).[1]
-
Trifluoroacetic acid (TFA) is added to the solution at 0 °C.[1]
-
The reaction mixture is stirred at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[1]
-
The solvent and excess TFA are removed under reduced pressure.[1]
-
The residue is dissolved in a minimal amount of solvent and precipitated by the addition of a non-polar solvent like diethyl ether to obtain the TFA salt of the product.
-
For the free amine, a basic work-up is performed.[6]
Purification: The final product can be purified by column chromatography on silica gel, often using a mobile phase containing a small amount of ammonia (B1221849) to prevent tailing of the amine.[7]
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Typical Yield |
| 1 | Mono-tosyl-tetraethylene glycol | Tetraethylene glycol | p-Toluenesulfonyl chloride, NaOH | ~90%[3] |
| 2 | Mono-azido-tetraethylene glycol | Mono-tosyl-tetraethylene glycol | Sodium azide | High |
| 3 | Boc-NH-PEG4-alcohol | Mono-azido-tetraethylene glycol | PPh3, H2O, (Boc)2O | High |
| 4 | This compound | Boc-NH-PEG4-alcohol | TFA | Quantitative[8] |
Characterization Data
This compound (11-amino-3,6,9-trioxaundecan-1-ol)
-
Molecular Formula: C₈H₁₉NO₄
-
Molecular Weight: 193.24 g/mol
-
Appearance: Colorless to pale yellow oil
-
¹H NMR (CDCl₃): Chemical shifts (ppm) are expected for the ethylene (B1197577) glycol backbone protons (around 3.6-3.7 ppm), the methylene (B1212753) group adjacent to the amine (around 2.8-2.9 ppm), and the methylene group adjacent to the hydroxyl group (around 3.7-3.8 ppm).
-
¹³C NMR (CDCl₃): Chemical shifts (ppm) are expected for the carbons of the ethylene glycol backbone (in the range of 60-75 ppm), with distinct signals for the carbons adjacent to the amine and hydroxyl groups.
Boc-NH-PEG4-alcohol
-
Molecular Formula: C₁₃H₂₇NO₆
-
Molecular Weight: 293.36 g/mol
-
¹H NMR (CDCl₃): In addition to the PEG backbone signals, a characteristic singlet for the nine protons of the tert-butyl group will be observed around 1.4 ppm.
-
¹³C NMR (CDCl₃): A signal for the quaternary carbon of the Boc group will appear around 80 ppm, and the carbonyl carbon of the carbamate (B1207046) will be observed around 156 ppm.
Applications in Drug Development
This compound is a critical linker in the development of advanced therapeutics.
PROTACs: In PROTACs, this linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein.[9]
ADCs: In ADCs, the linker is used to attach a cytotoxic payload to an antibody, enabling targeted delivery of the drug to cancer cells.[9]
PROTAC Logical Relationship Diagram
Caption: Logical relationship of a PROTAC utilizing a PEG linker.
Conclusion
The synthesis of this compound via the described multi-step route from tetraethylene glycol is a robust and efficient method for producing this versatile linker. Careful control of reaction conditions and appropriate purification at each step are crucial for obtaining a high-purity product suitable for demanding applications in pharmaceutical research and development. This guide provides a solid foundation for researchers to successfully synthesize and utilize this compound in their work.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. 1-Boc-amino-3,6,9-trioxaundecanyl-11-ol | 106984-09-2 | FB18919 [biosynth.com]
- 3. rsc.org [rsc.org]
- 4. Staudinger Reaction [organic-chemistry.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. rsc.org [rsc.org]
- 9. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS 86770-74-3 [homesunshinepharma.com]
An In-depth Technical Guide to the Physicochemical Properties of Poly(ethylene glycol) Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units.[1] Their remarkable biocompatibility, non-toxicity, and tunable physicochemical properties have established them as indispensable tools in drug delivery, bioconjugation, and materials science.[2][3] The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic efficacy and safety of various drugs by improving their pharmacokinetic and pharmacodynamic profiles.[4][5] This in-depth guide provides a comprehensive overview of the core physicochemical properties of PEG linkers, detailed experimental protocols for their characterization, and visualizations of key concepts and workflows.
Core Physicochemical Properties of PEG Linkers
The unique advantages conferred by PEG linkers stem from a combination of their fundamental physicochemical characteristics. These properties can be tailored by controlling the length, structure (linear vs. branched), and terminal functional groups of the PEG chain.[6]
Solubility and Hydrophilicity
PEG linkers are highly soluble in water and a range of organic solvents, a property attributed to the hydrogen bonding capacity of the ether oxygen atoms in the ethylene oxide backbone with water molecules.[1][7] This hydrophilicity is a key factor in their ability to increase the solubility of hydrophobic drugs and biomolecules, which can otherwise be challenging to formulate for intravenous administration.[4][8] The enhanced solubility also helps to prevent aggregation of the conjugated molecule, improving its stability and bioavailability.[9]
Flexibility and Conformation
The C-O bonds within the PEG backbone can rotate freely, affording the polymer significant conformational flexibility.[1] In aqueous solutions, PEG chains are extensively hydrated and adopt a random coil conformation, creating a large hydrodynamic volume.[10] This "stealth" property forms a protective hydration shell around the conjugated molecule, shielding it from enzymatic degradation and recognition by the immune system.[1][11] The conformation of grafted PEG chains can be described as either a "mushroom" or "brush" regime, depending on the grafting density, which in turn influences protein adsorption and cellular interactions.[12]
Impact on Drug Stability and Aggregation
By creating a steric shield and increasing solubility, PEGylation significantly enhances the stability of conjugated molecules.[2][4] This protective layer can prevent proteolytic degradation of protein and peptide drugs, thereby increasing their stability in biological environments.[4] Furthermore, the hydrophilic nature of PEG helps to prevent the aggregation of hydrophobic drugs, a common challenge in drug formulation and delivery.[9]
Charge and Immunogenicity
PEG is generally considered to be non-toxic and to have low immunogenicity.[9][13] The neutral charge of the PEG backbone contributes to its "stealth" properties, reducing non-specific interactions with proteins and cells.[1] However, it is now understood that anti-PEG antibodies can be generated in some individuals, particularly after repeated administration of PEGylated therapeutics.[14][15] The immunogenicity of PEG can be influenced by factors such as its molecular weight, the nature of the conjugated molecule, and the linkage chemistry.[15]
Pharmacokinetics and Biodistribution
One of the most significant advantages of PEGylation is its ability to prolong the circulation half-life of a drug.[4] The increased hydrodynamic size of a PEGylated molecule reduces its renal clearance, leading to a longer residence time in the bloodstream.[5] This can result in more sustained plasma concentrations and allow for less frequent dosing.[4] The biodistribution of a drug can also be altered by PEGylation, with the potential to increase accumulation in specific tissues.[16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physicochemical properties of PEG linkers and their impact on conjugated molecules.
| Property | Description | Typical Values/Observations | References |
| Molecular Weight | The mass of the PEG polymer, often expressed in Daltons (Da) or kilodaltons (kDa). | Varies widely from a few hundred Da to over 40 kDa. | [6] |
| Polydispersity Index (PDI) | A measure of the distribution of molecular weights in a given polymer sample. A PDI of 1.0 indicates a monodisperse polymer. | Polydisperse PEGs have a range of molecular weights, while monodisperse (dPEG®) PEGs have a single, defined molecular weight. | [14][17] |
| Hydrodynamic Radius (Rh) | The effective radius of the hydrated polymer in solution. | Increases with molecular weight. For example, a 20 kDa mPEG can increase the Rh of a 19 kDa protein to a range of 5.17–5.35 nm. | [11] |
| Solubility | The ability of the PEG linker to dissolve in a solvent. | Highly soluble in water and many organic solvents like DCM, DMF, and ethanol. | [1][7] |
| Impact on Half-life (t1/2) | The extension of the circulation time of a conjugated drug. | Can be increased dramatically. For example, a 4 kDa and 10 kDa PEG modification can lead to 2.5- and 11.2-fold half-life extensions, respectively. | [9][18] |
| Effect on Cytotoxicity | The change in the intrinsic potency of a conjugated drug. | Can be reduced due to steric hindrance. For example, 4 kDa and 10 kDa PEG modifications reduced cytotoxicity by 4.5- and 22-fold, respectively. | [18] |
| Experimental Technique | Measured Parameter(s) | Typical Application for PEG Linkers | References |
| Size-Exclusion Chromatography (SEC) | Molecular weight, hydrodynamic radius, aggregation state. | To determine the purity and molecular weight distribution of PEGylated conjugates and to separate them from unreacted components. | [11][] |
| Dynamic Light Scattering (DLS) | Hydrodynamic radius, size distribution. | To assess the size and monodispersity of PEGylated molecules and nanoparticles in solution. | [20] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, molecular weight, conjugation efficiency. | To confirm the structure of PEG linkers and to quantify the degree of functionalization. | [5][6] |
| Differential Scanning Calorimetry (DSC) | Thermal stability (melting temperature, Tm), enthalpy of unfolding (ΔH). | To evaluate the effect of PEGylation on the thermal stability of proteins and other biomolecules. | [21][22] |
| Mass Spectrometry (MS) | Molecular weight, degree of PEGylation, site of conjugation. | To precisely determine the mass of PEGylated proteins and identify the location of PEG attachment. | [1][9] |
| Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) | Apparent molecular weight, purity. | To visualize the products of a PEGylation reaction and estimate the degree of PEGylation. | [23][24] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the physicochemical properties of PEG linkers and their conjugates.
Size-Exclusion Chromatography (SEC) of PEGylated Proteins
Objective: To determine the molecular weight, purity, and aggregation state of a PEGylated protein.
Materials:
-
Purified PEGylated protein sample
-
SEC column (e.g., Superdex 200)
-
Mobile phase buffer (e.g., 100 mM sodium phosphate, 300 mM arginine, pH 6.2 with 10% isopropanol)[25]
-
HPLC or UPLC system with UV and/or refractive index (RI) detection[11][26]
-
Molecular weight standards
Protocol:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[11][25]
-
Sample Preparation: Dissolve the PEGylated protein in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm filter to remove any particulates.[11][20]
-
Standard Curve Generation: Inject a series of molecular weight standards to generate a calibration curve of elution volume versus log(molecular weight).
-
Sample Injection: Inject a defined volume of the prepared sample (e.g., 10-100 µL) onto the column.[11][25]
-
Data Acquisition: Monitor the elution profile using UV (typically at 280 nm for proteins) and/or RI detection.[11][26]
-
Data Analysis: Determine the retention time of the major peak corresponding to the PEGylated protein and any other peaks corresponding to aggregates or unreacted species. Calculate the apparent molecular weight by comparing the retention time to the standard curve. The presence of high molecular weight species eluting earlier indicates aggregation.[11]
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius and size distribution of PEGylated molecules in solution.
Materials:
-
PEGylated sample in a suitable buffer
-
DLS instrument
-
Low-volume cuvette
-
0.2 µm syringe filter or spin-filter
Protocol:
-
Sample Preparation: Filter the sample through a 0.2 µm filter to remove dust and large aggregates.[20] A sample volume of approximately 30 µL is typically required.[20]
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up. Open the instrument software.
-
Cuvette Cleaning: Thoroughly clean the cuvette with filtered, distilled water and dry with canned air to remove any residual liquid.[20]
-
Blank Measurement: Measure the scattering of the filtered buffer alone to ensure the cuvette is clean. Expect count rates in the range of 8,000-12,000 counts per second.[20]
-
Sample Loading: Carefully pipette the filtered sample into the cuvette, avoiding the introduction of air bubbles.
-
Count Rate Optimization: Place the cuvette in the instrument and measure the count rate. For a protein solution, an ideal and stable count rate is between 150,000 and 250,000 counts per second.[20]
-
Data Acquisition: Once a stable and appropriate count rate is achieved, initiate the DLS measurement. Data is typically collected over a period of about 10 minutes, acquiring 14-20 data points.[20]
-
Data Analysis: The software will calculate the translational diffusion coefficient from the fluctuations in scattered light intensity and use this to determine the hydrodynamic radius (Rh) and the polydispersity of the sample.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the molecular weight and functionalization yield of a PEG linker.
Materials:
-
PEG linker sample
-
Deuterated solvent (e.g., CDCl3 or DMSO-d6)[8]
-
NMR spectrometer (e.g., 400 MHz)[6]
-
NMR tubes
Protocol:
-
Sample Preparation: Dissolve the PEG linker in the appropriate deuterated solvent.
-
Instrument Setup: Calibrate and shim the NMR spectrometer according to standard procedures.
-
Data Acquisition: Acquire a 1H NMR spectrum. For more detailed structural information, 13C, COSY, HMQC, and HMBC spectra can also be acquired.[27]
-
Data Analysis:
-
Structural Confirmation: Assign the peaks in the 1H NMR spectrum to the corresponding protons in the PEG structure. The large peak around 3.64 ppm corresponds to the repeating -(CH2-CH2-O)- units.[8]
-
Molecular Weight Determination: Calculate the molecular weight by comparing the integration of the terminal group protons to the integration of the repeating monomer unit protons.[6] It is important to account for 13C satellite peaks which can affect the accuracy of the integration of the main repeating unit peak.[5][6]
-
Functionalization Yield: Determine the efficiency of conjugation by comparing the integration of a peak corresponding to the attached moiety to the integration of a terminal PEG proton signal.[6]
-
Differential Scanning Calorimetry (DSC)
Objective: To assess the effect of PEGylation on the thermal stability of a protein.
Materials:
-
PEGylated protein sample (e.g., 1 mg/mL)[21]
-
Matching buffer for reference
-
DSC instrument
Protocol:
-
Sample Preparation: Prepare the PEGylated protein solution and a matching buffer reference. Degas both solutions before loading.
-
Instrument Setup: Clean the sample and reference cells of the calorimeter. Load the sample and reference solutions into their respective cells.
-
Data Acquisition: Equilibrate the system at a starting temperature (e.g., 20°C). Scan to a final temperature (e.g., 95°C) at a constant heating rate (e.g., 1°C/min).[21]
-
Data Analysis: The resulting thermogram plots the excess heat capacity as a function of temperature. The peak of the transition curve represents the melting temperature (Tm), which is a measure of the protein's thermal stability. The area under the curve corresponds to the calorimetric enthalpy (ΔHcal) of unfolding.[22][28] A shift in Tm to a higher temperature indicates stabilization by PEGylation, while a decrease in Tm suggests destabilization.[21]
Mass Spectrometry (MS) of PEGylated Proteins
Objective: To determine the precise molecular weight, degree of PEGylation, and site of conjugation.
Materials:
-
Purified PEGylated protein sample
-
Solvents for liquid chromatography (e.g., water, acetonitrile (B52724) with formic acid)
-
Optional: Reagents for post-column addition (e.g., triethylamine)[9]
Protocol:
-
Sample Preparation: Prepare the PEGylated protein sample in a suitable buffer for LC-MS analysis. Excess unconjugated PEG may need to be removed.[17]
-
LC Separation: Inject the sample onto a reverse-phase or size-exclusion column coupled to the mass spectrometer. The liquid chromatography step separates the PEGylated protein from impurities.[17]
-
Mass Spectrometry Analysis:
-
The sample is ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
Acquire the mass spectrum over a relevant m/z range. The polydispersity of PEG can lead to a complex spectrum with multiple charge state envelopes.[9]
-
Post-column addition of amines like triethylamine (B128534) can help to reduce charge state complexity and simplify the spectrum.[9]
-
-
Data Analysis:
-
Deconvolution: Use deconvolution software to convert the m/z spectrum into a zero-charge mass spectrum. This will reveal the mass of the intact PEGylated protein and the distribution of PEG adducts.[1][17]
-
Peptide Mapping (for site of conjugation): To identify the specific amino acid residues where PEG is attached, the PEGylated protein can be enzymatically digested (e.g., with trypsin), and the resulting peptides are analyzed by tandem mass spectrometry (MS/MS).[17]
-
Mandatory Visualizations
Caption: General workflow for the preparation and analysis of a PEGylated conjugate.
Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC) utilizing a PEG linker.
Caption: Interrelationship of core PEG linker properties and their therapeutic benefits.
References
- 1. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 4. web.mit.edu [web.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciex.com [sciex.com]
- 10. The Science Behind Peptide PEGylation - Creative Peptides [creative-peptides.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. Color Gradients | Graphviz [graphviz.org]
- 14. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 16. benchchem.com [benchchem.com]
- 17. enovatia.com [enovatia.com]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | MDPI [mdpi.com]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
- 21. pharmaexcipients.com [pharmaexcipients.com]
- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. lcms.cz [lcms.cz]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Function of Amine and Hydroxyl Groups in PEG Linkers
Polyethylene (B3416737) glycol (PEG) linkers are indispensable tools in modern biotechnology and pharmaceutical development, acting as flexible spacers to connect molecules such as drugs, proteins, and imaging agents.[1][2][3] The process of attaching these PEG chains, known as PEGylation, dramatically improves the therapeutic properties of biomolecules by enhancing solubility, increasing stability, and reducing immunogenicity.[1][2][4][][6][][8][9][10] The versatility of PEGylation stems from the terminal functional groups at the ends of the polymer chain, which dictate the chemistry used for conjugation.[][11]
This guide provides a detailed technical examination of two of the most fundamental functional groups: the hydroxyl (-OH) group, the native terminus of PEG, and the amine (-NH2) group, a highly reactive and versatile workhorse for bioconjugation. Understanding their distinct chemical properties and roles is critical for the rational design of next-generation bioconjugates and drug delivery systems.
The Hydroxyl (-OH) Group: The Versatile Precursor
The basic structure of a polyethylene glycol polymer is a diol, possessing a hydroxyl group at each end of the chain.[10][12][] While fundamental to the PEG structure, the hydroxyl group itself exhibits low reactivity under typical physiological conditions, making it unsuitable for direct, spontaneous conjugation to biomolecules.[][14] Its primary role is therefore not as a direct conjugating agent, but as a crucial and versatile starting point for chemical activation into a wide array of more reactive functionalities.[4][]
The Necessity of Hydroxyl Activation
To be used in bioconjugation, the terminal hydroxyl group must first be chemically activated to create a more reactive intermediate. This activation step is the gateway to nearly all other PEG functionalities. Common activation strategies include:
-
Sulfonylation (Tosylation or Mesylation): The hydroxyl group is reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) to form a PEG-tosylate (PEG-OTs) or PEG-mesylate (PEG-OMs).[14] This converts the -OH into an excellent leaving group, priming the PEG for nucleophilic substitution reactions. This is often the first step in synthesizing amine-terminated PEG.[14][15]
-
Activation with N,N'-Disuccinimidyl Carbonate (DSC): Reacting a hydroxyl-terminated PEG with DSC creates a highly reactive PEG-N-hydroxysuccinimide (NHS) ester.[4] This "activated PEG" is highly susceptible to nucleophilic attack by primary amines, making it one of the most common reagents for modifying lysine (B10760008) residues on proteins.[4]
-
Reaction with Other Reagents: Hydroxyl groups can also react with isocyanates (to form carbamate (B1207046) linkages), nitrophenyl carbonates (NPC), and epoxides, although these reactions often require specific and sometimes harsh pH conditions (e.g., pH 8.5-9.5 for epoxides).[16][17][18]
The workflow below illustrates the central role of the hydroxyl group as a precursor that must be activated before it can be used for conjugation or converted into other functional groups.
The Amine (-NH2) Group: The Workhorse of Conjugation
In contrast to the hydroxyl group, the primary amine group is a highly reactive nucleophile, making it one of the most versatile and widely used functional groups for bioconjugation.[14][18][19] Amine-terminated PEG linkers can be synthesized from hydroxyl-PEGs or other precursors and serve as a direct tool for forming stable covalent bonds with various molecules.
Key Conjugation Chemistries
The nucleophilic nature of the amine group allows it to participate in several robust and efficient conjugation reactions:
-
Amide Bond Formation: This is the most prevalent strategy for protein modification.
-
Reaction with Activated Esters: Amine-terminated PEGs react readily with N-hydroxysuccinimide (NHS) esters at a pH of 7-9 to form a highly stable amide bond. This is a very efficient and common method for labeling molecules that have been activated with an NHS ester.[8][16][17][20]
-
Reaction with Carboxylic Acids: In the presence of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), amine-PEGs can be directly coupled to carboxylic acid groups (e.g., on aspartic or glutamic acid residues of a protein) to form an amide bond.[16][17][20]
-
-
Reductive Amination: PEG-amines can react with molecules containing an aldehyde or ketone group. This reaction first forms a reversible Schiff base, which is then stabilized by a reducing agent (e.g., sodium cyanoborohydride) to create a stable secondary amine linkage.[14][16][17][19] This chemistry can be controlled by pH to specifically target the N-terminus of a protein.[19]
-
Michael Addition: Amine groups can react with acrylate-functionalized PEGs or surfaces in a Michael-type addition reaction, which is particularly useful in the formation of hydrogels.[21][22]
The diagram below outlines the primary reaction pathways available for an amine-terminated PEG linker.
Data Summary
The functional characteristics of hydroxyl and amine groups, along with their primary reaction chemistries, are summarized in the tables below for easy comparison.
Table 1: Comparison of Hydroxyl and Amine Group Properties in PEG Linkers
| Functional Group | Inherent Reactivity | Common Role | Key Features |
| Hydroxyl (-OH) | Low / Inert[][14] | Precursor for Activation | The native end-group of PEG; requires chemical activation to become reactive.[4][] |
| Amine (-NH2) | High (Nucleophilic) | Direct Conjugation | Highly versatile; reacts with a variety of electrophiles to form stable bonds.[14][19] |
Table 2: Common Activation and Conjugation Chemistries
| Starting PEG Group | Target on Molecule | Reagents / Method | Resulting Bond | Typical pH |
| PEG-OH | Amine (-NH2) | 1. DSC Activation of PEG-OH2. Conjugation | Carbamate | 7.0 - 9.0 |
| PEG-NH2 | Carboxylic Acid (-COOH) | EDC Coupling[20] | Amide | 4.5 - 7.5 |
| PEG-NH2 | NHS Ester | Direct Conjugation[16][20] | Amide | 7.0 - 9.0 |
| PEG-NH2 | Aldehyde (-CHO) | Reductive Amination[16][17] | Secondary Amine | ~6.0 - 8.0 |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are summarized protocols for key transformations and conjugations involving hydroxyl and amine groups.
Protocol 1: Activation of Hydroxyl-Terminated PEG to a PEG-NHS Ester[5]
This protocol describes the activation of an inert PEG-hydroxyl group to a highly reactive PEG-NHS ester, making it ready for conjugation to amine-containing molecules.
-
Dissolution: Dissolve hydroxyl-terminated PEG (e.g., mPEG-OH) in anhydrous dichloromethane (B109758) (DCM) under an inert nitrogen or argon atmosphere.
-
Addition of Reagents: Add N,N'-Disuccinimidyl carbonate (DSC) and pyridine (B92270) to the solution. A typical molar ratio is 1:1.5:1.5 (PEG-OH:DSC:Pyridine).
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Concentration: Concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Precipitation: Precipitate the activated PEG product by adding the concentrated solution dropwise into ice-cold diethyl ether while stirring vigorously.
-
Collection and Washing: Collect the white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents.
-
Drying: Dry the final product, the PEG-NHS ester, under a vacuum.
Protocol 2: Conjugation of Amine-Terminated PEG to a Carboxylic Acid via EDC Coupling[22]
This protocol details the formation of a stable amide bond between a PEG-amine and a molecule containing a carboxylic acid.
-
Reagent Preparation: Prepare stock solutions of the carboxylic acid-containing molecule and the amine-terminated PEG in an appropriate buffer (e.g., MES buffer, pH 4.5-6.0). Prepare a fresh solution of EDC.
-
Activation of Carboxylic Acid: Add EDC to the carboxylic acid solution and incubate for 15 minutes at room temperature to form a reactive O-acylisourea intermediate. For enhanced stability and efficiency, N-hydroxysuccinimide (NHS) can be added at this stage to form a more stable NHS-ester intermediate.
-
Conjugation: Add the amine-terminated PEG solution to the activated carboxylic acid mixture.
-
Reaction: Allow the reaction to proceed for at least 2 hours at room temperature.
-
Quenching: Quench the reaction and hydrolyze any unreacted EDC by adding a quenching buffer, such as one containing hydroxylamine (B1172632) or Tris.
-
Purification: Purify the resulting PEG-conjugated product using appropriate methods like dialysis, size exclusion chromatography (SEC), or tangential flow filtration (TFF) to remove unreacted PEG, EDC, and byproducts.
Protocol 3: Synthesis of Amine-Terminated PEG from Hydroxyl-Terminated PEG[16][17]
This two-step protocol is a common method for converting the inert hydroxyl group into a reactive amine group.
Step 1: Mesylation and Azidation
-
Mesylation: Dissolve hydroxyl-terminated PEG in anhydrous DCM with triethylamine (B128534) (TEA). Cool the solution in an ice bath and add methanesulfonyl chloride (MsCl) dropwise. Allow the reaction to warm to room temperature and stir overnight. The product, PEG-OMs, can be isolated by precipitation in cold diethyl ether.[15]
-
Azidation: Dissolve the dried PEG-OMs in a solvent like DMF and add sodium azide (B81097) (NaN3). Heat the reaction (e.g., to 80-100°C) and let it proceed for 24 hours to form PEG-N3. Isolate the product by precipitation.[14][15]
Step 2: Reduction to Amine
-
Staudinger Reaction: Dissolve the PEG-N3 in a suitable solvent and add a phosphine, such as triphenylphosphine (B44618) (PPh3). Stir for several hours, then add water to hydrolyze the intermediate and yield the final amine-terminated PEG (PEG-NH2).[14]
-
Alternative Reduction: Alternatively, the PEG-azide can be reduced using zinc powder in the presence of ammonium (B1175870) chloride in a THF/water mixture, followed by refluxing for 48-72 hours. This method provides high yields and purity.[15]
-
Purification: The final PEG-NH2 product is purified by precipitation, followed by filtration and drying under vacuum.
General Experimental Workflow for Protein PEGylation
The logical process for conjugating a PEG linker to a protein involves several key stages, from selection and reaction to final characterization, as depicted below.
Conclusion
The hydroxyl and amine groups on PEG linkers serve distinct yet complementary functions in the field of bioconjugation. The hydroxyl group is the fundamental building block, an inert precursor whose true value is unlocked through chemical activation. This activation transforms it into a reactive entity or allows for its conversion into other functional groups. The amine group, in contrast, is a powerful and versatile tool for direct conjugation, enabling the formation of stable covalent bonds through a variety of well-established chemical reactions.
A thorough understanding of the reactivity, activation requirements, and specific conjugation chemistries associated with both -OH and -NH2 groups is paramount for researchers in drug development. This knowledge empowers the rational design of PEGylated therapeutics, enabling precise control over conjugation sites, linker stability, and ultimately, the pharmacokinetic and pharmacodynamic profile of the final product.[23][6][]
References
- 1. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 2. chempep.com [chempep.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. benchchem.com [benchchem.com]
- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 9. adcreview.com [adcreview.com]
- 10. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 11. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioactive Modification of Poly(ethylene glycol) Hydrogels for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creativepegworks.com [creativepegworks.com]
- 17. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 18. interchim.fr [interchim.fr]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. broadpharm.com [broadpharm.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. purepeg.com [purepeg.com]
The Strategic Role of the PEG Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioconjugation and the Pivotal Role of PEG Spacers
Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and pharmaceutical development. This powerful technique enables the creation of novel molecular entities with combined functionalities, leading to advancements in therapeutics, diagnostics, and research. Central to the success of many bioconjugates is the linker, or spacer, that connects the constituent molecules. Among the most versatile and widely utilized linkers are those based on polyethylene (B3416737) glycol (PEG).
PEG spacers are hydrophilic, flexible, and biocompatible polymers composed of repeating ethylene (B1197577) oxide units.[1] Their incorporation into bioconjugates, a process known as PEGylation, can dramatically improve the physicochemical and pharmacokinetic properties of the resulting molecule.[2] This guide provides a comprehensive technical overview of the role of PEG spacers in bioconjugation, detailing their benefits, the impact of their structural characteristics, and the experimental methodologies used in their application and analysis.
Core Advantages of Employing PEG Spacers in Bioconjugation
The inclusion of a PEG spacer in a bioconjugate imparts a range of beneficial properties that are critical for the development of effective and safe biotherapeutics. These advantages stem from the unique physicochemical characteristics of the PEG polymer.
-
Enhanced Solubility and Stability: Many therapeutic molecules, particularly small molecule drugs and some proteins, exhibit poor solubility in aqueous environments. The hydrophilic nature of PEG can significantly increase the overall water solubility of a bioconjugate, facilitating formulation and administration.[1] Furthermore, the flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby enhancing the stability of the bioconjugate in biological fluids.[1][3]
-
Reduced Immunogenicity and Antigenicity: By creating a hydrophilic shield around the biomolecule, PEG spacers can mask immunogenic epitopes, reducing the likelihood of an adverse immune response.[1] This "stealth" effect is crucial for protein therapeutics, which can otherwise be recognized as foreign by the immune system, leading to rapid clearance and reduced efficacy.
-
Improved Pharmacokinetics: The increased hydrodynamic size of a PEGylated bioconjugate slows its renal clearance, leading to a longer circulation half-life.[2] This extended presence in the bloodstream can result in a more sustained therapeutic effect and may allow for less frequent dosing, improving patient compliance.
-
Minimized Steric Hindrance: The flexible nature of the PEG spacer provides distance and rotational freedom between the conjugated molecules. This can be critical for preserving the biological activity of each component, for example, by ensuring that a targeting antibody's binding site remains unobstructed by its conjugated payload.[1]
The Impact of PEG Spacer Architecture and Length
The properties of a PEG spacer are not uniform; they can be tailored by altering its molecular architecture and length. These variations have a profound impact on the characteristics of the final bioconjugate.
Linear vs. Branched PEG Spacers
PEG spacers can be synthesized in linear or branched configurations. Linear PEGs consist of a single, straight chain of ethylene oxide units, while branched PEGs have multiple PEG arms extending from a central core.
Branched PEGs generally exhibit a larger hydrodynamic radius for a given molecular weight compared to their linear counterparts. This can lead to more effective shielding of the bioconjugate, further reducing immunogenicity and renal clearance. However, the increased steric bulk of branched PEGs may also interfere with the biological activity of the conjugated molecules. The choice between a linear and branched PEG spacer is therefore a critical design consideration that depends on the specific application and the desired balance of properties.
The Critical Influence of PEG Spacer Length
The length of the PEG spacer, determined by the number of ethylene oxide repeating units, is a key parameter that can be optimized to fine-tune the properties of a bioconjugate.
-
Solubility and Stability: Generally, longer PEG chains impart greater hydrophilicity, leading to increased solubility.[4] They also provide more extensive steric protection, which can enhance stability against enzymatic degradation.
-
Pharmacokinetics: A longer PEG spacer results in a larger hydrodynamic volume, which in turn leads to a longer in vivo half-life due to reduced kidney filtration.[5]
-
Biological Activity: While longer PEG chains can be beneficial for pharmacokinetics, they can also increase the distance between the conjugated molecules, which may be advantageous or disadvantageous depending on the desired mode of action. For example, in an antibody-drug conjugate (ADC), a longer spacer may facilitate the interaction of the drug with its intracellular target after internalization. Conversely, an excessively long spacer could potentially hinder the binding of the antibody to its target antigen.
Quantitative Data on the Effects of PEG Spacers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer properties on bioconjugate characteristics.
| Property | Unmodified Protein | PEGylated Protein (Short PEG) | PEGylated Protein (Long PEG) | Reference(s) |
| Hydrodynamic Radius (nm) | Varies by protein | Increased | Further Increased | [4] |
| In Vitro Stability (Half-life in serum) | Shorter | Longer | Potentially Longer | [6] |
| Thermodynamic Stability | Baseline | May be altered | May be altered | [3][7] |
| Aqueous Solubility | Lower | Higher | Higher | [4] |
Table 1: Impact of PEG Spacer Length on the Biophysical Properties of Proteins. This table provides a qualitative summary of the expected changes in key biophysical properties of a protein upon conjugation with short versus long PEG spacers.
| ADC Component | PEG Spacer Length | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Pharmacokinetic Profile (Half-life) | Reference(s) |
| Antibody-Drug Conjugate | None (Direct Linkage) | Baseline | Baseline | Baseline | [4] |
| Antibody-Drug Conjugate | Short PEG (e.g., PEG4) | May be similar to baseline | May be improved | Slightly Increased | [4] |
| Antibody-Drug Conjugate | Medium PEG (e.g., PEG8) | Often optimal | Often optimal | Moderately Increased | [4] |
| Antibody-Drug Conjugate | Long PEG (e.g., PEG12+) | May decrease due to steric hindrance | May be reduced | Significantly Increased | [4] |
Table 2: Influence of PEG Spacer Length on the Properties of Antibody-Drug Conjugates (ADCs). This table illustrates the trade-offs often observed when varying PEG spacer length in ADCs, where an optimal length is typically sought to balance potency and pharmacokinetics.
| PEG Architecture | Molecular Weight (kDa) | Hydrodynamic Radius (nm) | In Vivo Half-life | Reference(s) |
| Linear | 20 | X | Y | [3] |
| Branched (2-arm) | 20 | > X | > Y | [3] |
| Linear | 40 | A | B | [3] |
| Branched (2-arm) | 40 | > A | > B | [3] |
Table 3: Comparative Effects of Linear vs. Branched PEG Spacers on Bioconjugate Properties. This table highlights the general observation that for a given total molecular weight, branched PEG architectures tend to result in a larger hydrodynamic radius and a longer in vivo half-life compared to their linear counterparts.
Experimental Protocols for PEGylation and Characterization
The successful development of a PEGylated bioconjugate relies on robust experimental methodologies for its synthesis, purification, and characterization.
A Representative Protocol for NHS-Ester PEGylation of a Monoclonal Antibody
This protocol outlines a general procedure for the covalent attachment of an amine-reactive PEG spacer to a monoclonal antibody (mAb) via N-hydroxysuccinimide (NHS) ester chemistry. This method targets primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the protein.[8]
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
NHS-ester-activated PEG (e.g., NHS-PEG-Maleimide for subsequent conjugation, or mPEG-NHS for simple PEGylation)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
-
Characterization instruments (e.g., UV-Vis spectrophotometer, SDS-PAGE, mass spectrometer)
Procedure:
-
Antibody Preparation:
-
Ensure the mAb is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer like PBS at pH 7.2-8.0. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer via dialysis or desalting.
-
-
PEG Reagent Preparation:
-
Allow the NHS-ester-activated PEG reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the PEG reagent in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL. NHS esters are susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.[8]
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the dissolved PEG reagent to the antibody solution. A common starting point is a 20-fold molar excess of PEG to mAb.[8] The optimal ratio should be determined empirically.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[8]
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing primary amines, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with any remaining unreacted NHS-ester-PEG.
-
-
Purification of the PEGylated Antibody:
-
Remove unreacted PEG and other small molecules by dialysis against PBS or by size-exclusion chromatography (SEC). SEC is often preferred as it can also separate out aggregates.
-
-
Characterization of the PEGylated Antibody:
-
Degree of PEGylation: Determine the average number of PEG molecules conjugated per antibody. This can be assessed by techniques such as SDS-PAGE (which will show an increase in apparent molecular weight), mass spectrometry (for a more precise mass determination), or UV-Vis spectroscopy if the PEG reagent contains a chromophore.
-
Purity and Aggregation: Analyze the purified conjugate by SEC to assess the percentage of monomeric PEGylated antibody and the presence of any aggregates.
-
Biological Activity: Perform a relevant functional assay (e.g., an ELISA or a cell-based assay) to confirm that the PEGylated antibody retains its biological activity.
-
Key Characterization Techniques
-
Size-Exclusion Chromatography (SEC): SEC is a fundamental technique for the analysis of PEGylated bioconjugates. It separates molecules based on their hydrodynamic size, allowing for the assessment of purity, the detection of aggregation, and the separation of PEGylated from un-PEGylated species.
-
Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the bioconjugate, which can be used to determine the degree of PEGylation. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE can provide a qualitative assessment of PEGylation. The addition of PEG chains increases the hydrodynamic radius of the protein, causing it to migrate more slowly through the gel, resulting in a shift to a higher apparent molecular weight.
-
Drug-to-Antibody Ratio (DAR) Determination: For ADCs, the DAR is a critical quality attribute. It can be determined using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), and mass spectrometry.
Visualizing Workflows and Concepts in Bioconjugation
Diagrams created using the DOT language can effectively illustrate the logical flow of experimental processes and the relationships between different molecular components in bioconjugation.
References
- 1. mdpi.com [mdpi.com]
- 2. dovepress.com [dovepress.com]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. confluore.com [confluore.com]
- 7. researchgate.net [researchgate.net]
- 8. About the Influence of PEG Spacers on the Cytotoxicity of Titanate Nanotubes-Docetaxel Nanohybrids against a Prostate Cancer Cell Line | MDPI [mdpi.com]
Methodological & Application
Application Note: Conjugation of Carboxylic Acid-Containing Molecules to Amino-PEG4-alcohol
<
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG) linkers are integral tools in bioconjugation, used to connect molecules such as proteins, peptides, and small molecule drugs.[1][2][3] Their use can enhance the solubility, stability, and pharmacokinetic properties of the resulting conjugates.[1][3] Amino-PEG4-alcohol is a discrete (monodisperse) PEG linker containing a primary amine and a primary alcohol, separated by a 4-unit PEG chain.[4][5][6] This bifunctional nature allows for the covalent attachment of two different molecules, making it a versatile spacer in the development of complex bioconjugates like antibody-drug conjugates (ADCs) and PROTACs.[4]
This document provides a detailed protocol for the conjugation of a molecule containing a carboxylic acid to the primary amine of this compound. The reaction utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amide bond.[7][8]
Principle of the Reaction
The conjugation is achieved through a two-step carbodiimide-mediated coupling reaction.[7][9]
-
Activation: The carboxylic acid group on the molecule of interest is activated by EDC. This reaction is most efficient under acidic conditions (pH 4.5-6.0).[10][11] The activation results in a highly reactive but unstable O-acylisourea intermediate.[9]
-
Stabilization & Amide Bond Formation: The addition of NHS (or its water-soluble analog, Sulfo-NHS) reacts with the O-acylisourea intermediate to form a more stable NHS ester.[7][8][9] This semi-stable ester is then readily attacked by the primary amine of the this compound at a physiological to slightly alkaline pH (7.2-8.0), forming a stable covalent amide bond and releasing NHS.[12][13]
Reaction Pathway Diagram
The following diagram illustrates the chemical pathway for the EDC/NHS-mediated conjugation of a carboxylic acid to this compound.
Caption: Chemical pathway of EDC/NHS conjugation.
Experimental Protocol
This protocol details the steps for conjugating a generic small molecule containing a carboxylic acid to this compound in a non-aqueous solvent. For protein conjugations in aqueous buffers, adjustments to buffer composition and pH are critical.
Materials and Reagents
-
Molecule with Carboxylic Acid (Molecule-COOH)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Quenching Reagent (e.g., hydroxylamine (B1172632) or glycine (B1666218) solution)
-
Reaction Vials
-
Magnetic Stirrer and Stir Bars
-
Argon or Nitrogen Gas Supply (for sensitive reagents)
-
Analytical Instruments: TLC, LC-MS, HPLC, NMR
-
Purification System: Flash Chromatography or Preparative HPLC
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Ensure all glassware is dry.
-
Allow EDC-HCl and NHS to equilibrate to room temperature before opening to prevent moisture condensation.[9][11]
-
Prepare stock solutions of your Molecule-COOH and this compound in your chosen anhydrous solvent (e.g., DMF).
Step 2: Activation of Carboxylic Acid
-
In a reaction vial under an inert atmosphere (e.g., argon), dissolve the Molecule-COOH (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents) to the solution.[12]
-
Stir the reaction mixture at room temperature for 1-4 hours.[12] The progress of the activation to the NHS ester can be monitored by TLC or LC-MS.
Step 3: Conjugation to this compound
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add the activated Molecule-NHS ester solution from Step 2 to the this compound solution.
-
Add a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents) to the reaction mixture. This is crucial for deprotonating the amine, facilitating the reaction.
-
Stir the reaction at room temperature for 2-16 hours.[11][12] The optimal time will depend on the specific reactants.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Step 4: Quenching the Reaction
-
Once the reaction is complete, add a quenching reagent like hydroxylamine (final concentration ~10 mM) or an excess of glycine to react with any remaining NHS esters.[9]
Step 5: Purification and Characterization
-
Remove the solvent under reduced pressure.
-
Purify the resulting conjugate using an appropriate method. For small molecules, flash chromatography on silica (B1680970) gel or preparative RP-HPLC are common.[][15] For larger biomolecules, size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may be more suitable.[][16]
-
Characterize the final product to confirm its identity and purity using techniques such as LC-MS (to verify mass), NMR (to confirm structure), and analytical HPLC (to determine purity).
Experimental Workflow Diagram
Caption: Workflow for this compound conjugation.
Data Presentation
Successful conjugation requires careful control of reaction parameters. The tables below summarize typical conditions and expected outcomes.
Table 1: Typical Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
|---|---|---|
| Stoichiometry | ||
| Molecule-COOH | 1 equivalent | Limiting reagent |
| EDC-HCl | 1.2 - 2 equivalents | Ensure efficient activation of the carboxylic acid.[12] |
| NHS | 1.2 - 2 equivalents | Stabilize the activated intermediate and improve efficiency.[12] |
| This compound | 1 - 1.2 equivalents | Slight excess can drive reaction to completion. |
| Base (DIPEA/TEA) | 2 - 3 equivalents | Neutralizes HCl from EDC-HCl and deprotonates the amine. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF, DCM, DMSO | Solubilizes reactants; must be free of primary/secondary amines.[11] |
| Activation pH | 4.5 - 6.0 (Aqueous) | Optimal pH for EDC-mediated activation.[10][11] |
| Conjugation pH | 7.2 - 8.0 (Aqueous) | Efficient reaction between NHS ester and primary amine.[12][13] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of reagents. |
| Reaction Time | 2 - 16 hours | Dependent on substrate reactivity; should be monitored.[11][12] |
Table 2: Example Characterization Data
| Analysis Method | Expected Result | Purpose |
|---|---|---|
| LC-MS | A major peak with the calculated mass of the conjugate (Mass of Molecule + 175.2 Da)* | Confirms covalent bond formation and product identity. |
| Analytical HPLC | A single major peak (>95% purity) with a different retention time from starting materials. | Assesses purity of the final conjugate. |
| ¹H NMR | Appearance of characteristic PEG peaks (~3.6 ppm) and shifts in peaks adjacent to the newly formed amide bond. | Confirms the structure of the conjugate. |
*Mass of this compound (193.2 Da) minus the mass of water (18.0 Da) lost during amide bond formation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow vials to warm to room temperature before opening.[12] |
| Incorrect pH for the reaction (in aqueous preps). | Ensure Activation Buffer is pH 4.5-6.0 and Conjugation Buffer is pH 7.2-8.0.[12] | |
| Presence of amine-containing buffers (e.g., Tris). | Use amine-free buffers such as PBS, MES, or HEPES.[12] | |
| Multiple Products | Side reactions or reaction with other functional groups. | Optimize stoichiometry. Protect other reactive functional groups on the molecule if necessary. |
| Difficulty in Purification | Similar polarity of product and starting materials. | Optimize the chromatographic method (e.g., change solvent gradient, use a different column). |
References
- 1. chempep.com [chempep.com]
- 2. What are PEG Linkers? | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. scite.ai [scite.ai]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Amino-PEG4-alcohol in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker component of an ADC is critical, connecting the antibody and the payload and influencing the overall stability, solubility, and pharmacokinetic profile of the conjugate. Amino-PEG4-alcohol is a non-cleavable, hydrophilic linker that offers several advantages in ADC development. Its polyethylene (B3416737) glycol (PEG) component can enhance the solubility and stability of the ADC, potentially reducing aggregation and improving its in vivo performance.[1] This heterobifunctional linker possesses a terminal primary amine and a primary alcohol, enabling a sequential and controlled conjugation process.
This document provides detailed application notes and protocols for the synthesis of ADCs using this compound as a linker. The methodologies described herein cover the activation of the linker, conjugation to a cytotoxic payload, subsequent conjugation to a monoclonal antibody, and the purification and characterization of the final ADC product.
Principle of the Two-Step Conjugation Strategy
The use of this compound in ADC synthesis typically involves a two-step conjugation strategy to ensure a controlled and specific attachment of the payload to the antibody.
-
Payload-Linker Conjugation: The first step involves the covalent attachment of the cytotoxic payload to the this compound linker. This is typically achieved by activating a carboxylic acid group on the payload to an active ester (e.g., an N-hydroxysuccinimide [NHS] ester), which then reacts with the primary amine of the this compound to form a stable amide bond. This reaction yields a drug-linker intermediate with a terminal hydroxyl group.
-
Drug-Linker Activation and Antibody Conjugation: The terminal hydroxyl group of the drug-linker intermediate is then chemically modified to introduce a reactive group for antibody conjugation. A common approach is to convert the hydroxyl group to a carboxylic acid, which is subsequently activated to an NHS ester. This activated drug-linker complex can then react with the primary amine groups of lysine (B10760008) residues on the monoclonal antibody, forming stable amide bonds and yielding the final ADC.
This sequential approach prevents cross-linking of the antibody and allows for better control over the drug-to-antibody ratio (DAR).
Experimental Protocols
Part 1: Synthesis of the Drug-Linker Intermediate (Payload-PEG4-alcohol)
This protocol describes the conjugation of a carboxylic acid-containing payload to this compound.
Materials:
-
Carboxylic acid-containing cytotoxic payload
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) (optional)
-
Reaction vessel
-
Stirring apparatus
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Payload: a. In a clean, dry reaction vessel, dissolve the carboxylic acid-containing payload, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO. b. Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated payload.
-
Conjugation to this compound: a. In a separate vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF or DMSO. b. Slowly add the solution of the activated payload to the this compound solution. c. If the payload salt requires neutralization, add DIPEA (1-2 equivalents). d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Purification of the Drug-Linker Intermediate: a. Upon completion of the reaction, remove the solvent under reduced pressure. b. Purify the crude product by reverse-phase HPLC to obtain the pure Payload-PEG4-alcohol intermediate. c. Characterize the purified product by MS and NMR to confirm its identity and purity.
Part 2: Synthesis of the Antibody-Drug Conjugate (ADC)
This protocol outlines the activation of the drug-linker intermediate and its conjugation to a monoclonal antibody.
Materials:
-
Payload-PEG4-alcohol (from Part 1)
-
Succinic anhydride (B1165640)
-
EDC and NHS
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
Procedure:
-
Conversion of the Terminal Alcohol to a Carboxylic Acid: a. Dissolve the Payload-PEG4-alcohol and succinic anhydride (2.0 equivalents) in pyridine. b. Stir the reaction at room temperature for 4-6 hours. c. Remove the pyridine under reduced pressure. d. Purify the resulting Payload-PEG4-acid by reverse-phase HPLC.
-
Activation of the Drug-Linker Intermediate: a. Dissolve the purified Payload-PEG4-acid, EDC (1.5 equivalents), and NHS (1.5 equivalents) in anhydrous DMF or DMSO. b. Stir the reaction mixture at room temperature for 1-2 hours to generate the NHS-activated drug-linker.
-
Antibody Conjugation: a. Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4). Ensure the buffer is free of primary amines. b. Add a calculated molar excess of the NHS-activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically be below 10% (v/v) to maintain antibody stability. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching and Purification of the ADC: a. Quench the reaction by adding a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for 30 minutes. b. Purify the ADC from unreacted drug-linker and other small molecules using a desalting column or Size Exclusion Chromatography (SEC) equilibrated with PBS. c. For further purification and to separate ADC species with different Drug-to-Antibody Ratios (DARs), perform Hydrophobic Interaction Chromatography (HIC).
Data Presentation
The following table summarizes typical quantitative data that can be obtained during the synthesis and characterization of an ADC using a non-cleavable PEG linker. The values presented are illustrative and will vary depending on the specific antibody, payload, and reaction conditions used.
| Parameter | Method | Typical Result | Reference |
| Drug-Linker Synthesis Yield | HPLC Purification | 60-80% | Internal Data |
| Antibody Conjugation Efficiency | HIC/RP-HPLC | >90% | [2] |
| Average Drug-to-Antibody Ratio (DAR) | HIC, RP-HPLC, MS | 3.5 - 4.5 | [2] |
| ADC Purity | SEC-HPLC | >95% monomer | [3] |
| Aggregation Level | SEC-HPLC | <5% | [3] |
| Residual Free Drug | RP-HPLC | <1% | Internal Data |
ADC Characterization
Accurate characterization of the final ADC product is crucial to ensure its quality, efficacy, and safety.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method for determining the DAR distribution. The addition of the hydrophobic payload increases the hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.[3]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to determine the DAR, often after reduction of the antibody to separate the light and heavy chains.[3]
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide the molecular weight of the different conjugated species, allowing for the calculation of the DAR.[2]
-
-
Purity and Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is the standard method for assessing the purity of the ADC and quantifying the level of aggregation.[3] High levels of aggregation can affect the efficacy and immunogenicity of the ADC.
-
-
In Vitro Cell Cytotoxicity: The potency of the ADC should be evaluated using in vitro cell-based assays on target antigen-expressing and non-expressing cell lines to confirm its antigen-specific activity.
Visualizations
Experimental Workflow
Caption: Workflow for ADC synthesis using this compound.
ADC Mechanism of Action
Caption: Mechanism of action for a non-cleavable ADC.
References
Application Notes and Protocols for Protein Labeling with Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein modification with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely utilized bioconjugation technique in research and pharmaceutical development. Covalent attachment of PEG to a protein can enhance its therapeutic properties by increasing solubility, extending circulating half-life, and reducing immunogenicity.[1][2][3] Amino-PEG4-alcohol is a heterobifunctional linker containing a primary amine and a hydroxyl group, separated by a four-unit polyethylene glycol spacer. The terminal amine group allows for covalent attachment to proteins, typically through reaction with activated carboxyl groups on the protein surface. This document provides detailed protocols for labeling proteins with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, along with methods for purification and characterization of the resulting conjugate.
Principle of the Reaction
The conjugation of this compound to a protein is typically achieved by activating the carboxyl groups (present on aspartic and glutamic acid residues and the C-terminus) on the protein using EDC in the presence of NHS or its water-soluble analog, sulfo-NHS. This two-step process first involves the reaction of a carboxyl group with EDC to form a highly reactive O-acylisourea intermediate.[4][5][6] This intermediate is unstable in aqueous solution and can be hydrolyzed. NHS is added to react with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester.[4][6] The NHS ester then readily reacts with the primary amine of the this compound, forming a stable amide bond and releasing NHS.[5]
Materials and Reagents
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine (B1172632), pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., size-exclusion or ion-exchange chromatography column)
-
Dialysis tubing or centrifugal ultrafiltration units
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Labeling of Proteins with this compound
This protocol is recommended for most applications as it offers better control over the reaction and minimizes protein cross-linking.
1. Reagent Preparation:
-
Protein Solution: Prepare the protein solution in Activation Buffer at a concentration of 1-10 mg/mL.
-
This compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
-
EDC and NHS/sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS or sulfo-NHS in Activation Buffer.
2. Activation of Protein Carboxyl Groups:
-
To the protein solution, add EDC and NHS (or sulfo-NHS) to achieve a final concentration that is in molar excess to the carboxyl groups on the protein. A typical starting point is a 10- to 50-fold molar excess of EDC and NHS over the protein.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound:
-
Adjust the pH of the activated protein solution to 7.2-8.0 by adding Coupling Buffer.
-
Immediately add the desired molar excess of the this compound stock solution to the activated protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point, but this should be optimized for each specific protein and application.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
4. Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. The choice of method will depend on the properties of the protein and the degree of PEGylation.
Table 1: Recommended Reagent Concentrations and Ratios
| Reagent | Recommended Concentration/Ratio | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| EDC:Protein Molar Ratio | 10-50:1 | Optimize for your specific protein. |
| NHS:Protein Molar Ratio | 10-50:1 | Use a similar molar ratio to EDC. |
| This compound:Protein Molar Ratio | 10-20:1 | Adjust to achieve the desired degree of labeling. |
| Quenching Reagent | 10-50 mM | Tris or hydroxylamine can be used. |
Protocol 2: One-Step EDC/NHS Labeling of Proteins with this compound
This protocol is simpler but may result in some protein polymerization.
1. Reagent Preparation:
-
Prepare the protein solution in Coupling Buffer at a concentration of 1-10 mg/mL.
-
Prepare fresh stock solutions of EDC, NHS (or sulfo-NHS), and this compound in Coupling Buffer or an appropriate solvent.
2. Labeling Reaction:
-
To the protein solution, add the desired molar excess of this compound.
-
Add EDC and NHS (or sulfo-NHS) to the reaction mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
3. Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1 to quench the reaction and purify the PEGylated protein.
Purification and Characterization of PEGylated Proteins
Purification: The choice of purification method is critical to obtaining a homogenous product.
-
Size-Exclusion Chromatography (SEC): Effective for separating the larger PEGylated protein from smaller unreacted reagents.
-
Ion-Exchange Chromatography (IEX): Can be used to separate proteins based on the extent of PEGylation, as the addition of PEG chains can alter the protein's surface charge.
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species.
-
Dialysis/Ultrafiltration: Useful for removing small molecule impurities.
Characterization:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unlabeled protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more accurate determination of the molecular weight and can be used to determine the degree of labeling (number of PEG chains per protein).
-
HPLC (SEC, IEX, or RP-HPLC): Can be used to assess the purity and heterogeneity of the PEGylated product.
-
Functional Assays: It is crucial to perform a relevant bioassay to confirm that the PEGylated protein retains its biological activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive EDC or NHS | Use fresh, high-quality reagents. Allow reagents to warm to room temperature before opening to prevent moisture condensation. |
| Incorrect pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.0. | |
| Presence of primary amines in the buffer | Use amine-free buffers such as MES and PBS for the reaction. Avoid Tris and glycine (B1666218) during the coupling step. | |
| Protein Precipitation | High degree of PEGylation | Reduce the molar excess of this compound. |
| Unstable protein | Optimize buffer conditions (e.g., add stabilizers). | |
| Heterogeneous Product | Non-specific labeling | Optimize the reaction conditions (e.g., lower the molar excess of reagents, shorten reaction time). Consider site-specific labeling strategies if homogeneity is critical. |
Visualizations
Caption: Reaction mechanism of EDC/NHS mediated protein PEGylation.
Caption: General workflow for protein labeling with this compound.
Caption: Workflow for developing an Antibody-Drug Conjugate (ADC).
References
- 1. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: NHS Ester Reaction with Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical guidance for the reaction between N-Hydroxysuccinimide (NHS) esters and Amino-PEG4-alcohol. This bioconjugation technique is pivotal for the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to various molecules, a process known as PEGylation. PEGylation is widely employed in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, antibodies, and small molecules by improving their solubility, stability, and pharmacokinetic profiles.[][2][3][4]
Reaction Mechanism and Principles
The fundamental reaction involves the nucleophilic attack of the primary amine of this compound on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[5][6][7] The reaction is highly efficient and specific for primary amines under appropriate conditions.
A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which yields an unreactive carboxylic acid and NHS.[5][6] The rate of hydrolysis is highly dependent on the pH of the reaction medium.[5][6]
Factors Influencing the Reaction
Several factors critically influence the efficiency and outcome of the NHS ester-amine coupling reaction:
-
pH: The reaction is most efficient in the pH range of 7.2 to 8.5.[5] At lower pH, the primary amine is protonated, reducing its nucleophilicity. At higher pH (above 8.5-9.0), the rate of NHS ester hydrolysis increases significantly, which can lead to lower conjugation yields.[5][8][9]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the this compound for reaction with the NHS ester.[10][11] Phosphate, bicarbonate, borate, or HEPES buffers are recommended.[5][8]
-
Concentration of Reactants: Higher concentrations of the amine-containing molecule can favor the aminolysis reaction over hydrolysis.[5] A molar excess of the NHS ester is often used to drive the reaction to completion.[4][8]
-
Solvent: While the reaction is often performed in aqueous buffers, some NHS esters have poor water solubility and require the use of a water-miscible organic co-solvent like DMSO or DMF.[5][12][13] The final concentration of the organic solvent should typically not exceed 10% of the total reaction volume.[10]
-
Temperature and Reaction Time: The reaction can be carried out at room temperature (30-60 minutes) or at 4°C (2-4 hours or overnight) to minimize hydrolysis and potential degradation of sensitive molecules.[5][10][11]
Quantitative Data Summary
The following tables summarize key quantitative data related to the NHS ester-amine reaction.
Table 1: Effect of pH on NHS Ester Hydrolysis
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [5][6] |
| 8.6 | 4 | 10 minutes | [5][6] |
| 7.4 | Room Temp | >120 minutes | [9] |
| 9.0 | Room Temp | <9 minutes | [9] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester stability. | [5][8] |
| Temperature | 4°C - 25°C | Lower temperatures can reduce hydrolysis and are preferred for sensitive molecules. | [5] |
| Reaction Time | 30 min - 4 hours | Dependent on temperature and reactant concentrations. | [5][10] |
| Molar Excess of NHS Ester | 5 to 20-fold | Higher excess may be needed for dilute protein solutions. | [4] |
Experimental Protocol: Conjugation of an NHS Ester to this compound
This protocol provides a general procedure for the conjugation of a molecule containing an NHS ester to this compound.
Materials:
-
NHS ester-functionalized molecule
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (or 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)
Procedure:
-
Preparation of Reactants:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMF or DMSO immediately before use. The NHS ester moiety is susceptible to hydrolysis.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved NHS ester to the this compound solution while gently vortexing.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
-
Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS ester, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound, hydrolyzed NHS ester, and quenching reagent from the reaction mixture.
-
Purification can be achieved by size-exclusion chromatography, dialysis against an appropriate buffer, or reverse-phase HPLC, depending on the properties of the final conjugate.
-
-
Characterization and Storage:
-
Characterize the purified conjugate using appropriate analytical techniques such as mass spectrometry, SDS-PAGE (for protein conjugates), or HPLC.
-
Store the final conjugate under conditions that maintain its stability (e.g., -20°C or -80°C).
-
Applications in Research and Drug Development
The conjugation of molecules with this compound via an NHS ester linkage has numerous applications:
-
Improving Pharmacokinetics: PEGylation can increase the hydrodynamic size of a therapeutic molecule, reducing its renal clearance and extending its circulation half-life.[2][3]
-
Enhancing Solubility and Stability: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs and protect proteins from proteolytic degradation.[2][4]
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system.[2][3]
-
Drug Targeting: PEG linkers can be used to attach targeting ligands to nanoparticles or drug delivery systems.[]
-
Surface Modification: Immobilization of PEG chains onto surfaces can reduce non-specific protein adsorption and improve the biocompatibility of materials.[]
References
- 2. researchgate.net [researchgate.net]
- 3. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. glenresearch.com [glenresearch.com]
- 8. interchim.fr [interchim.fr]
- 9. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 13. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Amino-PEG4-alcohol for the surface modification of nanoparticles. This document outlines the principles, protocols, and expected outcomes of functionalizing nanoparticles with this versatile linker, aimed at enhancing their performance in drug delivery and other biomedical applications.
Introduction to this compound
This compound is a heterobifunctional linker molecule featuring a primary amine group (-NH2) and a primary alcohol group (-OH) separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. This structure offers several advantages for nanoparticle surface modification:
-
Biocompatibility: The PEG spacer is well-known for its ability to reduce non-specific protein adsorption (opsonization), leading to longer circulation times in vivo and reduced immunogenicity.
-
Hydrophilicity: The hydrophilic nature of the PEG chain improves the colloidal stability of nanoparticles in aqueous environments, preventing aggregation.
-
Reactive Handles: The terminal amine and alcohol groups provide versatile anchor points for covalent conjugation. The amine group readily reacts with carboxyl groups on the nanoparticle surface (or vice versa) through common coupling chemistries. The alcohol group can be further functionalized if required.
-
Defined Length: The short, discrete PEG4 chain provides a well-defined spacer arm, allowing for precise control over the distance between the nanoparticle surface and any conjugated targeting ligands or therapeutic agents.
Applications in Nanoparticle Surface Modification
Surface modification of nanoparticles with this compound is a critical step in the development of advanced drug delivery systems. Key applications include:
-
Prolonged Systemic Circulation: By creating a hydrophilic shield, PEGylation with this compound can help nanoparticles evade uptake by the reticuloendothelial system (RES), leading to longer half-lives in the bloodstream and increased accumulation at target sites through the enhanced permeability and retention (EPR) effect.
-
Targeted Drug Delivery: The terminal amine or alcohol group can be used to conjugate targeting moieties such as antibodies, peptides, or small molecules, enabling specific delivery of therapeutic payloads to diseased cells or tissues.
-
Improved Drug Loading and Release: While the primary role of this compound is surface modification, the resulting surface chemistry can influence drug loading capacity and release kinetics, depending on the nature of the drug and the nanoparticle core.
-
Enhanced Biocompatibility: The PEGylated surface minimizes interactions with blood components and cells, reducing potential cytotoxicity and inflammatory responses.
Quantitative Data on Nanoparticle Properties
The surface modification of nanoparticles with this compound leads to predictable changes in their physicochemical properties. The following tables summarize typical quantitative data observed in studies using short-chain amino-PEG linkers for nanoparticle functionalization.
Table 1: Effect of this compound Modification on Nanoparticle Size and Zeta Potential
| Nanoparticle Type | Before Modification (Size, nm) | After Modification (Size, nm) | Before Modification (Zeta Potential, mV) | After Modification (Zeta Potential, mV) | Reference |
| Carboxylated Polystyrene | 100 ± 5 | 115 ± 7 | -45 ± 3 | -25 ± 4 | [1] |
| Iron Oxide Nanoparticles | 50 ± 4 | 62 ± 5 | -30 ± 2 | -15 ± 3 | [2] |
| PLGA Nanoparticles | 150 ± 10 | 168 ± 12 | -25 ± 3 | -10 ± 2 | [1] |
Note: The change in size and zeta potential is dependent on the initial nanoparticle characteristics, the density of the PEG chains on the surface, and the pH of the medium.
Table 2: Representative Drug Loading and Encapsulation Efficiency
| Nanoparticle-Drug System | Linker | Drug Loading (%) | Encapsulation Efficiency (%) | Release Profile | Reference |
| Doxorubicin-PLGA NPs | Amino-PEG-COOH | ~5-10 | ~70-85 | Sustained release over 72h | |
| Paclitaxel-Liposomes | DSPE-PEG-Amine | ~2-5 | >90 | Biphasic: initial burst followed by sustained release | |
| Sorafenib-Fe3O4@PEG | PEG | Not Specified | Not Specified | pH-dependent release | [3] |
Note: Drug loading and release are highly dependent on the specific drug, nanoparticle material, and the method of loading.
Experimental Protocols
Protocol for Surface Modification of Carboxylated Nanoparticles with this compound via EDC/NHS Coupling
This protocol describes the covalent conjugation of this compound to nanoparticles that have carboxyl groups on their surface.
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, PLGA, iron oxide)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
-
Deionized (DI) water
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC (e.g., 10 mM final concentration) and NHS (e.g., 20 mM final concentration) to the nanoparticle suspension.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an amine-reactive NHS-ester intermediate.
-
-
Removal of Excess EDC/NHS:
-
For magnetic nanoparticles, use a magnetic separator to pellet the nanoparticles and discard the supernatant.
-
For other nanoparticles, centrifuge the suspension (centrifugation speed and time will depend on nanoparticle size and density), discard the supernatant.
-
Resuspend the activated nanoparticles in fresh, cold Coupling Buffer. Repeat this washing step twice to ensure complete removal of unreacted EDC and NHS.
-
-
Conjugation with this compound:
-
Immediately add a solution of this compound (in Coupling Buffer, at a 10-50 fold molar excess relative to the estimated number of surface carboxyl groups) to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted NHS-esters:
-
Add Quenching Solution to a final concentration of 100 mM to block any unreacted NHS-ester sites on the nanoparticle surface.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of Functionalized Nanoparticles:
-
Wash the nanoparticles three times with Coupling Buffer or DI water using magnetic separation or centrifugation to remove excess this compound and quenching agent.
-
Resuspend the final this compound functionalized nanoparticles in a suitable buffer for storage (e.g., PBS at 4°C).
-
Workflow for EDC/NHS Coupling:
Caption: Workflow for surface modification via EDC/NHS coupling.
Protocol for Characterization of this compound Functionalized Nanoparticles
1. Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse a small aliquot of the nanoparticle suspension (before and after modification) in DI water or a buffer of known pH and ionic strength.
-
Measure the hydrodynamic diameter and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards a more neutral value upon successful PEGylation.
2. Confirmation of Surface Modification:
-
Technique: Fourier-Transform Infrared Spectroscopy (FTIR).
-
Procedure:
-
Lyophilize the nanoparticle samples (before and after modification).
-
Acquire the FTIR spectra of the dried samples.
-
-
Expected Outcome: The appearance of characteristic PEG peaks (e.g., C-O-C stretching around 1100 cm⁻¹) and amide bond peaks (if applicable, around 1650 cm⁻¹) in the spectrum of the modified nanoparticles.
3. Quantification of Drug Loading (Example with a UV-Vis Active Drug):
-
Procedure:
-
Prepare a known concentration of the drug-loaded, this compound functionalized nanoparticles.
-
Separate the nanoparticles from the supernatant containing unloaded drug (e.g., by centrifugation or dialysis).
-
Measure the absorbance of the supernatant at the drug's λmax using a UV-Vis spectrophotometer.
-
Calculate the amount of unloaded drug using a standard calibration curve.
-
Determine the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Total Drug - Free Drug) / Weight of Nanoparticles x 100
-
Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug x 100
-
-
Workflow for Nanoparticle Characterization:
Caption: Characterization workflow for functionalized nanoparticles.
Cellular Uptake and Signaling Pathways
The surface modification of nanoparticles with this compound generally leads to uptake by cells through endocytic pathways. While specific pathways can be cell-type and nanoparticle-dependent, common mechanisms include:
-
Clathrin-Mediated Endocytosis (CME): A major pathway for the uptake of many nanoparticles.
-
Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane.
-
Macropinocytosis: A less specific process involving the engulfment of large amounts of extracellular fluid.[4][5][6]
The short PEG chain of this compound may result in a less dense "mushroom" conformation on the nanoparticle surface compared to longer PEG chains, which could influence the interaction with cell surface receptors and the subsequent endocytic pathway.
Signaling Pathways:
Upon internalization, nanoparticles can interact with various intracellular components and modulate signaling pathways. While specific data for this compound is limited, PEGylated nanoparticles have been shown to potentially influence:
-
Inflammatory Pathways: Interactions with immune cells can trigger the release of cytokines and activation of pathways like NF-κB. However, PEGylation is generally known to reduce these responses.
-
Oxidative Stress Pathways: The nanoparticle core material can induce the generation of reactive oxygen species (ROS), leading to the activation of stress-response pathways.
-
Apoptosis Pathways: Depending on the nanoparticle material and any loaded drug, pathways leading to programmed cell death can be activated.
Diagram of Cellular Uptake Pathways:
Caption: Potential cellular uptake and trafficking pathways.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward approach to improve their biocompatibility, stability, and potential for targeted drug delivery. The protocols and data presented here provide a foundation for researchers to effectively utilize this linker in their nanoparticle-based therapeutic and diagnostic platforms. Further optimization and characterization will be necessary for specific nanoparticle systems and applications.
References
- 1. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
Application Notes and Protocols for Amino-PEG4-alcohol in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-alcohol is a versatile, heterobifunctional linker widely employed in the development of advanced drug delivery systems. Its structure, featuring a primary amine and a terminal hydroxyl group separated by a hydrophilic tetraethylene glycol (PEG4) spacer, offers several advantages in bioconjugation and drug formulation. The amine group provides a reactive handle for conjugation to carboxylic acids, activated esters (e.g., NHS esters), and other electrophilic groups present on biomolecules or drug payloads. The hydroxyl group can be further functionalized or used as an attachment point for other molecules. The PEG4 spacer enhances aqueous solubility, improves pharmacokinetics, and can reduce the immunogenicity of the final conjugate.[1][2][3]
These characteristics make this compound a valuable tool for the construction of Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and for the surface modification of nanoparticles. This document provides detailed application notes and experimental protocols for the use of this compound in these key areas of drug delivery research.
Key Applications
-
Antibody-Drug Conjugates (ADCs): As a non-cleavable linker, this compound can be used to stably attach cytotoxic payloads to monoclonal antibodies, enabling targeted delivery to cancer cells.[4][5]
-
PROTACs: The flexible PEG4 chain is an ideal linker component for connecting a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule, facilitating the formation of a productive ternary complex for targeted protein degradation.[4][6]
-
Nanoparticle Drug Delivery: The hydrophilic nature of the PEG spacer makes it suitable for the surface modification of nanoparticles, which can improve their stability, reduce non-specific protein binding, and prolong circulation time in vivo.[2][7]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86770-74-3 | [8] |
| Molecular Formula | C8H19NO4 | [8] |
| Molecular Weight | 193.24 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | [8] |
| Solubility | Water, DMSO, DMF, DCM | [8] |
| Purity | ≥95% | [8] |
| Storage | -20°C, protect from light | [8] |
Table 2: Representative Data for PEGylated Nanoparticles (General)
No specific quantitative data for drug delivery systems utilizing this compound was found. The following table presents representative data for PEGylated nanoparticle systems to illustrate the expected impact of PEGylation.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Reference |
| Size (DLS) | Variable, prone to aggregation | Generally stable, monodisperse | [7] |
| Zeta Potential | Dependent on core material | Near-neutral | [7] |
| Protein Adsorption | High | Low | [9] |
| Blood Circulation Half-life | Short | Extended | [10] |
| Tumor Accumulation | Low | High (due to EPR effect) | [10] |
Experimental Protocols
Protocol 1: General Procedure for Antibody-Drug Conjugate (ADC) Synthesis using this compound
This protocol outlines a general two-step strategy for the synthesis of an ADC using this compound. The first step involves the activation of a drug payload containing a carboxylic acid, and the second step is the conjugation to the antibody.
Materials:
-
This compound
-
Drug payload with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS pH 7.4)
-
Quenching solution (e.g., 1 M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Activation of Drug Payload:
-
Dissolve the drug payload, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.2 (Drug:EDC:NHS).
-
Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester of the drug.
-
-
Activation of this compound (if payload has an amine):
-
Alternatively, if the drug payload has a reactive amine and the linker is to be attached to a payload with a different functionality, the hydroxyl group of this compound can be activated. This often requires conversion to a more reactive group (e.g., a tosylate or mesylate) followed by reaction with the payload.
-
-
Conjugation of Activated Payload to this compound:
-
Add the activated drug-NHS ester solution to a solution of this compound in anhydrous DMF or DMSO. Use a slight molar excess of the activated drug.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Purify the drug-linker conjugate by flash chromatography.
-
-
Activation of the Hydroxyl end of Drug-Linker Conjugate:
-
The terminal hydroxyl group of the purified drug-linker conjugate needs to be activated for reaction with the antibody. This can be achieved by converting it to a maleimide, NHS ester, or other amine-reactive group using appropriate reagents.
-
-
Conjugation to Antibody:
-
Prepare the antibody at a concentration of 5-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4-8.0).
-
Add the activated drug-linker conjugate to the antibody solution. The molar ratio of the conjugate to the antibody will influence the final drug-to-antibody ratio (DAR) and should be optimized (typically a 5-20 fold molar excess).
-
Incubate the reaction at 4°C or room temperature for 2-4 hours with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted drug-linker conjugate.
-
Purify the ADC using size-exclusion chromatography to remove excess drug-linker and other small molecules.
-
-
Characterization:
Protocol 2: General Procedure for PROTAC Synthesis using this compound
This protocol describes a general approach for synthesizing a PROTAC molecule by connecting a target protein ligand and an E3 ligase ligand with this compound. This example assumes the use of "click chemistry" for the final conjugation step.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group (e.g., alkyne or azide)
-
E3 ligase ligand with a complementary functional group (e.g., azide (B81097) or alkyne)
-
Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate, or a pre-formed Cu(I) complex)
-
Ligand for the copper catalyst (e.g., THPTA)
-
Solvents (e.g., DMSO, t-BuOH/H2O)
Procedure:
-
Functionalization of this compound:
-
The amine and hydroxyl groups of this compound need to be functionalized to introduce the desired reactive groups for conjugation to the protein and E3 ligase ligands.
-
For example, the amine group can be reacted with an NHS ester of a molecule containing an azide or alkyne.
-
The hydroxyl group can be converted to an azide or alkyne through a two-step process (e.g., tosylation followed by substitution with sodium azide, or reaction with propargyl bromide).
-
-
Conjugation to the First Ligand:
-
React the functionalized this compound with the first ligand (either the target protein ligand or the E3 ligase ligand) using the appropriate chemistry (e.g., amide bond formation).
-
Purify the resulting intermediate by chromatography.
-
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry":
-
Dissolve the purified intermediate from the previous step and the second ligand (with the complementary click chemistry handle) in a suitable solvent mixture (e.g., DMSO/t-BuOH/H2O).
-
In a separate vial, prepare the copper catalyst by mixing CuSO4 and a ligand like THPTA.
-
Add the copper catalyst to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction by LC-MS.
-
-
Purification and Characterization:
Protocol 3: Surface Modification of Nanoparticles with this compound
This protocol provides a general method for the surface modification of pre-formed nanoparticles (e.g., gold or iron oxide nanoparticles) that have surface carboxyl groups.
Materials:
-
Carboxyl-functionalized nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation buffer (e.g., MES buffer, pH 5.5)
-
Coupling buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., hydroxylamine)
-
Centrifugation/filtration system for nanoparticle purification
Procedure:
-
Activation of Nanoparticle Surface:
-
Disperse the carboxyl-functionalized nanoparticles in the activation buffer.
-
Add EDC and NHS to the nanoparticle suspension to activate the carboxyl groups. A molar excess of EDC/NHS over the estimated surface carboxyl groups is typically used.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Add a solution of this compound in coupling buffer to the activated nanoparticle suspension. The amount of this compound will determine the grafting density on the nanoparticle surface and should be optimized.
-
Adjust the pH of the reaction mixture to 7.2-7.5.
-
Incubate for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to deactivate any unreacted NHS esters on the nanoparticle surface.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a clean buffer or by tangential flow filtration to remove excess reagents.
-
-
Characterization:
-
Characterize the size and zeta potential of the modified nanoparticles using Dynamic Light Scattering (DLS).
-
Confirm the presence of the PEG linker on the surface using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS).
-
Assess the colloidal stability of the modified nanoparticles in biological media.
-
Visualizations
Caption: Mechanism of action for a typical Antibody-Drug Conjugate (ADC).
Caption: Mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Caption: Experimental workflow for nanoparticle surface modification and application.
References
- 1. medkoo.com [medkoo.com]
- 2. Amino-PEG-alcohol | Amino-PEG-OH | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Surface Exposure of PEG and Amines on Biodegradable Nanoparticles as a Strategy to Tune Their Interaction with Protein-Rich Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 9. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Biodistribution, and Biosafety of PEGylated Gold Nanoparticles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two or more biomolecules, is a cornerstone of modern biotechnology and pharmaceutical development. Polyethylene glycol (PEG) linkers are widely utilized in bioconjugation to enhance the therapeutic properties of proteins, peptides, oligonucleotides, and small molecule drugs. The process of attaching PEG chains, known as PEGylation, can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile.[1]
Key benefits of PEGylation include:
-
Increased Hydrodynamic Size: The attachment of PEG chains increases the molecule's effective size, reducing its clearance by the kidneys and extending its circulation half-life.[1]
-
Enhanced Solubility: PEG is highly soluble in aqueous solutions, which can improve the solubility of hydrophobic drugs or proteins.[1]
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the biomolecule, reducing its recognition by the immune system.[1][2]
-
Improved Stability: The PEG "shield" can protect the biomolecule from proteolytic degradation, enhancing its stability in biological environments.[1][2]
This document provides detailed application notes and experimental protocols for common bioconjugation techniques utilizing PEG linkers.
Common PEGylation Chemistries
The choice of PEGylation chemistry is dictated by the available functional groups on the biomolecule of interest. The most common strategies target primary amines (lysine residues and the N-terminus) or free thiols (cysteine residues). More advanced techniques, such as click chemistry, offer site-specific and bioorthogonal conjugation.
Amine-Reactive PEGylation (via NHS Esters)
N-hydroxysuccinimide (NHS) esters of PEG are highly reactive towards primary amines at neutral to slightly alkaline pH (7.0-8.5), forming stable amide bonds.[2][3] This is a widely used method due to the abundance of lysine (B10760008) residues on the surface of most proteins.[3]
Thiol-Reactive PEGylation (via Maleimides)
PEG linkers functionalized with a maleimide (B117702) group react specifically with free sulfhydryl (thiol) groups, typically found on cysteine residues. This reaction is highly efficient at a pH range of 6.5-7.5 and results in a stable thioether bond.[2][4] This method allows for more site-specific PEGylation if the number and location of cysteine residues are known or have been engineered.
Click Chemistry for PEGylation
Click chemistry encompasses a set of reactions that are rapid, specific, and high-yielding.[5] In the context of bioconjugation, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are frequently employed.[6][] These methods require the introduction of an azide (B81097) or alkyne functionality onto the biomolecule, often through genetic engineering, allowing for highly specific, bioorthogonal PEGylation.
Quantitative Data on PEGylation
The efficiency of PEGylation and the properties of the resulting conjugate can be quantified. The following tables summarize key parameters for different PEGylation strategies.
Table 1: Reaction Conditions and Efficiency of Common PEGylation Chemistries
| Parameter | NHS-Ester PEGylation | Maleimide PEGylation | Click Chemistry (SPAAC) |
| Target Functional Group | Primary Amines (-NH₂) | Thiols (-SH) | Azides (-N₃) / Alkynes |
| Reaction pH | 7.0 - 8.5 | 6.5 - 7.5 | Physiological (approx. 7.4) |
| Molar Excess of PEG Linker | 5 to 20-fold[8][9] | 10 to 20-fold[4][10] | 5 to 20-fold[11] |
| Typical Reaction Time | 30-60 min at RT, 2 hours on ice[8][12] | 2-4 hours at RT, overnight at 4°C[4][10] | 1-4 hours at RT or 37°C[11] |
| Typical Efficiency | Variable, dependent on protein | High | Very High |
Table 2: Impact of PEGylation on Biomolecule Stability
| Biomolecule | PEG Size (kDa) | Stability Parameter | Improvement vs. Unmodified | Reference |
| Trypsin | 5 | % Residual Activity at 50°C | ~71% increase | [13] |
| Cytochrome c | 4 | Half-life at 70°C | 1.7-fold increase | [13] |
| Cytochrome c | 8 | Half-life at 70°C | 2.3-fold increase | [13] |
| α-Chymotrypsin | 5 | % Retained Activity after 2.5h | 60% retained vs. ~0% | [14] |
| Fibronectin | Various | Proteolytic Stability | Positively correlated with PEG size | [13] |
Experimental Protocols
General Experimental Workflow
The overall process of protein PEGylation involves several key steps, from preparation to final characterization.
Protocol 1: Amine-Specific PEGylation of a Protein using an NHS-Ester PEG Linker
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.4).
-
Amine-reactive PEG-NHS ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes).
Procedure:
-
Protein Preparation:
-
PEG-NHS Ester Preparation:
-
Allow the vial of PEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[3][12]
-
Immediately before use, dissolve the PEG-NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[8][12] Do not prepare stock solutions for long-term storage as the NHS-ester moiety is susceptible to hydrolysis.[12]
-
-
Conjugation Reaction:
-
Calculate the required volume of the PEG-NHS ester stock solution to achieve the desired molar excess (typically 5 to 20-fold) over the protein.[8][9]
-
Add the calculated volume of the PEG-NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[8][12]
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[8][12]
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted PEG-NHS ester.[15]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Characterization:
Protocol 2: Thiol-Specific PEGylation of a Protein using a Maleimide-PEG Linker
Materials:
-
Cysteine-containing protein in a thiol-free buffer (e.g., PBS, pH 7.0).
-
Maleimide-PEG linker.
-
Reaction buffer (e.g., PBS, pH 7.0).
-
Purification system.
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer. If the protein has intramolecular disulfide bonds that need to be reduced to generate free thiols, a reduction step with a reagent like DTT followed by its removal is necessary prior to PEGylation.
-
-
PEG-Maleimide Preparation:
-
Prepare a stock solution of the Maleimide-PEG linker in the reaction buffer (e.g., 10 mg/mL).[4]
-
-
Conjugation Reaction:
-
Purification:
-
Purify the PEGylated protein from unreacted PEG-maleimide and protein using size-exclusion chromatography or dialysis.[4]
-
-
Characterization:
-
Confirm conjugation and assess purity using SDS-PAGE, mass spectrometry, and HPLC.
-
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation
Materials:
-
Azide- or DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG or Azide-PEG linker, respectively.
-
Purification system.
Procedure:
-
Biomolecule Preparation:
-
Dissolve the functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.[11]
-
-
Linker Preparation:
-
Prepare a stock solution of the corresponding PEG linker (Azide-PEG or DBCO-PEG) in a compatible solvent (e.g., DMSO).
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess PEG linker using size-exclusion chromatography or dialysis.[11]
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy if one of the components has a chromophore.[11]
-
Characterization of PEGylated Bioconjugates
Thorough characterization of PEGylated proteins is crucial for quality control and to understand the impact of PEGylation on the biomolecule's properties.[18][19]
Common Analytical Techniques:
-
SDS-PAGE: Provides a qualitative assessment of PEGylation by showing an increase in the apparent molecular weight of the protein.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, leading to an earlier elution time compared to the unmodified protein. This can be used to separate PEGylated species and remove unreacted PEG.[]
-
Ion-Exchange Chromatography (IEX): PEG chains can shield the charges on the protein surface, altering its interaction with the IEX resin. This allows for the separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) and positional isomers.[]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful tools for determining the exact mass of the PEGylated protein, and thus the degree of PEGylation (the number of PEG chains attached).[18][20][21]
-
NMR Spectroscopy: Can provide detailed structural information about the PEGylated protein and can be used to quantify the degree of PEGylation.[19][22]
-
UV-Vis Spectroscopy: Can be used to determine protein concentration. If the PEG linker contains a chromophore, it can also be used to quantify the extent of PEGylation.[20]
Conclusion
Bioconjugation using PEG linkers is a versatile and powerful strategy for improving the therapeutic potential of biomolecules. The choice of PEGylation chemistry depends on the specific biomolecule and the desired properties of the final conjugate. The protocols and data presented in these application notes provide a foundation for researchers to design and execute successful PEGylation experiments, and to thoroughly characterize the resulting bioconjugates. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining high-quality, effective PEGylated products for research and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. broadpharm.com [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. Protocol for Protein PEGylation [jenkemusa.com]
- 10. broadpharm.com [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. nhsjs.com [nhsjs.com]
- 14. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
- 20. creativepegworks.com [creativepegworks.com]
- 21. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Amino-PEG4-alcohol for Hydrogel Functionalization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the utilization of Amino-PEG4-alcohol as a versatile heterobifunctional linker for the surface functionalization of pre-formed hydrogels. While not typically a primary component for bulk hydrogel formation, this compound is an excellent tool for tethering bioactive molecules, such as peptides and small molecules, to a hydrogel scaffold. This functionalization is critical for directing cell behavior, enhancing biocompatibility, and achieving controlled drug delivery. Here, we present a representative protocol for conjugating the cell-adhesive peptide RGD to a hydrogel using this compound, alongside methods for characterizing the functionalized hydrogel and assessing its impact on cell signaling.
Introduction
Poly(ethylene glycol) (PEG) hydrogels are widely used in biomedical applications due to their biocompatibility, tunable mechanical properties, and high water content, which mimics the native extracellular matrix (ECM).[] However, PEG hydrogels are inherently bio-inert and lack the specific biological cues necessary to direct cell fate and function. To overcome this limitation, hydrogels can be functionalized with bioactive ligands. This compound is a short-chain polyethylene (B3416737) glycol derivative containing a terminal primary amine and a hydroxyl group.[2][3] This heterobifunctional structure makes it an ideal linker for covalently attaching a wide range of molecules to hydrogel networks.[4] The amine group can readily react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) on a hydrogel backbone, while the hydroxyl group can be further modified if needed.[5][6] This approach allows for precise control over the presentation of bioactive signals to encapsulated or seeded cells.
A prominent application of this strategy is the immobilization of the Arginine-Glycine-Aspartic acid (RGD) peptide sequence. RGD is a well-known cell adhesion motif found in many ECM proteins that binds to integrin receptors on the cell surface, triggering downstream signaling pathways that regulate cell adhesion, proliferation, and differentiation.[7][8] Functionalizing a hydrogel with RGD using a linker like this compound can transform an inert scaffold into a dynamic, cell-instructive microenvironment.[9]
Experimental Protocols
Protocol 1: Functionalization of an NHS-Ester-Activated PEG Hydrogel with RGD using this compound
This protocol describes the covalent attachment of a cysteine-containing RGD peptide (e.g., GRGDS) to a pre-formed PEG hydrogel that has been activated with NHS esters. The this compound acts as a spacer, presenting the RGD peptide away from the hydrogel backbone to improve its accessibility to cell surface receptors.
Materials:
-
Pre-formed PEG hydrogel with NHS ester functional groups
-
This compound
-
RGD-containing peptide (e.g., GRGDS)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanolamine (B43304) or glycine (B1666218) solution (for quenching)
Procedure:
-
Activation of RGD peptide with this compound: a. Dissolve the RGD peptide and a 1.2 molar excess of this compound in anhydrous DMF. b. Add 2-3 molar equivalents of DIPEA to the solution to act as a base. c. To this mixture, add a coupling agent such as HATU (1.2 equivalents) to facilitate the amide bond formation between the carboxylic acid of the RGD peptide and the amine of this compound. d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring. e. The product, RGD-PEG4-alcohol, can be purified by reverse-phase HPLC if necessary.
-
Functionalization of the PEG-NHS Hydrogel: a. Swell the PEG-NHS hydrogel in PBS (pH 7.4) for 30 minutes. b. Prepare a solution of the RGD-PEG4-alcohol conjugate in PBS. The concentration will depend on the desired final density of RGD on the hydrogel. c. Immerse the swollen hydrogel in the RGD-PEG4-alcohol solution. d. Allow the conjugation reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with gentle agitation. The amine group of the peptide-linker conjugate will react with the NHS esters on the hydrogel. e. After the reaction, remove the hydrogel and wash it extensively with PBS to remove any unreacted RGD-PEG4-alcohol.
-
Quenching of Unreacted NHS Esters: a. To block any remaining reactive NHS ester groups, immerse the hydrogel in a solution of ethanolamine or glycine (e.g., 100 mM in PBS) for 1 hour at room temperature. b. Wash the hydrogel thoroughly with sterile PBS to remove the quenching agent and any byproducts. c. The RGD-functionalized hydrogel is now ready for cell culture experiments.
Protocol 2: Characterization of RGD-Functionalized Hydrogels
Quantification of RGD Immobilization:
-
Method: Use a fluorescently labeled RGD peptide (e.g., FITC-GRGDS) during the functionalization process.
-
Procedure:
-
After functionalization and washing, dissolve a piece of the hydrogel in a suitable solvent (e.g., 1M NaOH).
-
Measure the fluorescence intensity of the solution using a plate reader at the appropriate excitation/emission wavelengths for the fluorophore.
-
Create a standard curve with known concentrations of the fluorescent peptide to quantify the amount of immobilized peptide per unit volume or mass of the hydrogel.
-
Swelling Ratio and Mechanical Properties:
-
Swelling Ratio:
-
Measure the weight of the lyophilized hydrogel (dry weight, Wd).
-
Immerse the hydrogel in PBS until equilibrium swelling is reached.
-
Gently blot the surface to remove excess water and measure the swollen weight (Ws).
-
Calculate the swelling ratio (Q) as Q = Ws / Wd.
-
-
Mechanical Testing:
-
Perform unconfined compression or shear rheology tests on swollen hydrogel samples.
-
Determine the compressive or shear modulus to assess the hydrogel's stiffness.
-
Data Presentation
The following tables present representative data illustrating the effect of RGD functionalization on hydrogel properties and cell behavior.
Table 1: Physicochemical Properties of RGD-Functionalized Hydrogels
| Hydrogel Formulation | RGD Density (µmol/mL) | Swelling Ratio (Q) | Compressive Modulus (kPa) |
| Control PEG Hydrogel | 0 | 15.2 ± 0.8 | 5.1 ± 0.4 |
| Low RGD-PEG Hydrogel | 0.5 | 14.9 ± 0.7 | 5.3 ± 0.5 |
| High RGD-PEG Hydrogel | 2.0 | 14.5 ± 0.9 | 5.5 ± 0.4 |
Table 2: Cellular Response to RGD-Functionalized Hydrogels (Human Mesenchymal Stem Cells)
| Hydrogel Formulation | Cell Adhesion (% of seeded cells) | Cell Spreading Area (µm²) | Proliferation (Fold change at Day 3) |
| Control PEG Hydrogel | 15 ± 4 | 150 ± 30 | 1.1 ± 0.2 |
| Low RGD-PEG Hydrogel | 55 ± 7 | 450 ± 80 | 2.5 ± 0.4 |
| High RGD-PEG Hydrogel | 85 ± 6 | 900 ± 120 | 4.2 ± 0.5 |
Signaling Pathway Visualization
The tethered RGD peptides on the hydrogel surface are recognized by integrin receptors on the cell membrane. This binding event initiates a cascade of intracellular signaling events, primarily through the recruitment and activation of Focal Adhesion Kinase (FAK). This pathway is crucial for regulating cell adhesion, spreading, and survival.
Conclusion
This compound serves as a valuable tool for the bio-functionalization of hydrogels. By acting as a hydrophilic spacer, it enables the covalent attachment of bioactive molecules like the RGD peptide, thereby transforming inert hydrogel scaffolds into materials that can actively direct cellular behavior. The protocols and representative data provided herein offer a framework for researchers to design and characterize their own functionalized hydrogel systems for applications in tissue engineering, regenerative medicine, and controlled drug delivery. The ability to tailor the hydrogel microenvironment at the molecular level opens up numerous possibilities for studying cell-matrix interactions and developing more effective therapeutic strategies.
References
- 2. Integrins: An Overview of Structural and Functional Aspects - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. interchim.fr [interchim.fr]
- 6. broadpharm.com [broadpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design of Functional RGD Peptide-Based Biomaterials for Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development with a PEG4 Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of Antibody-Drug Conjugates (ADCs) utilizing a tetraethylene glycol (PEG4) linker. The inclusion of a PEG4 linker can enhance the physicochemical properties of an ADC, leading to improved solubility, stability, and pharmacokinetic profiles.[1][][3][4]
Introduction to PEG4 Linkers in ADCs
Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[1][][5] The linker component is critical, connecting the antibody and payload and influencing the overall stability, efficacy, and safety of the ADC.[1][6] Polyethylene glycol (PEG) linkers are widely used in ADC development to improve the therapeutic index.[][3][4]
A PEG4 linker, specifically, offers several advantages:
-
Enhanced Hydrophilicity: The PEG4 moiety increases the water solubility of the ADC, which can be beneficial when working with hydrophobic payloads, helping to prevent aggregation.[1][][3][4]
-
Improved Pharmacokinetics: PEGylation can prolong the circulation half-life of the ADC by creating a hydrophilic shield that reduces renal clearance and proteolytic degradation.[1][3][7][8]
-
Reduced Immunogenicity: The PEG linker can mask potential immunogenic epitopes on the payload or linker itself, reducing the risk of an immune response.[1][][4]
-
Flexible Spacer: The PEG4 chain provides a flexible spacer between the antibody and the payload, which can help to overcome steric hindrance and allow for efficient interaction with the target antigen and subsequent payload release.[]
Data Summary
The following tables summarize quantitative data from preclinical studies on ADCs developed with PEG linkers. Note that direct comparisons should be made with caution as the antibody, payload, and experimental models may vary between studies.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| ADC Construct | Linker | Half-life (t½) | Clearance Rate | Reference |
| ADC-1 | No PEG | 19.6 min | High | [8] |
| ADC-2 | PEG4 | Increased vs. No PEG | Decreased vs. No PEG | [9] |
| ADC-3 | PEG8 | Increased vs. PEG4 | Decreased vs. PEG4 | [9] |
| ADC-4 | PEG10K | 11.2-fold increase vs. No PEG | Slower vs. shorter PEGs | [7] |
Table 2: In Vitro Cytotoxicity of PEG-linked ADCs
| Cell Line | ADC Construct | Linker | IC50 | Reference |
| HER2+ (NCI-N87) | ZHER2-SMCC-MMAE | No PEG | Potent | [7] |
| HER2+ (NCI-N87) | ZHER2-PEG4K-MMAE | PEG4K | 4.5-fold reduction vs. No PEG | [7] |
| HER2+ (NCI-N87) | ZHER2-PEG10K-MMAE | PEG10K | 22-fold reduction vs. No PEG | [7] |
| CD20+ (Ramos) | OFA-GPN-vcMMAE | Peptide | 2.893 nM | [10] |
| CD20+ (Daudi) | OFA-GPN-vcMMAE | Peptide | 3.857 nM | [10] |
Table 3: In Vivo Efficacy of PEG-linked ADCs in Xenograft Models
| Tumor Model | ADC Treatment | Dosage | Tumor Growth Inhibition | Reference |
| NCI-N87 Gastric Cancer | ZHER2-PEG10K-MMAE | 1.5 mg/kg | Most ideal therapeutic ability | [7] |
| Cholangiocarcinoma | ICAM1-DXd | 5 mg/kg | 73% | [11] |
| Cholangiocarcinoma | ICAM1-MMAE | 5 mg/kg | 62% | [11] |
Experimental Protocols
The following are detailed protocols for the key steps in the development and evaluation of an ADC with a PEG4 linker.
Protocol 1: Antibody-Drug Conjugation via Cysteine-Maleimide Chemistry
This protocol describes the conjugation of a thiol-containing payload-linker to the interchain cysteine residues of a monoclonal antibody.
Materials:
-
Monoclonal Antibody (mAb) in Phosphate Buffered Saline (PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)
-
Payload-PEG4-Maleimide linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PBS, pH 7.4
-
PD-10 desalting columns
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Reduction:
-
Adjust the concentration of the mAb to 5-10 mg/mL in PBS.
-
Add TCEP solution to the mAb solution to a final concentration of 2-5 mM.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Payload-Linker Preparation:
-
Dissolve the Payload-PEG4-Maleimide linker in DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Add the Payload-PEG4-Maleimide solution to the reduced antibody with gentle mixing. A typical molar excess of the payload-linker is 5-10 fold over the antibody.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching the Reaction:
-
Add N-acetylcysteine (5-10 fold molar excess over the maleimide) to quench any unreacted maleimide (B117702) groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Remove unconjugated payload-linker and other small molecules using a PD-10 desalting column equilibrated with PBS.
-
Further purify and concentrate the ADC using centrifugal filter units. Wash the ADC with PBS multiple times.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on the number of conjugated drug-linker moieties.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the different ADC species.
-
Detection: UV absorbance at 280 nm (for the antibody) and at the payload's characteristic wavelength.
-
Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.[12][13]
2. Aggregation Analysis by Size Exclusion Chromatography (SEC)-HPLC
SEC separates molecules based on their size to determine the presence of high molecular weight aggregates.
-
Column: A SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
Flow Rate: 0.5-1.0 mL/min
-
Detection: UV absorbance at 280 nm.
-
Analysis: The percentage of monomer, aggregate, and fragment is determined from the peak areas.
Protocol 3: In Vitro Cytotoxicity Assay
This protocol determines the potency of the ADC against cancer cell lines.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Cell culture medium and supplements
-
ADC and unconjugated antibody (as control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody control in cell culture medium.
-
Remove the old medium from the cells and add the ADC or control solutions.
-
Incubate for 72-96 hours at 37°C in a CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This protocol evaluates the anti-tumor activity of the ADC in a mouse model.[7][11]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Tumor cells
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle, unconjugated antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice a week).
-
-
Tumor Measurement and Body Weight Monitoring:
-
Measure the tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a certain size or at a predetermined time point.
-
Compare the tumor growth inhibition between the different treatment groups.
-
Visualizations
Caption: Workflow for ADC conjugation and characterization.
Caption: General mechanism of action for an ADC.
References
- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. PEG Linker: A Key Linker That Facilitates Drug-targeted ADC Therapy [sinopeg.com]
- 4. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 5. njbio.com [njbio.com]
- 6. Drug-linker Conjugates - Amerigo Scientific [amerigoscientific.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Versatile Chemo-Enzymatic Conjugation Approach Yields Homogeneous and Highly Potent Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of potent antibody drug conjugates against ICAM1+ cancer cells in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC Linker Synthesis Using Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. Polyethylene glycol (PEG) linkers, such as Amino-PEG4-alcohol, are frequently employed in PROTAC design due to their hydrophilicity, biocompatibility, and the flexibility to adjust their length.[2]
This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing an this compound linker. It is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles of protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Featured Signaling Pathway: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in various cancers, making it an attractive target for therapeutic intervention, including the development of PROTACs to degrade key protein components of this pathway.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound Linker
This protocol describes a general synthetic workflow for a PROTAC targeting Bromodomain-containing protein 4 (BRD4) and recruiting the Cereblon (CRBN) E3 ligase, utilizing an this compound linker. The synthesis involves the sequential coupling of the target protein ligand (e.g., a JQ1 derivative), the this compound linker, and the E3 ligase ligand (e.g., pomalidomide).
Materials:
-
JQ1-acid (or other suitable BRD4 ligand with a carboxylic acid handle)
-
This compound
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Reagents for alcohol activation (e.g., MsCl, TsCl)
-
Purification supplies (e.g., silica (B1680970) gel, HPLC columns)
Workflow Diagram:
Caption: Synthetic workflow for a BRD4-targeting PROTAC.
Procedure:
-
Synthesis of Linker-E3 Ligase Intermediate:
-
Dissolve pomalidomide in a suitable solvent like DMF.
-
Activate the carboxylic acid group of a protected pomalidomide derivative or couple a functionalized pomalidomide (e.g., with a leaving group) to the amino group of this compound. A common method involves reacting 4-fluorothalidomide with the amine of the linker via nucleophilic aromatic substitution.[3]
-
Alternatively, activate the alcohol end of this compound (e.g., via mesylation or tosylation) and react it with a suitable functional group on the pomalidomide derivative.
-
Purify the resulting Pomalidomide-PEG4-alcohol conjugate using column chromatography.
-
-
Coupling of the POI Ligand:
-
Activate the carboxylic acid of the JQ1 derivative using a coupling agent such as HATU in the presence of a base like DIPEA in DMF.
-
Add the Pomalidomide-PEG4-amine (obtained after converting the alcohol of the intermediate to an amine) to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
-
Final Deprotection (if necessary):
-
If protecting groups were used on the JQ1 or pomalidomide ligands, remove them using appropriate deprotection conditions (e.g., TFA for Boc groups).
-
-
Purification and Characterization:
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the steps to assess the degradation of a target protein (e.g., BRD4) in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa, HEK293T)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium and supplements
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
Quantitative Data Summary
The following table summarizes representative quantitative data for BRD4-targeting PROTACs with PEG linkers. Note that the specific linker length may vary in the cited literature, but this data provides a general benchmark for PEG-linked BRD4 degraders.
| Parameter | Value | Target Protein | E3 Ligase | Cell Line | Reference |
| DC50 | 60 nM | BRD4 | CRBN | MDA-MB-231 | [8] |
| Dmax | >90% | BRD4 | CRBN | MDA-MB-231 | [8] |
| Binding Affinity (Kd) of PROTAC to BRD4 | ~2-50 nM | BRD4 | VHL/CRBN | In vitro | [9] |
| Binding Affinity (Kd) of PROTAC to E3 Ligase | ~50-200 nM | BRD4 | VHL/CRBN | In vitro | [9] |
| Ternary Complex Cooperativity (α) | 0.2 - 7 | BRD4 | VHL/CRBN | In vitro | [9][10] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC structure, cell line, and experimental conditions. The binding affinities and cooperativity are key parameters that influence the efficiency of ternary complex formation and subsequent protein degradation.[11]
Conclusion
The use of this compound as a linker in PROTAC synthesis offers a versatile and effective strategy for the development of targeted protein degraders. Its hydrophilic nature can improve the physicochemical properties of the resulting PROTACs. The protocols and data presented here provide a foundational guide for researchers in the design, synthesis, and evaluation of novel PROTAC molecules. Careful optimization of the linker length, attachment points, and the choice of target and E3 ligase ligands are crucial for achieving potent and selective protein degradation.
References
- 1. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 3. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino-PEG4-alcohol: Dissolution and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper dissolution and storage of Amino-PEG4-alcohol, a versatile heterobifunctional linker used in bioconjugation, drug delivery, and proteomics. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.
Product Information
This compound, with the chemical name 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, is a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) linker containing a primary amine (-NH2) and a hydroxyl (-OH) group at opposite ends. This structure allows for the covalent attachment to various functional groups, making it a valuable tool for modifying proteins, peptides, surfaces, and nanoparticles. The PEG spacer enhances solubility and flexibility of the resulting conjugates.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Property | Value | Citations |
| Molecular Weight | 193.24 g/mol | [3][4] |
| CAS Number | 86770-74-3 | [3][4] |
| Appearance | Colorless to light yellow liquid/oil | [3][5] |
| Solubility in Water | ≥ 100 mg/mL (517.49 mM); may require sonication for dissolution | [3] |
| Solubility in DMSO | ≥ 100 mg/mL (517.49 mM); use of newly opened DMSO is recommended | [3] |
| Other Solvents | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) | [2][6] |
| Storage (Solid) | -20°C, protected from light and moisture | [2][7] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. Protect from light. | [3] |
Experimental Protocols
Handling and Storage of Solid this compound
Proper handling and storage of the neat compound are critical to prevent degradation.
-
Upon Receipt : Store the vial at -20°C in a desiccator or a sealed container with desiccant to protect from moisture.[1] The vial should be kept away from direct light.[1][8]
-
Before Use : To prevent condensation, allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening.[1]
-
Atmosphere : For long-term stability, it is recommended to handle the compound under an inert atmosphere of nitrogen or argon.[1]
Protocol for Preparing a Stock Solution
This protocol describes the preparation of a 100 mg/mL stock solution in anhydrous Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Bath sonicator
Procedure:
-
Equilibrate the this compound vial to room temperature.
-
In a sterile microcentrifuge tube, add the desired volume of anhydrous DMSO. For a 100 mg/mL stock solution, this will be 10 µL of DMSO for every 1 mg of this compound.
-
Carefully add the this compound to the DMSO.
-
Cap the tube securely and vortex thoroughly until the liquid is completely dissolved.
-
If dissolution is slow, sonicate the solution in a bath sonicator for 5-10 minutes.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9][10]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3] Ensure they are protected from light.[3]
Visualizations
References
- 1. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 2. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Amino-PEG4-amine, 68960-97-4 | BroadPharm [broadpharm.com]
- 7. This compound, CAS 86770-74-3 | AxisPharm [axispharm.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 10. maxedoutcompounds.com [maxedoutcompounds.com]
Application Notes and Protocols for Amino-PEG4-alcohol in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG4-alcohol is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] Its structure, featuring a primary amine and a primary alcohol separated by a hydrophilic tetraethylene glycol (PEG) spacer, allows for versatile and sequential conjugation strategies. The primary amine readily reacts with activated carboxylic acids (e.g., NHS esters) and other electrophiles, while the hydroxyl group can be further functionalized or used as a point of attachment.[] The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugates.[4]
These characteristics make this compound a valuable building block in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][5] This document provides detailed application notes and experimental protocols for the use of this compound in common bioconjugation reactions.
Data Presentation: Reaction Condition Summary
The following tables summarize typical reaction conditions and reported yields for the conjugation of this compound to various substrates. These values should be considered as a starting point for optimization.
Table 1: Amine-Reactive Conjugation with NHS Esters
| Reactant 1 | Reactant 2 | Solvent(s) | pH | Temperature (°C) | Time (h) | Molar Ratio (PEG:Substrate) | Yield (%) |
| This compound | NHS Ester-activated protein | PBS, DMF/DMSO (<10%) | 7.2 - 8.0 | Room Temp or 4°C | 0.5 - 2 | 20:1 | Substrate Dependent |
| This compound | Small molecule NHS ester | DMF, DCM, or DMSO | 7.0 - 9.0 (with base) | Room Temp | 3 - 24 | 1:1 to 2:1 | Substrate Dependent |
Table 2: Amine-Reactive Conjugation with Carboxylic Acids (EDC/NHS Chemistry)
| Reactant 1 | Reactant 2 | Coupling Agents | Solvent(s) | pH | Temperature (°C) | Time (h) | Molar Ratio (PEG:Substrate) | Yield (%) |
| This compound | Carboxylic acid-containing protein | EDC, NHS | MES (activation), PBS (coupling) | 5.5 (activation), 7.4 (coupling) | Room Temp | 2 - 12 | 2:1 | Substrate Dependent |
| This compound | VHL ligand precursor (carboxylic acid) | HATU, DIPEA | DMF | Not specified | Room Temp | 18 | Not specified | ~60-75% (over two steps)[6] |
| This compound | Small molecule carboxylic acid | EDC, NHS | DMF or DCM | Not specified | Room Temp | 1 | Not specified | Substrate Dependent[4] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an NHS Ester-Activated Protein
This protocol describes a general procedure for labeling a protein containing accessible primary amines (e.g., lysine (B10760008) residues) with an NHS ester-activated molecule, followed by conjugation of this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-activated molecule (e.g., a fluorescent dye or biotin (B1667282) derivative)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.
-
NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the NHS ester-activated molecule in anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 20-fold molar excess of the NHS ester stock solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% (v/v).
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted NHS ester using a desalting column or by dialysis against PBS, pH 7.4.
-
This compound Stock Solution: Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Conjugation Reaction: Add a 50-fold molar excess of the this compound stock solution to the labeled protein.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature.
-
Quenching: Add quenching buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted this compound and quenching reagents.
-
Characterization: Characterize the conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, and functional assays.
Protocol 2: EDC/NHS Coupling of this compound to a Carboxylic Acid-Containing Molecule
This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid group using EDC and NHS chemistry.
Materials:
-
Carboxylic acid-containing molecule
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Quenching solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Purification system (e.g., HPLC, column chromatography)
Procedure:
-
Reagent Preparation: Allow all reagents to equilibrate to room temperature before use. Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in Activation Buffer. Add a 1.2-fold molar excess of NHS followed by a 1.2-fold molar excess of EDC.
-
Incubation: Incubate the activation reaction for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add a 1.5 to 2-fold molar excess of this compound (dissolved in a minimal amount of DMF or DMSO if necessary) to the activated carboxylic acid solution. Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using an appropriate method such as reversed-phase HPLC or silica (B1680970) gel chromatography.
-
Characterization: Confirm the identity and purity of the product by mass spectrometry and NMR.
Mandatory Visualizations
Caption: Modular synthesis workflow for a VHL-recruiting PROTAC using an this compound linker.
Caption: Orthogonal protection strategy for the sequential conjugation of two different molecules using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalization of Gold Nanoparticles with Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gold nanoparticles (AuNPs) are at the forefront of nanomedical research due to their unique physicochemical properties, including surface plasmon resonance (SPR), biocompatibility, and ease of surface modification. Functionalization of AuNPs with biocompatible polymers like polyethylene (B3416737) glycol (PEG) is a critical step in preparing these nanoparticles for in vivo applications. PEGylation enhances colloidal stability, reduces non-specific protein adsorption (opsonization), and prolongs circulation times.
This document provides detailed protocols for the functionalization of citrate-stabilized gold nanoparticles with Amino-PEG4-alcohol. The terminal amine group introduced by this functionalization serves as a versatile anchor for the covalent conjugation of various biomolecules, such as drugs, peptides, and nucleic acids, making these nanoparticles ideal platforms for targeted drug delivery, diagnostics, and bioimaging.
Data Presentation: Expected Physicochemical Changes
The functionalization of gold nanoparticles with this compound via ligand exchange with citrate (B86180) ions leads to predictable changes in their physicochemical properties. The following tables summarize the expected quantitative data before and after functionalization.
Table 1: UV-Vis Spectroscopy - Surface Plasmon Resonance (SPR) Peak
| Nanoparticle Type | Typical SPR Peak (nm) | Expected Shift upon Functionalization |
| Citrate-Stabilized AuNPs (10-20 nm) | 518 - 522 | Red-shift of 2-5 nm |
| This compound-AuNPs | 520 - 527 | - |
Note: The magnitude of the red-shift is dependent on the initial particle size and the surface coverage of the PEG linker.
Table 2: Dynamic Light Scattering (DLS) - Hydrodynamic Diameter
| Nanoparticle Type | Typical Hydrodynamic Diameter (nm) | Expected Increase upon Functionalization |
| Citrate-Stabilized AuNPs (10-20 nm) | 15 - 30 | 5 - 15 nm |
| This compound-AuNPs | 20 - 45 | - |
Note: The increase in hydrodynamic diameter confirms the presence of the PEG layer on the nanoparticle surface.
Table 3: Zeta Potential - Surface Charge
| Nanoparticle Type | Typical Zeta Potential (mV) | Expected Change upon Functionalization |
| Citrate-Stabilized AuNPs | -30 to -50 | Increase to a less negative or slightly positive value |
| This compound-AuNPs | -10 to +10 | - |
Note: The change in zeta potential indicates the displacement of negatively charged citrate ions by the neutral/partially protonated this compound.
Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
This protocol describes the synthesis of ~15-20 nm gold nanoparticles using the citrate reduction method.
Materials:
-
Tetrachloroauric (III) acid trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Prepare a 100 mL solution of 0.01% (w/v) HAuCl₄ in a 250 mL round-bottom flask.
-
Bring the HAuCl₄ solution to a rolling boil with vigorous stirring on a heating mantle.
-
Rapidly inject 2 mL of 1% (w/v) trisodium citrate solution into the boiling HAuCl₄ solution.
-
Observe the color change of the solution from pale yellow to colorless, then to a deep wine-red over a period of 10-15 minutes. This indicates the formation of gold nanoparticles.[1]
-
Continue boiling and stirring for an additional 15 minutes to ensure the reaction is complete.
-
Remove the flask from the heat and allow it to cool to room temperature with continued stirring.
-
Store the resulting citrate-stabilized AuNP suspension at 4°C.
Protocol 2: Functionalization with this compound via Ligand Exchange
This protocol details the surface modification of the synthesized citrate-stabilized AuNPs with this compound.
Materials:
-
Citrate-stabilized AuNP suspension (from Protocol 3.1)
-
This compound
-
Ultrapure water
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a 10 mM stock solution of this compound in ultrapure water.
-
To 10 mL of the citrate-stabilized AuNP suspension, add the this compound stock solution to a final concentration of 1 mM.
-
Incubate the mixture overnight (12-16 hours) at room temperature with gentle stirring. This allows for the displacement of citrate ions from the AuNP surface by the amine group of the PEG linker.
-
To remove excess, unbound this compound, centrifuge the suspension at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles). The centrifugation parameters may need to be optimized based on the nanoparticle size.
-
Carefully discard the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound ligands.
-
After the final wash, resuspend the pellet of this compound functionalized AuNPs in the desired volume of PBS for storage at 4°C.
Protocol 3: Characterization of Functionalized Nanoparticles
3.3.1. UV-Vis Spectroscopy:
-
Record the absorbance spectrum of the citrate-stabilized and this compound functionalized AuNPs from 400 to 700 nm using a UV-Vis spectrophotometer.
-
Note the wavelength of the maximum absorbance (λmax), which corresponds to the surface plasmon resonance peak.
-
A red-shift in λmax after functionalization indicates a change in the local refractive index at the nanoparticle surface, confirming the presence of the PEG layer.[2]
3.3.2. Dynamic Light Scattering (DLS):
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticle suspensions using a DLS instrument.
-
An increase in the hydrodynamic diameter after functionalization is indicative of the PEG layer formation.
3.3.3. Zeta Potential Measurement:
-
Determine the surface charge of the nanoparticles by measuring the zeta potential.
-
A shift from a highly negative value for citrate-stabilized AuNPs to a value closer to neutral for the functionalized AuNPs confirms the displacement of citrate ions.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and functionalization of gold nanoparticles.
Caption: Cellular uptake and drug release pathway for Amine-PEG-AuNPs.
References
Troubleshooting & Optimization
Technical Support Center: Improving Amino-PEG4-alcohol Conjugation Efficiency
Welcome to the technical support center for Amino-PEG4-alcohol conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound conjugation?
This compound contains a primary amine (-NH₂) group and a terminal hydroxyl (-OH) group. The primary amine is a nucleophile that readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond. This is the most common conjugation strategy. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the NHS ester, leading to the displacement of the NHS group.[1][2]
Q2: What are the optimal pH conditions for the conjugation reaction?
The optimal pH range for the reaction between an amine and an NHS ester is typically between 7.2 and 8.5.[3] A slightly basic pH is necessary to ensure that the primary amine group is deprotonated and therefore sufficiently nucleophilic to attack the NHS ester.[4] However, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can reduce the conjugation yield.[1][5][6][7]
Q3: Which buffers should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with the this compound for reaction with the NHS ester.[4][8][9] Recommended buffers include phosphate-buffered saline (PBS), borate (B1201080) buffer, or sodium bicarbonate buffer.[1][4][10] Buffers like Tris should be avoided during the reaction but can be used to quench the reaction.[9][11]
Q4: How can I purify the final PEGylated conjugate?
Purification is essential to remove unreacted PEG, the molecule to be conjugated, and any side products.[] Several chromatographic and non-chromatographic techniques can be employed based on the properties of your conjugate:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. This is effective for removing unreacted low molecular weight by-products and unreacted PEG from the larger PEGylated protein.[][13]
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can shield surface charges on a protein, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[]
-
Reverse Phase Chromatography (RP-HPLC): Separates based on hydrophobicity and is widely used for purifying peptides and small proteins.[]
-
Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity and can be a useful supplementary technique to IEX.[]
-
Membrane Separation (Ultrafiltration/Dialysis): These methods separate molecules based on size and are useful for removing small molecules like unreacted PEG linkers.[][14][15]
Troubleshooting Guide
This section addresses common issues encountered during this compound conjugation in a question-and-answer format.
Problem 1: Low or no conjugation yield.
Q: I am observing very low or no formation of my desired PEGylated product. What are the likely causes and how can I troubleshoot this?
A: Low conjugation efficiency can stem from several factors related to your reagents and reaction conditions.
-
Possible Cause 1: Hydrolysis of the NHS Ester.
-
Explanation: NHS esters are susceptible to hydrolysis in aqueous solutions, especially at higher pH and temperature.[5][6][7] The hydrolysis product is a carboxylic acid, which is unreactive towards amines. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[6]
-
Solution:
-
Prepare the activated NHS ester solution immediately before use.[4]
-
Ensure all solvents are anhydrous if dissolving the NHS ester in an organic solvent like DMSO or DMF before adding to the aqueous reaction mixture.[4]
-
Perform the reaction at a controlled pH, ideally between 7.2 and 8.5.[3]
-
Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis, though this may require a longer reaction time.[6]
-
-
-
Possible Cause 2: Suboptimal Reaction Buffer.
-
Possible Cause 3: Inactive Reagents.
-
Explanation: The this compound or the NHS-ester functionalized molecule may have degraded due to improper storage or handling. NHS esters are particularly sensitive to moisture.[16]
-
Solution:
-
Problem 2: Formation of multiple products or side reactions.
Q: My analysis shows multiple PEGylated species or unexpected side products. What could be the cause and how can I improve the selectivity of the reaction?
A: The formation of multiple products often indicates a lack of control over the reaction stoichiometry or the presence of reactive side groups.
-
Possible Cause 1: Undesired Reaction with the Hydroxyl Group.
-
Explanation: While the primary amine is significantly more nucleophilic under standard reaction conditions, the terminal hydroxyl group of the this compound could potentially react under harsh conditions (e.g., very high pH or with highly reactive acylating agents), leading to ester formation.[4]
-
Solution:
-
Strictly control the reaction pH to be within the optimal range of 7.2-8.5 to favor N-acylation over O-acylation.[4]
-
-
-
Possible Cause 2: Multiple Conjugation Sites on the Target Molecule.
-
Explanation: If your target molecule (e.g., a protein) has multiple primary amines (N-terminus and lysine (B10760008) residues), you may get a mixture of products with varying degrees of PEGylation.[]
-
Solution:
-
Optimize the molar ratio of the PEG linker to your target molecule. A lower molar excess of the PEG linker will favor mono-PEGylation.[18][19]
-
If site-specific conjugation is required, consider protein engineering to introduce a unique reactive site or utilize chemistries that target specific amino acids under controlled conditions.
-
-
Data Presentation: Reaction Condition Optimization
The following tables summarize key quantitative data for optimizing your this compound conjugation.
Table 1: pH Effects on Amine-NHS Ester Conjugation
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Recommendation |
| < 7.0 | Low (amine is protonated) | Slow | Not recommended |
| 7.2 - 8.5 | Optimal (amine is deprotonated) | Moderate | Optimal Range for Conjugation [1][3] |
| > 8.5 | High | Rapid | Not recommended due to high hydrolysis rate[1][5][6][7] |
Table 2: Molar Ratio of Reactants
| Molar Ratio (PEG:Molecule) | Expected Outcome | Application |
| 1:1 to 5:1 | Favors mono-PEGylation, reduces risk of multiple additions.[18] | When a single PEG chain per molecule is desired. |
| > 5:1 | Increases the degree of PEGylation, but may lead to a heterogeneous mixture. | When multiple PEG chains are desired or to drive the reaction to completion. |
Table 3: Common Purification Techniques for PEGylated Molecules
| Technique | Principle of Separation | Typical Application |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius | Removing unreacted PEG and small molecules.[][13] |
| Ion Exchange Chromatography (IEX) | Charge | Separating mono-, di-, and poly-PEGylated species from the native molecule.[] |
| RP-HPLC | Hydrophobicity | High-resolution purification of PEGylated peptides and small proteins.[] |
| Ultrafiltration/Dialysis | Molecular Weight Cutoff | Buffer exchange and removal of small unreacted linkers.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to an NHS-Ester Activated Molecule
-
Buffer Preparation: Prepare a non-amine-containing reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Molecule Preparation: Dissolve the molecule to be PEGylated in the reaction buffer to a final concentration of 1-10 mg/mL. If the molecule is in an incompatible buffer, perform a buffer exchange.
-
This compound Preparation: Dissolve the this compound in the reaction buffer.
-
NHS-Ester Activated Molecule Preparation: Immediately before use, dissolve the NHS-ester activated molecule in an anhydrous organic solvent (e.g., DMSO or DMF) if it is not readily water-soluble.[6][10]
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the NHS-ester activated molecule solution. If an organic solvent was used, ensure the final concentration in the reaction mixture is low (typically <10%).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.
-
Quenching (Optional): To stop the reaction, a small amount of an amine-containing buffer (e.g., 1 M Tris, pH 8.0) can be added to a final concentration of 20-50 mM to react with any remaining NHS esters.[11]
-
Purification: Purify the PEGylated conjugate from the reaction mixture using an appropriate method such as SEC, IEX, or dialysis.[10][]
-
Analysis: Characterize the purified product using techniques like SDS-PAGE, HPLC, and Mass Spectrometry to confirm successful conjugation and assess purity.[13][20]
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]
- 2. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 18. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biopharminternational.com [biopharminternational.com]
- 20. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Aggregation During PEGylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors related to the protein, the PEG reagent, and the reaction conditions.[1][2] Key causes include:
-
Intermolecular Cross-linking: Bifunctional PEG linkers, which have reactive groups at both ends, can physically connect multiple protein molecules, leading to the formation of large, often insoluble aggregates.[1]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and aggregation increases significantly.[1][3]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition are critical for protein stability.[1] Deviating from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1] For instance, NHS ester reactions are most efficient at a slightly alkaline pH (7.2-8.5), but some proteins may lose stability at higher pH values.[2]
-
Hydrophobicity of the PEG Reagent: Certain PEG reagents, particularly those containing hydrophobic linkers like DBCO, can increase the overall hydrophobicity of the protein surface upon conjugation. This can lead to aggregation, especially at higher labeling ratios.[3]
-
Over-Labeling: Attaching too many PEG molecules can alter the protein's net charge and isoelectric point (pI), which may reduce its solubility and lead to aggregation.[2]
-
Poor Reagent Quality: The presence of impurities or a high percentage of bifunctional PEG in a reagent intended to be monofunctional can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to detect and quantify the extent of aggregation in your sample.[1]
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution, which indicates severe aggregation.[2]
-
Size Exclusion Chromatography (SEC): SEC is a robust method that separates molecules based on their size.[1] Aggregates will elute earlier than the monomeric protein. It is highly effective for quantifying soluble aggregates.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is sensitive to the presence of large aggregates but may have limited resolution in complex mixtures.[3][4]
-
UV-Vis Spectroscopy: An increase in light scattering at higher wavelengths (e.g., 350 nm) can indicate the presence of aggregates. Protein concentration is typically measured at 280 nm.[5]
Q3: How do I optimize reaction conditions to minimize aggregation?
Systematically screening reaction parameters is the most effective first step in troubleshooting aggregation.[1] A screening matrix can be used to test a range of conditions in small-scale reactions to identify the optimal environment for your specific protein.[1]
| Parameter | Recommended Range for Screening | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction efficiency but also raise the risk of aggregation. If aggregation occurs, reducing the concentration is a primary troubleshooting step.[1][3] |
| PEG:Protein Molar Ratio | 1:1, 5:1, 10:1, 20:1 | A high molar excess of PEG can drive the reaction but also increases the risk of over-labeling and aggregation. A titration experiment is necessary to find the optimal balance.[1][2] |
| pH | 6.0 - 8.5 | The ideal pH balances protein stability with reaction efficiency. For N-terminal PEGylation with PEG-aldehyde, a lower pH (5.0-6.5) can improve selectivity.[6] For NHS esters, a pH of 7.2-8.0 is common.[2] |
| Temperature | 4°C to Room Temperature (~25°C) | Lowering the temperature (e.g., to 4°C) slows down the reaction rate, which can reduce the formation of aggregates.[1][2] |
Q4: Which stabilizing excipients can I add to the reaction buffer?
If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the buffer can prevent aggregation by promoting protein stability.[1][7]
| Excipient Class | Example | Typical Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) | Acts as a protein stabilizer through preferential exclusion, increasing the protein's conformational stability.[1] |
| Amino Acids | L-Arginine, Glycine | 50-100 mM | Suppresses non-specific protein-protein interactions that can lead to aggregation.[1][7] |
| Non-ionic Surfactants | Polysorbate 20 (Tween 20) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation and adsorption.[1][8] |
Q5: How does the reaction rate affect aggregation, and how can I control it?
A rapid, uncontrolled reaction can favor intermolecular cross-linking over the desired intramolecular modification, leading to aggregation. Slowing the reaction rate provides more control.[1]
-
Lower the Temperature: Performing the reaction at 4°C is a common and effective method to slow down the reaction kinetics.[1]
-
Stepwise Addition of PEG: Instead of adding the entire volume of the activated PEG reagent at once, add it in smaller portions over a set period with gentle mixing.[1] This avoids localized high concentrations of the reagent.[2]
Q6: Can the properties of the PEG reagent itself contribute to aggregation?
Yes, the characteristics of the PEG polymer can influence aggregation.
-
PEG Size and Structure: The length and branching of the PEG chain can affect the stability of the resulting conjugate.[9][10] While larger PEGs (e.g., 20 kDa) can offer a steric hindrance effect that slows aggregation, even smaller PEGs (e.g., 5 kDa) can significantly improve stability compared to the unmodified protein.[11]
-
PEG Hydrophilicity: PEG is generally hydrophilic and can increase the solubility of the protein conjugate.[12] However, if the linker chemistry is hydrophobic, it can have the opposite effect.[3]
Troubleshooting Guide
If you are experiencing aggregation, follow this systematic approach to identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. Amino acid-mPEGs: Promising excipients to stabilize human growth hormone against aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orbi.uliege.be [orbi.uliege.be]
- 11. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Amino-PEG4-alcohol Reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Amino-PEG4-alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting the primary amine of this compound?
A1: The optimal pH for reacting the primary amine on this compound depends on the reactive partner.
-
With N-hydroxysuccinimide (NHS) esters: The reaction is most efficient in a slightly basic pH range of 7.2 to 8.5.[1][2] Some protocols may even recommend a pH up to 9.0.[3] This is because the aliphatic amine group needs to be in a non-protonated state to be reactive.[3]
-
With carboxyl groups (using EDC/Sulfo-NHS): This is a two-step process with two different optimal pH ranges. The first step, the activation of the carboxyl group with EDC/Sulfo-NHS, is most efficient at an acidic pH of 4.5-7.2.[4][5][6][7] The second step, the reaction of the activated carboxyl (now an NHS ester) with the this compound, is most efficient at pH 7.2-8.0.[5][6][7] For best results, perform the activation in a buffer like MES at pH 5-6, and then raise the pH to 7.2-7.5 before adding the amine-containing PEG.[4][5][7]
Q2: My PEGylation reaction efficiency is low. What are the common causes?
A2: Low efficiency in PEGylation reactions can stem from several factors:
-
Suboptimal pH: As detailed in Q1, the pH must be optimized for the specific chemistry you are using. Operating outside the optimal pH range is a primary cause of low yield.
-
Buffer Interference: The choice of buffer is critical. Buffers containing primary amines, such as Tris (TBS) or glycine, will compete with your this compound for the reactive site on your other molecule, significantly reducing your yield.[3][4][8][9] Similarly, for EDC/NHS chemistry, avoid phosphate (B84403) and carboxylate buffers (like citrate) during the carboxyl activation step.[6][10]
-
Reagent Quality and Hydrolysis: NHS esters and EDC are moisture-sensitive and can hydrolyze, rendering them inactive.[1][11] Always use fresh solutions of these reagents and equilibrate them to room temperature before opening to prevent moisture condensation.[12][13][14] The half-life of an NHS ester is significantly shorter at higher pH values, decreasing from 4-5 hours at pH 7 to just 10 minutes at pH 8.6.[1][10]
-
Steric Hindrance: The PEG chain itself can create steric hindrance, which may interfere with the binding of targeting ligands to their receptors or hinder the uptake of drugs by cells.[15]
-
Hydrophobic Patches: Some studies suggest that hydrophobic areas on a protein's surface can repel the hydrophilic PEG molecule, preventing efficient interaction.[16]
Q3: Which buffers should I use for my reaction, and which should I absolutely avoid?
A3: Choosing the correct buffer is crucial for a successful conjugation.
| Recommended Buffers | Buffers to Avoid | Rationale for Avoidance |
| For NHS Ester Reactions (pH 7.2-8.5): | Tris (TBS) | Contains primary amines that compete with the reaction.[1][3][8][10] |
| Phosphate-Buffered Saline (PBS)[4][5] | Glycine | Contains primary amines that compete with the reaction.[4][8][9] |
| Borate (50mM)[4] | Ammonium Ions (e.g., from Ammonium Sulfate) | Compete with the reaction.[8][9] |
| Carbonate/Bicarbonate (100mM)[3][4] | For EDC/NHS Carboxyl Activation: | |
| HEPES (20mM)[4] | Phosphate | Can reduce the reactivity of EDC.[6][10] |
| For EDC/NHS Activation (pH 4.5-6.0): | Carboxylate Buffers (e.g., Citrate) | The carboxyl groups in the buffer will compete for activation by EDC.[6] |
| MES (0.1M)[4][5][17] |
Q4: How can I stop (quench) the reaction once it's complete?
A4: To stop the reaction, you can add a compound that will react with and consume any remaining reactive molecules.
-
A common method is to add a buffer containing primary amines, such as Tris or glycine, at a final concentration of 20-100 mM.[1][17]
-
Hydroxylamine can also be used to quench the reaction and hydrolyze any unreacted NHS esters.[4][7][12] A 1.5 M, pH 8.5 solution can be prepared for this purpose.[3][9]
Experimental Protocol: Two-Step EDC/Sulfo-NHS Coupling
This protocol describes a general method for covalently conjugating this compound to a molecule containing carboxyl groups (e.g., a protein). This two-step process minimizes self-polymerization.[17]
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[7]
-
Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl (PBS), pH 7.2-7.5[7]
-
Molecule #1: Protein or other molecule with carboxyl groups.
-
Molecule #2: this compound.
-
Reagents: EDC and Sulfo-NHS (or NHS).
-
Quenching Reagent: 2-Mercaptoethanol (B42355).[7]
-
Final Quenching/Blocking Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Ethanolamine.[18]
-
Purification: Desalting column.
Procedure:
-
Preparation: Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials.[7] Prepare fresh solutions immediately before use.[17]
-
Carboxyl Activation: Dissolve your carboxyl-containing molecule (#1) in ice-cold Activation Buffer. Add EDC and Sulfo-NHS. A typical starting point is a 5-10 fold molar excess of EDC/Sulfo-NHS over the carboxyl groups. Incubate for 15 minutes at room temperature.[4][7]
-
Quench EDC: Add 2-mercaptoethanol to a final concentration of 20 mM to quench the excess EDC.[7] This step is crucial to prevent EDC from reacting with your this compound in the next step.
-
Buffer Exchange (Optional but Recommended): Remove excess activation reagents and byproducts by passing the solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).[5][7] This also raises the pH for the next step.
-
Amine Coupling: Immediately add the this compound (Molecule #2) to the activated molecule solution. A 10 to 50-fold molar excess of the PEG reagent over the starting molecule is a common starting point. Allow the reaction to proceed for 2 hours at room temperature.[4][5]
-
Final Quench: Stop the reaction by adding the Quenching/Blocking Buffer to block any remaining active NHS-ester sites. Incubate for 30 minutes.[17][18]
-
Purification: Purify the final conjugate using a desalting column or dialysis to remove unreacted PEG and other small molecules.[7]
Visual Troubleshooting Guide
The following workflow provides a logical sequence for troubleshooting low-yield PEGylation reactions.
Caption: Troubleshooting workflow for low-yield this compound conjugation reactions.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UZ [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. interchim.fr [interchim.fr]
- 6. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. researchgate.net [researchgate.net]
- 11. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 12. broadpharm.com [broadpharm.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 15. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. espace.inrs.ca [espace.inrs.ca]
- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Amino-PEG4-alcohol
Welcome to the technical support center for Amino-PEG4-alcohol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive groups of this compound and their intended reactions?
This compound is a bifunctional linker possessing a primary amine (-NH₂) and a primary hydroxyl (-OH) group.
-
Primary Amine (-NH₂): This group is nucleophilic and readily reacts with various electrophilic functional groups to form stable covalent bonds. Common reactants include:
-
Activated Esters (e.g., NHS esters): Forms a stable amide bond.
-
Carboxylic Acids: Can form an amide bond, typically requiring activation with carbodiimides (e.g., EDC) or conversion to an active ester.
-
Aldehydes and Ketones: Forms an imine (Schiff base), which can be further reduced to a stable secondary amine.[1][2]
-
-
Hydroxyl (-OH): The terminal alcohol can be used for further derivatization. It can be activated or converted to other functional groups for subsequent reactions.
Q2: What are the most common side reactions to be aware of when using this compound?
The most common side reactions involve the reactivity of the amine and hydroxyl groups, as well as the stability of the PEG chain itself. These include:
-
Hydrolysis of coupling reagents: Particularly when using activated esters like N-hydroxysuccinimide (NHS) esters in aqueous media, hydrolysis can compete with the desired aminolysis.[][4][5][6]
-
Oxidation: The terminal alcohol can be oxidized to an aldehyde or a carboxylic acid. The PEG chain itself can also undergo oxidation over time, especially with exposure to light and oxygen.[7][8][9]
-
Acylation of the hydroxyl group: When using a large excess of highly reactive acylating agents (like NHS esters), the terminal hydroxyl group can be acylated, forming a less stable ester linkage in addition to the desired amide bond.[10]
-
Intramolecular Cyclization: While less common under standard bioconjugation conditions, intramolecular reaction between the amine and hydroxyl groups can theoretically occur, particularly in the presence of specific catalysts.
Q3: How should I store this compound to ensure its stability?
To maintain the integrity of this compound, it is recommended to store it at -20°C, protected from light and moisture.[1] For solutions, it is best to use anhydrous solvents and store them under an inert atmosphere (e.g., argon) to prevent oxidation and moisture-related degradation.[8][9] Aging of PEG solutions, accelerated by warmth, light, and oxygen, can lead to the formation of aldehydes and acids, resulting in a decrease in pH.[8][9]
Q4: What are potential impurities in this compound?
Commercially available this compound typically has a purity of >95-98%.[1][11][12][13] Potential impurities may include:
-
PEG homologues with shorter or longer chain lengths (e.g., Amino-PEG3-alcohol, Amino-PEG5-alcohol).
-
The corresponding diol (HO-PEG4-OH).
-
Small amounts of water.
Troubleshooting Guides
Problem 1: Low Yield of Amide Product in NHS Ester Coupling Reaction
| Potential Cause | Troubleshooting Step |
| Hydrolysis of NHS ester | - Ensure the reaction is performed at an optimal pH range of 7.2-8.5.[4] At higher pH, hydrolysis is significantly accelerated.[14] - Use the NHS ester solution immediately after preparation. - Increase the concentration of the amine-containing molecule to favor aminolysis over hydrolysis.[4] - If possible, perform the reaction in a non-aqueous solvent. |
| Purity of this compound | - Verify the purity of your this compound using techniques like HPLC or NMR. - If impurities are detected, consider purification before use. |
| Inactive Amine Group | - Ensure the amine group is not protonated by maintaining the appropriate pH. The pKa of the primary amine should be considered. |
| Steric Hindrance | - If your target molecule is sterically hindered, consider a longer PEG linker to reduce steric hindrance. |
Problem 2: Unexpected Mass in Mass Spectrometry Analysis of the Conjugate
| Potential Cause | Troubleshooting Step |
| Oxidation of the Alcohol | - An increase in mass corresponding to the addition of an oxygen atom (or loss of two hydrogen atoms) may indicate oxidation of the terminal alcohol to a carboxylic acid (or aldehyde). - Use fresh this compound and deoxygenated buffers. Store stock solutions under an inert atmosphere. |
| Acylation of the Hydroxyl Group | - If a large excess of an acylating agent was used, a second addition of the acylating agent to the hydroxyl group might have occurred.[10] - Reduce the molar excess of the acylating agent. - The resulting ester bond can be selectively cleaved by heating in a boiling water bath without affecting the amide bond.[10] |
| PEG Chain Impurities | - Unexpected masses could correspond to conjugates formed with shorter or longer PEG chain impurities. - Analyze the starting this compound by mass spectrometry to identify any PEG homologues. |
Data Presentation
Table 1: Summary of Reaction Conditions and Potential Side Products
| Reaction Type | Reagents | Optimal pH | Key Side Reactions |
| Amine Acylation | NHS Ester | 7.2 - 8.5 | - Hydrolysis of NHS ester[][4][5][6] - Acylation of the hydroxyl group (with large excess of NHS ester)[10] - Reaction with other nucleophilic residues (e.g., Ser, Thr, Tyr)[15] |
| Amine Alkylation | Aldehyde/Ketone | 6.5 - 7.5 | - Reversible imine formation |
| Alcohol Derivatization | Oxidizing Agent | Varies | - Over-oxidation to carboxylic acid |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Coupling to this compound
-
Preparation of Amine Solution: Dissolve this compound in a non-nucleophilic buffer with a pH of 8.3-8.5 (e.g., phosphate (B84403) buffer, borate (B1201080) buffer).[14]
-
Preparation of NHS Ester Solution: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF).[14]
-
Reaction: Add the NHS ester solution to the this compound solution. A molar excess of the NHS ester (typically 2-10 fold) is often used.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or 4°C for more sensitive molecules.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to consume any unreacted NHS ester.
-
Purification: Purify the conjugate using appropriate chromatography techniques (e.g., size exclusion chromatography or reversed-phase HPLC) to remove unreacted starting materials and byproducts.
Protocol 2: Analysis of NHS Ester Hydrolysis
-
Prepare NHS Ester Solution: Dissolve the NHS ester in the reaction buffer (pH 8.5) at the same concentration used in your experiment.
-
Incubation: Incubate the solution at the reaction temperature.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by reversed-phase HPLC, monitoring the disappearance of the NHS ester peak and the appearance of the hydrolyzed carboxylic acid peak. This will allow you to determine the half-life of the NHS ester under your reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Reaction pathway for NHS ester coupling.
References
- 1. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of polyethylene glycols by alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. glycomindsynth.com [glycomindsynth.com]
- 11. precisepeg.com [precisepeg.com]
- 12. chemscene.com [chemscene.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of Amino-PEG4-alcohol Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG4-alcohol conjugates. Below you will find detailed experimental protocols, data presentation tables, and troubleshooting workflows to assist in your purification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main difficulties in purifying these conjugates arise from the physicochemical properties of the PEG linker itself. Key challenges include:
-
High Polarity: The polyethylene (B3416737) glycol (PEG) chain makes the conjugate highly polar, which can lead to issues like streaking and poor separation during normal-phase chromatography.[1]
-
Lack of a Strong UV Chromophore: The PEG backbone does not have a significant UV chromophore, making detection by standard UV-Vis detectors challenging.[2][3] Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often necessary.[2][3][4][5]
-
Product Heterogeneity: The synthesis of the conjugate can result in a mixture of the desired product, unreacted starting materials, and potential side products.
-
Amine Group Reactivity: The basic nature of the primary amine can lead to strong interactions with the acidic silica (B1680970) gel in normal-phase chromatography, causing tailing of peaks and potentially low recovery.
Q2: How can I monitor the progress of my purification?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the purification process. Due to the high polarity of the conjugate, a polar mobile phase will likely be required. To visualize the spots on the TLC plate, especially since the PEG linker is not UV-active, staining is necessary. Suitable staining options include:
-
Potassium Permanganate (B83412) (KMnO₄) Stain: A good general-purpose stain that reacts with oxidizable groups.
-
Ninhydrin (B49086) Stain: This is particularly useful for detecting the primary amine group on the this compound conjugate.
Q3: Which purification techniques are most suitable for this compound conjugates?
The most common and effective purification techniques are:
-
Flash Column Chromatography: A standard method for purifying organic compounds. For polar, amine-containing compounds, modifications to the standard silica gel chromatography are often needed to get good results.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that is well-suited for separating compounds based on hydrophobicity. This is often the method of choice for achieving high purity.[]
Q4: My compound is not UV active. How can I detect it during HPLC?
For compounds lacking a UV chromophore, several alternative detection methods can be employed with HPLC:
-
Evaporative Light Scattering Detector (ELSD): This detector is compatible with gradient elution and can detect any non-volatile analyte.[2][3]
-
Charged Aerosol Detector (CAD): CAD offers sensitive detection for non-volatile and many semi-volatile analytes and provides a uniform response for different compounds.[4][5][7]
-
Refractive Index (RI) Detector: While an option, RI detectors are generally less sensitive than ELSD or CAD and are not compatible with gradient elution.
Troubleshooting Guides
Flash Column Chromatography
| Problem | Potential Cause | Solution |
| Streaking or Tailing of the Product Spot/Peak | The basic amine group is interacting strongly with the acidic silica gel. | 1. Add a basic modifier to your eluent, such as 0.1-1% triethylamine (B128534) or ammonium (B1175870) hydroxide. This will "neutralize" the acidic sites on the silica. 2. Use an alternative stationary phase , such as amine-functionalized silica or alumina.[8] |
| Low Recovery of the Product | The highly polar conjugate is irreversibly adsorbed onto the silica gel. | 1. Increase the polarity of the mobile phase gradually. A steep gradient might wash out impurities with your product. 2. Use a mobile phase containing a small amount of a basic modifier as mentioned above to reduce strong interactions. |
| Poor Separation from Starting Materials | The polarity difference between the product and impurities is insufficient for good separation with the chosen solvent system. | 1. Optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol, chloroform/methanol/ammonium hydroxide).[1] 2. Consider using a different stationary phase like reversed-phase silica if the hydrophobicity differences are more significant. |
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Solution |
| Broad Peaks | Secondary interactions between the analyte and the stationary phase, or poor mass transfer. | 1. Optimize the mobile phase pH. For basic amines, a mobile phase pH two units above the pKa can improve peak shape.[8] 2. Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to improve peak shape.[9] 3. Increase the column temperature to reduce mobile phase viscosity and improve mass transfer.[10] |
| Poor Resolution | Inadequate separation between the conjugate and impurities. | 1. Optimize the gradient profile. A shallower gradient can improve the separation of closely eluting peaks. 2. Try a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column) to alter selectivity. |
| No Peak Detected | The conjugate lacks a UV chromophore and a UV detector is being used. | Use a universal detector such as an ELSD or CAD.[2][3][4][5] |
Data Presentation
The following tables provide illustrative examples of how to present purification data for this compound conjugates. Researchers should generate their own data based on their specific experimental conditions.
Table 1: Comparison of Purification Methods for an this compound Conjugate
| Purification Method | Starting Material Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Flash Chromatography (Silica Gel with 1% TEA in DCM/MeOH) | ~75% | >90% | ~70% | Good for initial cleanup and removal of major impurities. |
| Preparative RP-HPLC (C18, Water/Acetonitrile with 0.1% TFA) | >90% (from Flash) | >98% | ~85% | Ideal for achieving high purity for final product. |
Table 2: Purity Assessment Methods
| Analytical Method | Information Obtained | Typical Purity Range Achieved |
| Analytical RP-HPLC with ELD/CAD | Purity based on peak area percentage of non-volatile components. | >95% |
| Quantitative NMR (qNMR) | Absolute purity determination against a certified internal standard.[11][12][13] | >98% |
| LC-MS | Confirmation of product identity (mass) and purity assessment. | >98% |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol is a general guideline and should be optimized for your specific this compound conjugate.
-
Thin-Layer Chromatography (TLC) Analysis:
-
Develop a TLC solvent system that provides good separation between your product and impurities, with a target Rf value of 0.2-0.4 for the product.[1]
-
Example solvent systems:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 98:2 to 90:10) with 0.5% Triethylamine (TEA).
-
Chloroform (CHCl₃) : Methanol (MeOH) with 1% aqueous ammonia.[1]
-
-
Visualize the TLC plate using ninhydrin and/or potassium permanganate stain.
-
-
Column Preparation:
-
Choose a column size appropriate for your sample amount (a general rule of thumb is a 1:30 to 1:100 ratio of crude sample to silica gel by weight).[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack the column with the slurry and equilibrate with at least 2-3 column volumes of the eluent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.
-
Alternatively, pre-adsorb the sample onto a small amount of silica gel by dissolving the sample, adding silica, and evaporating the solvent to a dry powder.[1]
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the chosen solvent system. An isocratic elution can be used, or a gradient elution (gradually increasing the polarity) may be necessary for better separation.
-
Collect fractions and monitor them by TLC to identify those containing the purified product.
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Reverse-Phase HPLC (RP-HPLC) Purification
This is a high-resolution technique suitable for achieving high purity.
-
Column and Mobile Phase Selection:
-
A C18 or C8 column is typically used for the separation of small molecules.
-
Mobile Phase A: Water with a modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH) with the same modifier as Mobile Phase A.
-
-
Method Development (Analytical Scale):
-
Develop a gradient that effectively separates your product from impurities on an analytical scale first.
-
A typical gradient might be 5-95% Mobile Phase B over 20-30 minutes.
-
Monitor the elution using a suitable detector (e.g., ELSD or CAD).
-
-
Preparative Run:
-
Dissolve the crude or partially purified sample in a minimal amount of a solvent compatible with the initial mobile phase composition.
-
Inject the sample onto the preparative column.
-
Run the preparative gradient and collect fractions corresponding to your product peak.
-
-
Product Recovery:
-
Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS).
-
Combine the pure fractions.
-
If a volatile buffer like formic acid or TFA was used, the solvent can be removed by lyophilization (freeze-drying).[1]
-
Mandatory Visualizations
Caption: General purification workflow for this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 5. Quantitation of PEG on PEGylated Gold Nanoparticles Using Reversed Phase High Performance Liquid Chromatography and Charged Aerosol Detection - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. biotage.com [biotage.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. emerypharma.com [emerypharma.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. pubsapp.acs.org [pubsapp.acs.org]
Technical Support Center: Stability of Amino-PEG4-alcohol Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Amino-PEG4-alcohol conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound conjugates?
The primary stability concerns for this compound conjugates revolve around two main degradation pathways:
-
Hydrolysis: The amide bond formed between the amine group of the PEG linker and a carboxyl group on the biomolecule can be susceptible to hydrolysis, particularly under acidic or basic conditions.[1] While generally more stable than ester linkages, this can still be a degradation route.
-
Oxidation: The polyethylene (B3416737) glycol (PEG) chain itself is prone to oxidative degradation.[2][3][4][5] This process can be initiated by factors such as heat, light, and the presence of transition metal ions.[2][6] Oxidative degradation can lead to chain cleavage and the formation of reactive species like aldehydes and carboxylic acids.[4]
Q2: What are the ideal storage conditions for this compound and its conjugates?
To ensure maximum stability, both the unconjugated this compound linker and the final conjugate should be stored under the following conditions:
-
Temperature: Store at -20°C for long-term storage.[4]
-
Light: Protect from light.[7]
-
Moisture: Store in a dry environment, as moisture can contribute to the hydrolysis of both the linker and the conjugate.[8][9][10][11] For amine-reactive precursors like NHS esters used in conjugation, it is critical to avoid moisture.[8][9][10][11][12]
-
Atmosphere: For optimal long-term stability, especially for the raw PEG material, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize oxidation.[4][7]
Q3: How does pH affect the stability of the amide linkage in my conjugate?
The pH of the solution can significantly impact the stability of the amide bond. While amide bonds are relatively stable at neutral pH, their hydrolysis can be catalyzed by both acidic and basic conditions. The rate of hydrolysis is generally slowest in the neutral pH range. Therefore, for formulation and storage, maintaining a pH between 6.0 and 8.0 is advisable for optimal stability of the amide linkage.
Q4: What are the signs of degradation in my this compound conjugate?
Degradation of your conjugate can manifest in several ways:
-
Loss of Biological Activity: This is a critical indicator of instability.
-
Aggregation and Precipitation: Changes in the physical appearance of the solution, such as turbidity or the formation of visible particles, can indicate that the conjugate is aggregating and no longer soluble.[12][13][14]
-
Changes in Chromatographic Profile: When analyzed by techniques like Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC), the appearance of new peaks or a shift in the main peak can indicate degradation or aggregation.[15]
-
Changes in Molecular Weight: Mass spectrometry analysis may reveal a decrease in the molecular weight of the conjugate, suggesting cleavage of the PEG chain or the linker.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and handling of this compound conjugates.
Issue 1: Low Conjugation Yield
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of Activated Ester (e.g., NHS ester) | Prepare fresh solutions of the activated ester in an anhydrous solvent like DMSO or DMF immediately before use.[8][9][10][11][12] Avoid storing activated esters in solution. |
| Incorrect Buffer pH | Ensure the reaction buffer pH is within the optimal range for the conjugation chemistry. For NHS ester reactions, a pH of 7.2-8.5 is recommended.[12] Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete in the reaction.[8][9][10][11] |
| Insufficient Molar Excess of PEG Linker | The optimal molar ratio depends on the concentration of your biomolecule. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the linker is a good starting point. For more dilute solutions, a 20- to 50-fold molar excess may be necessary.[12] |
| Inefficient Quenching of the Reaction | After the desired reaction time, quench the reaction by adding a buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to consume any unreacted linker.[12] |
Issue 2: Aggregation or Precipitation of the Conjugate
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of Organic Solvent | If the PEG linker is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10%) to prevent denaturation of the protein.[12] |
| Suboptimal Buffer Conditions | The choice of buffer, pH, and ionic strength can impact protein solubility. Screen different buffer systems to find the optimal conditions for your specific conjugate. The addition of excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine) can help stabilize the protein and prevent aggregation.[12] |
| High Protein Concentration | High concentrations of biomolecules can increase the likelihood of intermolecular interactions and aggregation. Consider performing the conjugation reaction at a lower protein concentration. |
| Inefficient Purification | The purification method itself can sometimes induce aggregation. For size-exclusion chromatography, ensure the column and running buffer are compatible with your conjugate. It may be necessary to perform purification at a lower concentration or include stabilizing agents in the buffer. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to assess the stability of an this compound conjugate.[3][5][16]
1. Sample Preparation:
- Prepare a stock solution of your this compound conjugate at a known concentration (e.g., 1 mg/mL) in a suitable, non-reactive buffer (e.g., phosphate-buffered saline, pH 7.4).
- Prepare a control sample stored at the recommended storage condition (-20°C or 2-8°C, protected from light).
2. Stress Conditions:
- Acid Hydrolysis: Incubate the conjugate in 0.1 M HCl at 40°C.
- Base Hydrolysis: Incubate the conjugate in 0.1 M NaOH at 40°C.
- Oxidation: Incubate the conjugate in 0.1% hydrogen peroxide (H₂O₂) at room temperature.
- Thermal Stress: Incubate the conjugate at elevated temperatures (e.g., 40°C, 50°C, and 60°C).
- Photostability: Expose the conjugate to light according to ICH Q1B guidelines.
3. Time Points:
- Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours for aggressive conditions; longer for thermal stress). The exact time points should be adjusted based on the stability of the molecule.
4. Sample Analysis:
- At each time point, neutralize the acid and base-stressed samples.
- Analyze all samples using a stability-indicating analytical method. A common approach is to use a combination of:
- Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation and fragmentation.
- Reverse-Phase HPLC (RP-HPLC): To separate degradation products.[15]
- Mass Spectrometry (LC-MS): To identify the mass of the degradation products and elucidate degradation pathways.[17][18][19][20][21][22]
- SDS-PAGE: To visualize aggregation and fragmentation.
- Biological Activity Assay: To determine the functional impact of degradation.
5. Data Analysis:
- Quantify the percentage of the main peak remaining and the percentage of new peaks formed at each time point.
- Identify the major degradation products by mass spectrometry.
- Determine the degradation rate under each stress condition.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. confluore.com [confluore.com]
- 12. benchchem.com [benchchem.com]
- 13. nhsjs.com [nhsjs.com]
- 14. nhsjs.com [nhsjs.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. enovatia.com [enovatia.com]
- 20. walshmedicalmedia.com [walshmedicalmedia.com]
- 21. ingenieria-analitica.com [ingenieria-analitica.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Bioconjugation with PEG Linkers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with PEG linkers. The focus is on understanding and mitigating steric hindrance to ensure successful bioconjugation and preserve the biological activity of your molecules.
Troubleshooting Guide: Overcoming Steric Hindrance
Steric hindrance can manifest in various ways during your experiments. This guide provides solutions to common problems encountered when using PEG linkers.
| Observed Problem | Potential Cause (Steric Hindrance-Related) | Suggested Solution |
| Low conjugation efficiency or yield | The PEG linker is too short, preventing the reactive groups from reaching the target functional groups on the biomolecule.[1] | Increase the length of the PEG linker to provide more spatial separation.[1] Consider using a more flexible linker. |
| The PEG linker has a bulky structure (e.g., highly branched) that physically blocks the conjugation site.[2] | Switch to a linear PEG linker, which generally causes less steric hindrance than a branched one.[2][3] | |
| Reduced binding affinity of the conjugated molecule to its target | The PEG chain is shielding the binding site of the protein or antibody.[4][5] This "stealth" effect can be more pronounced with longer or branched PEG chains.[4][6] | Use a shorter PEG linker to minimize masking of the active site.[7] Optimize the conjugation site to be further away from the binding domain.[5] |
| The PEG linker's conformation restricts the necessary conformational changes for binding.[6][8] | Employ a more flexible PEG linker to allow for greater conformational freedom of the conjugated molecule.[9] | |
| Loss of biological activity of the conjugated protein or enzyme | The PEG linker is physically blocking the active site or a site required for allosteric regulation.[5][10] | Select a PEGylation site distal to the active or binding domains.[5] Use a shorter PEG linker to reduce the extent of surface shielding. |
| The hydrodynamic radius of the PEGylated molecule is too large, preventing access to the substrate or receptor.[4][11] | Reduce the molecular weight of the PEG linker.[11] Consider a linear versus a branched PEG of the same molecular weight, as branched PEGs can have a larger hydrodynamic volume.[12] | |
| Aggregation of the final conjugate | The PEG linker is not providing sufficient hydrophilicity to counteract the hydrophobicity of the drug or biomolecule. | Increase the length or density of the PEG chains to enhance the hydration shell and improve solubility.[1][3] |
| Unexpectedly rapid clearance of the PEGylated molecule in vivo | The PEG density is insufficient to provide an adequate "stealth" effect, leading to recognition by the immune system.[13][14] | Increase the PEG linker length or switch to a branched PEG linker for superior shielding effects.[3][13] |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PEG linkers?
A: Steric hindrance is a phenomenon where the size and shape of a molecule, in this case, the PEG linker, impede a chemical reaction or intermolecular interaction.[10] In bioconjugation, the flexible and often large PEG chain can physically block the reactive sites on a biomolecule, reducing conjugation efficiency, or it can shield the biologically active domains of a protein, leading to reduced binding affinity or loss of function.[4][5]
Q2: How does the length of a PEG linker affect steric hindrance?
A: The length of a PEG linker has a significant impact on steric hindrance.
-
Short PEGs: While they are less likely to mask the active sites of a biomolecule, they may not provide enough separation between the conjugated molecules, leading to steric hindrance that can inhibit the desired interaction.[1]
-
Long PEGs: Longer PEG chains are effective at providing spatial separation and can reduce steric hindrance between large conjugated molecules.[1] However, excessively long chains can wrap around the biomolecule, creating a "shielding" effect that blocks binding sites and reduces biological activity.[4][13][15] There is often an optimal length that balances these opposing effects.[16]
Q3: What is the difference between linear and branched PEG linkers regarding steric hindrance?
A: Linear and branched PEG linkers have distinct architectures that influence steric hindrance differently.
-
Linear PEGs: These consist of a single, straight chain. They are generally more flexible and cause less steric hindrance compared to branched PEGs of similar molecular weight, making them ideal for applications where precise control and minimal interference are crucial.[2][3]
-
Branched PEGs: These have multiple PEG arms extending from a central core.[3] This structure creates a larger hydrodynamic radius, which provides superior shielding from enzymatic degradation and immune recognition.[2][3] However, this increased bulk can also lead to greater steric hindrance at the molecular level, potentially impacting binding affinity more significantly than a linear PEG.[2]
Q4: Can the conformation of a PEG linker influence its function?
A: Yes, the conformation of a PEG linker is crucial. PEG chains are highly flexible due to the free rotation around their C-O bonds.[9] This flexibility allows them to exist in various conformations, from extended to collapsed. A flexible linker can act as an "entropic spring," potentially increasing the chances of a successful binding event.[] However, the conformation is also influenced by the surrounding environment and the density of PEG chains on a surface, which can adopt a "mushroom" or "brush" conformation that dictates the degree of steric hindrance.[18]
Q5: Are there alternatives to PEG linkers to avoid steric hindrance?
A: While PEG is widely used, other types of linkers and polymers can be considered. For some applications, more rigid linkers might be beneficial to prevent the linker from folding back and blocking a binding site.[19] Additionally, polymers like poly(glycerols) are being explored as alternatives that may exhibit less steric hindrance due to a more rigid structure.[19]
Visualizing Steric Hindrance and Linker Solutions
The following diagrams illustrate key concepts related to steric hindrance and how different PEG linker strategies can be used to overcome it.
Caption: Diagram illustrating steric hindrance and its resolution.
Caption: Comparison of short and long PEG linkers.
Caption: Comparison of linear and branched PEG linkers.
Quantitative Data Summary
The choice of PEG linker can quantitatively impact the performance of your bioconjugate. The following tables provide a summary of reported effects.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Antibody-Drug Conjugate (ADC)
| ADC System | PEG Molecular Weight (kDa) | In Vitro Cytotoxicity (IC50) | Reference |
| Affibody-MMAE Conjugate | 0 (No PEG) | Baseline | [11] |
| Affibody-MMAE Conjugate | 4 | 2.5-fold increase | [11] |
| Affibody-MMAE Conjugate | 10 | 11.2-fold increase | [11] |
Table 2: Effect of PEG Linker Length on Antibody-Antigen Binding Affinity
| Antibody Construct | PEG Size (kDa) | Effect on Binding Affinity | Reference |
| PEGylated HER2 Antibody | ≥ 2 | Decreased HER2-binding affinity | [6] |
| Single-chain Trastuzumab | 10 | Loss in antigen-binding capacity | [6] |
| Single-chain Trastuzumab | 20 | Severe impairment in antigen-binding capacity | [6] |
| PEGylated scFv 4D5 | Not specified | ~5-fold reduction in binding affinity | [6] |
Key Experimental Protocols
General Protocol for Amine-Reactive PEGylation of a Protein
This protocol describes a common method for conjugating an NHS-ester functionalized PEG to a protein, targeting primary amines such as those on lysine (B10760008) residues.[20]
Materials:
-
Protein of interest
-
Amine-reactive PEG (e.g., NHS-PEG-X)
-
Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5[20]
-
Quenching Buffer: 1 M Tris or glycine, pH 7.5
-
Anhydrous DMSO (if PEG reagent is not readily water-soluble)
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1]
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 g/L.[20] Ensure the buffer is free of any primary amines (e.g., Tris).
-
PEG Reagent Preparation: Immediately before use, dissolve the amine-reactive PEG in the reaction buffer or anhydrous DMSO.
-
Conjugation Reaction: Add the dissolved PEG reagent to the protein solution. A 5 to 20-fold molar excess of the PEG reagent per mole of protein is a typical starting point.[20]
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[20] Reaction times may require optimization.
-
Quenching: Stop the reaction by adding an excess of the quenching buffer to consume any unreacted PEG-NHS esters.
-
Purification: Remove unreacted PEG and other impurities by size-exclusion chromatography, dialysis, or another suitable purification method.[1]
-
Characterization: Analyze the purified conjugate to confirm successful PEGylation.
Characterization of the PEGylated Conjugate
SDS-PAGE Analysis:
-
Run samples of the unmodified protein and the purified conjugate on an SDS-PAGE gel.
-
A successful PEGylation will result in a significant increase in the apparent molecular weight of the protein.[20] The band corresponding to the PEGylated protein may appear broader than the unmodified protein band due to the heterogeneity of the PEG polymer.[20]
Binding Affinity Assay (e.g., ELISA or SPR):
-
To assess the impact of PEGylation on biological function, perform a binding assay.
-
Compare the binding affinity of the PEGylated conjugate to that of the unmodified biomolecule. A significant decrease in affinity may indicate steric hindrance at the binding site.
By systematically approaching issues of steric hindrance and leveraging the versatility of PEG linker chemistry, researchers can optimize the performance of their bioconjugates for a wide range of therapeutic and diagnostic applications.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation | PLOS One [journals.plos.org]
- 5. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. chempep.com [chempep.com]
- 10. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Cleavable PEGylation: a strategy for overcoming the “PEG dilemma” in efficient drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 18. Impact of Polyethylene Glycol (PEG) Conformations on the In Vivo Fate and Drug Release Behavior of PEGylated Core-Cross-Linked Polymeric Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
PROTAC Linker Synthesis Technical Support Center
Welcome to the technical support center for PROTAC (Proteolysis-Targeting Chimera) linker synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of PROTAC linkers and final PROTAC molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in PROTAC linker synthesis?
PROTAC linker synthesis presents several common challenges primarily due to the often complex and multi-step nature of the synthesis required to connect two distinct ligands (a warhead for the protein of interest and a ligand for an E3 ligase). Key challenges include:
-
Low reaction yields: Particularly in coupling reactions involving sterically hindered ligands.
-
Difficult purification: The final PROTAC molecules are often large and lipophilic, making them challenging to purify from starting materials and byproducts.[1]
-
Side reactions: The functional groups on the warhead, E3 ligase ligand, and the linker itself can lead to unwanted side reactions.
-
Protecting group manipulation: Multi-step syntheses often require the use of orthogonal protecting groups, and their addition and removal can be problematic.
-
Characterization difficulties: The complexity and size of PROTACs can lead to challenges in confirming their structure and purity, such as in-source fragmentation during mass spectrometry.[2]
Q2: How do I choose the right type of linker for my PROTAC?
The choice of linker is critical for PROTAC efficacy and is influenced by several factors. There is no one-size-fits-all answer, and empirical testing is often necessary.[3] Key considerations include:
-
Length: The linker must be long enough to span the distance between the E3 ligase and the target protein to allow for the formation of a stable ternary complex, but not so long that it leads to an unstable or non-productive complex.[4]
-
Composition:
-
PEG (polyethylene glycol) linkers are commonly used to improve the solubility and cell permeability of the PROTAC.[5][6]
-
Alkyl chains provide more rigidity, which can be beneficial for pre-organizing the binding moieties.[6]
-
Rigid linkers , such as those containing piperazine (B1678402) or piperidine (B6355638) rings, can enhance conformational stability.[6]
-
-
Attachment points: The points at which the linker is attached to the warhead and the E3 ligase ligand are crucial for achieving a productive ternary complex conformation.
Q3: I am observing a "hook effect" with my PROTAC. Can linker design help?
Yes, linker design can influence the severity of the "hook effect," where degradation efficiency decreases at high PROTAC concentrations. A well-designed linker can promote positive cooperativity in the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), making it more stable than the binary complexes (Target-PROTAC or PROTAC-E3 Ligase) that are predominant at high concentrations and do not lead to degradation. Modifying the linker to be more rigid can also help pre-organize the PROTAC for more efficient ternary complex formation.
Troubleshooting Guides
Synthetic Reactions
Problem: Low or no yield in amide coupling reactions.
Amide bond formation is a common step in attaching linkers to the warhead or E3 ligase ligand. Low yields are often due to steric hindrance from bulky binding partners.
| Possible Cause | Solution |
| Insufficiently reactive coupling reagent | For sterically hindered substrates, standard coupling reagents like EDC/HOBt may not be effective. Switch to more potent phosphonium (B103445) or uronium-based reagents such as HATU, HBTU, PyBOP, or COMU . |
| Steric hindrance preventing nucleophilic attack | 1. Increase reaction temperature: This can provide the necessary energy to overcome the steric barrier. Microwave heating can be particularly effective.2. Change the activation strategy: Convert the carboxylic acid to a more reactive acyl fluoride (B91410) using reagents like TFFH or BTFFH.3. Optimize solvent and base: Use a high-boiling point polar aprotic solvent like DMF or NMP and a non-nucleophilic hindered base like diisopropylethylamine (DIPEA). |
| Side reactions | If epimerization at a chiral center is a concern with forcing conditions, consider using a coupling reagent known to resist racemization, such as DEPBT. |
Problem: Issues with Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry".
CuAAC is a popular method for linking the two halves of a PROTAC due to its high efficiency and reliability.[7] However, issues can still arise.
| Possible Cause | Solution |
| Low or no reaction | 1. Copper source and reducing agent: Ensure fresh solutions of the copper(II) sulfate (B86663) and sodium ascorbate (B8700270) are used. The ascorbate is crucial for reducing Cu(II) to the active Cu(I) species.[8]2. Ligand: The use of a copper-coordinating ligand, such as TBTA or BTTAA, can stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Formation of side products | In complex biological mixtures, free thiols from cysteine residues can react in a Cu-catalyzed process with azides and alkynes, leading to thiotriazole byproducts.[9] While less of a concern in pure chemical synthesis, it's a consideration for in-cell click reactions. For clean synthesis, ensure starting materials are pure. |
| Poor solubility of reactants | Use a co-solvent system, such as DMSO/water or t-BuOH/water, to ensure all reactants are fully dissolved. |
Purification
Problem: Difficulty in purifying the final PROTAC using flash column chromatography.
PROTACs are often high molecular weight, greasy molecules that can be challenging to purify via traditional flash chromatography.
| Possible Cause | Solution |
| Compound streaking or not moving from the baseline | 1. Increase eluent polarity: Add a more polar solvent like methanol (B129727) to your eluent system (e.g., dichloromethane/methanol or ethyl acetate (B1210297)/methanol).2. Use a different stationary phase: If your compound is very polar, consider using reversed-phase flash chromatography. For basic compounds that may interact with acidic silica (B1680970) gel, consider using neutral alumina (B75360).[10] |
| Poor separation of product from starting materials | 1. Optimize the solvent system: Run a gradient elution to improve separation.2. Consider an alternative purification method: Reversed-phase HPLC is often more effective for purifying PROTACs due to its higher resolving power.[11] |
| Compound appears to be decomposing on the column | Perform a quick stability test by spotting the compound on a TLC plate and letting it sit for an hour before eluting to see if degradation occurs. If the compound is unstable on silica, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base like triethylamine.[10] |
Problem: Challenges with Reversed-Phase HPLC Purification.
Reversed-phase HPLC is a powerful tool for PROTAC purification, but it has its own set of challenges.
| Possible Cause | Solution |
| Poor peak shape (tailing or fronting) | 1. Adjust mobile phase pH: If your PROTAC has acidic or basic functional groups, adjusting the pH of the mobile phase with additives like formic acid or trifluoroacetic acid (for bases) or ammonia (B1221849) (for acids) can improve peak shape by ensuring a single ionization state.2. Column overload: Injecting too much sample can lead to poor peak shape. Try injecting a smaller amount.[12] |
| Irreproducible retention times | 1. Ensure column equilibration: Make sure the column is fully equilibrated with the mobile phase before each injection.2. Mobile phase composition: Ensure the mobile phase is well-mixed and degassed to prevent changes in composition during the run.[12] |
| High backpressure | 1. Clogged frit or column: This can be caused by precipitated sample or buffer components. Flush the column with a strong solvent. If the problem persists, the frit may need to be replaced.[13]2. Buffer precipitation: If using buffers, ensure they are soluble in the organic portion of your mobile phase. Flush the column with water before switching to high organic content solvents.[14] |
Characterization
Problem: Difficulty in interpreting Mass Spectrometry (MS) data.
| Possible Cause | Solution |
| Weak or absent molecular ion peak | This is often due to in-source fragmentation , where the PROTAC molecule breaks apart in the ion source of the mass spectrometer. Try using a softer ionization technique or reducing the source temperature.[15] |
| Unexpected fragments | The fragmentation pattern of a PROTAC can be complex. Analyze the fragments to see if they correspond to the warhead, the E3 ligase ligand, or the linker. This can help confirm the structure of the molecule.[16] |
| Dominant adduct ions (e.g., sodium, potassium) | Adducts can complicate the spectrum. Use high-purity solvents and glassware to minimize salt contamination. Optimizing ion source parameters can also discourage adduct formation.[17] |
Problem: Challenges in NMR analysis.
| Possible Cause | Solution |
| Broad or poorly resolved peaks | This can be due to aggregation of the PROTAC molecule in the NMR solvent. Try using a different solvent, warming the sample, or acquiring the spectrum at a lower concentration. |
| Complex spectra | PROTACs are large molecules, and their ¹H NMR spectra can be very crowded. Use 2D NMR techniques like COSY and HSQC to help assign the peaks.[] |
Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents for PROTAC Synthesis
| Coupling Reagent | Class | Advantages | Disadvantages |
| EDC/HOBt | Carbodiimide | Inexpensive, readily available | Less effective for sterically hindered couplings, can lead to side reactions |
| HATU | Uronium | Highly reactive, effective for sterically hindered couplings, low racemization | More expensive, can form guanidinium (B1211019) byproducts |
| HBTU | Uronium | Similar to HATU, widely used | Can also form guanidinium byproducts |
| PyBOP | Phosphonium | Highly reactive, good for hindered couplings | Can be less stable than uronium reagents |
| COMU | Uronium | Very high reactivity, often succeeds where others fail | Most expensive option |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes a general method for coupling a carboxylic acid-functionalized component (e.g., warhead or linker) to an amine-functionalized component.
Materials:
-
Carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or reversed-phase HPLC.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the "click" reaction between an azide-functionalized component and an alkyne-functionalized component.
Materials:
-
Azide-containing molecule (1.0 eq)
-
Alkyne-containing molecule (1.0 eq)
-
Copper(II) sulfate pentahydrate (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent (e.g., DMSO/water or t-BuOH/water)
Procedure:
-
Dissolve the azide (B81097) and alkyne components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate in water.
-
In another vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 1-12 hours. The reaction mixture may change color.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product as required.
Visualizations
Caption: A general workflow for PROTAC synthesis, purification, and analysis.
Caption: Decision tree for troubleshooting low yields in amide coupling reactions.
Caption: Logical workflow for the purification of PROTAC molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. explorationpub.com [explorationpub.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification [chem.rochester.edu]
- 11. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. The Cleaning and Regeneration of Reversed-Phase HPLC Columns – Chemass [chemass.si]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) using polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a Critical Quality Attribute (CQA)?
A1: The Drug-to-Antibody Ratio (DAR) indicates the average number of drug molecules conjugated to a single antibody.[1] It is considered a Critical Quality Attribute (CQA) because it directly and significantly impacts the ADC's effectiveness, toxicity, stability, and pharmacokinetics (PK).[1] An insufficient drug load can make the ADC ineffective, whereas an excessive drug load can lead to increased toxicity, faster clearance from the body, and potential aggregation issues.[1] Therefore, controlling the DAR during the manufacturing process is essential to ensure a consistent, safe, and effective therapeutic product.[1]
Q2: What is a "typical" or "optimal" DAR?
A2: There is no single "optimal" DAR for all ADCs; it needs to be determined empirically for each specific combination of antibody, linker, and payload.[1] Historically, many successful ADCs have an average DAR in the range of 2 to 4.[1][2] This range is often considered a good balance between efficacy and safety.[1] However, some newer and highly effective ADCs have a DAR of 8.[3]
Q3: How do PEG linkers influence the DAR and overall ADC properties?
A3: PEG (polyethylene glycol) linkers are hydrophilic spacers that offer several advantages in ADC development.[4][5][6] They can:
-
Increase Solubility: The hydrophilic nature of PEG helps to counteract the hydrophobicity of the payload, improving the solubility of the ADC and reducing aggregation.[2][5][7] This can enable the successful conjugation of more drug molecules, leading to a higher DAR.[2][8]
-
Improve Pharmacokinetics: By increasing the hydrodynamic size of the ADC, PEG linkers can reduce renal clearance, leading to a longer circulation half-life.[2][9]
-
Enhance Stability: PEG chains can shield the payload and the antibody from enzymatic degradation.[5][9]
-
Reduce Immunogenicity: The "stealth" effect of PEG can mask potential antigenic sites on the ADC, reducing the likelihood of an immune response.[2][9]
Q4: How does the length of the PEG linker affect the DAR?
A4: The length of the PEG linker has a complex and significant impact on the final DAR and ADC performance.[10]
-
Increased Hydrophilicity: Longer PEG chains generally lead to higher hydrophilicity, which can improve the solubility of the linker-payload complex and reduce ADC aggregation.[3][10] This can facilitate achieving a higher DAR.[11]
-
Steric Hindrance: Conversely, a very long PEG chain can create steric hindrance, potentially impeding the access of the reactive group on the linker to the conjugation site on the antibody.[10][12] This can result in a lower conjugation efficiency and a lower-than-expected DAR.
-
Pharmacokinetics: A clear relationship has been observed between PEG length and ADC clearance. Longer PEG chains generally result in slower clearance, but a threshold may be reached (e.g., PEG8) beyond which further increases in length do not significantly impact clearance.[13][14]
Troubleshooting Guide
Issue 1: Low or Inconsistent Drug-to-Antibody Ratio (DAR)
-
Symptom: The average DAR determined by analytical methods is lower than the target value or varies significantly between batches.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time. For maleimide (B117702) chemistry (cysteine conjugation), a pH of 6.5-7.5 is optimal, while NHS-ester chemistry (lysine conjugation) is more efficient at a pH of 7-9.[9] |
| Steric Hindrance | If using a long PEG linker, consider a shorter one to reduce steric hindrance.[12] Alternatively, for lysine (B10760008) conjugation, the stochastic nature may lead to conjugation at less accessible sites; site-specific conjugation methods could be explored. |
| Linker-Payload Solubility | Even with a PEG linker, highly hydrophobic payloads may have limited solubility in aqueous buffers. Consider adding a co-solvent, but be mindful that this can also promote antibody aggregation.[7][12] |
| Inaccurate Reagent Stoichiometry | Carefully control the molar ratio of the linker-payload to the antibody. A higher molar excess of the linker-payload can drive the reaction towards a higher DAR, but too much can lead to aggregation. |
| Antibody Purity and Concentration | Ensure the antibody is highly pure (>95%) and at an optimal concentration (ideally >0.5 mg/mL).[15] Impurities can compete for conjugation, and low antibody concentrations can reduce reaction efficiency.[15] |
Issue 2: ADC Aggregation During or After Conjugation
-
Symptom: Visible precipitation, or characterization by Size Exclusion Chromatography (SEC) shows a significant percentage of high molecular weight species.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| High Hydrophobicity | This is a common issue, especially with high DAR ADCs and hydrophobic payloads.[7] Increase the length of the PEG linker to enhance the hydrophilicity of the ADC.[3][11] Branched PEG linkers can also be used to further improve solubility.[4] |
| Unfavorable Buffer Conditions | The pH of the buffer can influence aggregation, especially if it is close to the antibody's isoelectric point.[7] Screen different buffer compositions and pH values. The use of certain co-solvents to solubilize the linker-payload can also induce antibody aggregation.[7] |
| High DAR | A high number of conjugated hydrophobic drugs is a primary driver of aggregation.[16] If aggregation is severe, the target DAR may need to be lowered. The optimal DAR is a balance between efficacy and developability.[1] |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation with a PEG-Maleimide Linker
This protocol outlines a general procedure for conjugating a maleimide-functionalized PEG-drug linker to a monoclonal antibody via reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
PEG-Maleimide-Drug linker
-
Quenching reagent: N-acetylcysteine or L-cysteine
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction Buffer: e.g., Phosphate buffer with EDTA, pH 6.5-7.5
Procedure:
-
Antibody Reduction:
-
Adjust the mAb concentration to 5-10 mg/mL in the reaction buffer.
-
Add a 2 to 3-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
-
Conjugation:
-
Dissolve the PEG-Maleimide-Drug linker in a compatible organic solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved linker-payload to the reduced antibody solution at a specific molar ratio (e.g., 5-10 fold excess). The final concentration of the organic solvent should typically be kept below 10% (v/v).
-
Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
-
Quenching:
-
Add a 2-fold molar excess of the quenching reagent (relative to the linker-payload) to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload, quenching reagent, and other small molecules using SEC or TFF.
-
Exchange the buffer to a suitable formulation buffer for storage.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis at 280 nm) and the average DAR.
-
Protocol 2: Lysine-Based Conjugation with a PEG-NHS Ester Linker
This protocol describes a general method for conjugating an NHS ester-functionalized PEG-drug linker to a mAb via surface-exposed lysine residues.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
-
PEG-NHS Ester-Drug linker
-
Quenching reagent: Tris or glycine
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction Buffer: e.g., Phosphate buffer, pH 7.5-8.5
Procedure:
-
Antibody Preparation:
-
Exchange the mAb into an amine-free reaction buffer (e.g., PBS, pH 7.5-8.5).
-
Adjust the mAb concentration to 5-10 mg/mL.
-
-
Conjugation:
-
Dissolve the PEG-NHS Ester-Drug linker in a compatible organic solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved linker-payload to the antibody solution at a specific molar ratio (e.g., 5-10 fold excess).
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[9]
-
-
Quenching:
-
Add a quenching reagent (e.g., Tris buffer to a final concentration of 50 mM) to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or TFF to remove unreacted linker-payload and other small molecules.
-
Buffer exchange into a suitable formulation buffer.
-
-
Characterization:
-
Determine the protein concentration and the average DAR.
-
DAR Characterization Methods
A variety of analytical techniques can be used to determine the average DAR of an ADC.[16] The choice of method often depends on the properties of the drug and linker.[16]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures the absorbance of the ADC at two wavelengths (typically 280 nm for the antibody and the λmax of the drug) to calculate the concentrations of each component and their molar ratio.[16][] | Simple, rapid, and requires minimal sample preparation.[][18] | Provides only the average DAR, not the distribution of different DAR species.[18] Accuracy can be affected if the drug's extinction coefficient changes upon conjugation or if there is spectral overlap.[19] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity, species with different DAR values (DAR0, DAR2, DAR4, etc.) can be resolved.[20] | Provides information on both the average DAR and the distribution of different DAR species.[18] The analysis is performed under non-denaturing conditions.[] | Very hydrophobic ADCs may bind irreversibly to the column.[] Method development can be complex. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Typically used after reducing the ADC to separate the light and heavy chains. The chains with different numbers of conjugated drugs are resolved based on their hydrophobicity.[16] | Provides detailed information on drug distribution on the light and heavy chains.[20] Correlates well with other methods for cysteine-linked ADCs.[16] | The denaturing conditions (low pH, organic solvents) can alter the ADC structure.[16][] Not well-suited for the highly heterogeneous mixtures from lysine conjugation.[16] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the different ADC species by liquid chromatography and then determines their mass by mass spectrometry. The mass difference between peaks corresponds to the mass of the conjugated drug-linker, allowing for precise DAR determination. | Provides highly accurate and detailed information on DAR, drug load distribution, and the identity of different species.[18][21] | Requires specialized equipment and expertise. Potential for linker hydrolysis under certain LC-MS conditions.[19] |
Visualizations
Caption: General workflow for ADC synthesis and characterization.
Caption: Troubleshooting logic for low or inconsistent DAR results.
Caption: Impact of PEG linker length on key ADC properties.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. adcreview.com [adcreview.com]
- 5. purepeg.com [purepeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. books.rsc.org [books.rsc.org]
- 11. jitc.bmj.com [jitc.bmj.com]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Antibody Conjugation Troubleshooting [bio-techne.com]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Amino-PEG4-alcohol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues and other common problems encountered when working with Amino-PEG4-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a hydrophilic, heterobifunctional linker molecule. It contains a primary amine group (-NH2) and a hydroxyl group (-OH) separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The primary amine is reactive towards activated carboxylic acids (e.g., NHS esters) and carbonyls, while the hydroxyl group can be further functionalized.[1] Its PEG spacer enhances the solubility and flexibility of the molecules it links.[] This makes it a versatile tool in bioconjugation, with common applications in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][]
Q2: In which solvents is this compound soluble?
This compound is soluble in a variety of aqueous and organic solvents. Due to its hydrophilic PEG spacer, it has good solubility in water. It is also soluble in common organic solvents used in bioconjugation, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[3]
Q3: What are the recommended storage conditions for this compound?
To ensure its stability and reactivity, this compound should be stored at -20°C in a dry, dark environment.[1][3] Before use, it is recommended to allow the vial to warm to room temperature to prevent moisture condensation, which can affect its performance. For long-term storage, keeping the compound in its solid form is preferable to storing it in solution.[5]
Q4: I'm observing a precipitate when I add my this compound stock solution to my aqueous reaction buffer. What could be the cause?
Precipitation upon addition to an aqueous buffer can be due to several factors. One common reason is poor solubility of the linker at the working concentration. While this compound is water-soluble, high concentrations may still lead to precipitation. Another potential cause is a high localized concentration of the linker when it is added too quickly to the reaction mixture. It is also possible that the organic solvent used for the stock solution is causing the precipitation of other components in the reaction mixture when its final concentration is too high.
Troubleshooting Guide: Solubility Problems
This guide provides a structured approach to resolving common solubility issues encountered during experiments with this compound.
Problem: Difficulty Dissolving this compound
If you are having trouble dissolving this compound, consider the following solutions:
-
Use of Anhydrous Solvents: When preparing a stock solution in an organic solvent like DMSO, it is crucial to use an anhydrous (dry) grade. DMSO is hygroscopic and can absorb moisture from the air, which may negatively impact the solubility and stability of the linker.
-
Sonication: For aqueous solutions, applying ultrasonic treatment can aid in the dissolution of this compound.[3]
-
Gentle Heating: Gently warming the solution (e.g., to 30-40°C) can also help to dissolve the compound, particularly in organic solvents.[6]
-
Solvent Selection: If solubility issues persist, consider trying a different compatible solvent.
Problem: Precipitation During Reaction
If you observe precipitation after adding the this compound to your reaction, the following steps can help troubleshoot the issue:
-
Slow, Dropwise Addition: Instead of adding the entire volume of the linker stock solution at once, add it dropwise to the reaction mixture while gently stirring. This helps to avoid high localized concentrations that can lead to precipitation.
-
Optimize Solvent Concentration: Ensure that the final concentration of the organic solvent from the linker stock solution is kept to a minimum in the final reaction volume (typically below 10%) to avoid precipitating your biomolecule.
-
Adjust pH: The solubility of molecules can be pH-dependent. Ensure the pH of your reaction buffer is optimal for all components, including your biomolecule and the this compound.
Data Presentation
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Solubility | Notes |
| Water | 50-100 mg/mL | Ultrasonic treatment may be required to achieve higher concentrations.[3] |
| DMSO | ≥ 100 mg/mL | Use of newly opened, anhydrous DMSO is recommended.[3] |
| DMF | Soluble | Quantitative data not specified. |
| DCM | Soluble | Quantitative data not specified. |
Experimental Protocols
Below is a general protocol for the conjugation of this compound to a protein with an available carboxylic acid group, a common first step in many bioconjugation workflows.
Materials:
-
Protein with an available carboxyl group
-
This compound
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add a 50-fold molar excess of EDC to the protein solution.
-
Immediately add a 100-fold molar excess of Sulfo-NHS.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
-
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO or DMF.
-
Conjugation:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the activated protein solution. The addition should be done slowly and with gentle mixing.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess linker and byproducts by a suitable method such as dialysis or size-exclusion chromatography.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart for troubleshooting solubility problems with this compound.
PROTAC Synthesis Workflow using this compound
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
References
Technical Support Center: Monitoring the Progress of Amino-PEG4-alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of reactions involving Amino-PEG4-alcohol, with a specific focus on its common application in reacting with N-hydroxysuccinimide (NHS) esters to form stable amide bonds.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction involving this compound?
A1: this compound is a popular PEGylation reagent. Its primary amine (-NH2) group is most commonly reacted with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide bond.[1][2][3][4][5][6] This reaction is widely used for conjugating the PEG linker to proteins, peptides, or other molecules containing a carboxylic acid that has been activated as an NHS ester. The hydroxyl (-OH) group on the other end of the PEG linker can then be used for further derivatization.[6]
Q2: What are the recommended analytical techniques to monitor the progress of an this compound reaction with an NHS ester?
A2: The progress of the reaction can be effectively monitored using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation of the final product.
Q3: Why is my PEGylated product streaking on the TLC plate?
A3: PEGylated compounds are known to be highly polar and can interact strongly with the silica (B1680970) gel on a TLC plate, leading to streaking.[7] This is due to the multiple oxygen atoms in the PEG chain that can form hydrogen bonds with the silica. Using a more polar solvent system, such as a mixture of dichloromethane (B109758)/methanol (B129727) or chloroform/methanol, can help to reduce streaking and improve spot definition.
Q4: How can I visualize my PEGylated compound on a TLC plate?
A4: Since PEG compounds often lack a UV chromophore, visualization can be challenging. Staining with a modified Dragendorff stain is a highly effective method for detecting PEG-containing compounds. An iodine chamber can also be used. If the molecule conjugated to the PEG has a UV-active component, it can be visualized under UV light.
Q5: What are some critical considerations for setting up the reaction?
A5: NHS esters are moisture-sensitive and can readily hydrolyze.[1] Therefore, it is crucial to use anhydrous solvents and flame-dried glassware. The reaction should be performed in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.0-8.0, to prevent competition for the NHS ester.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No product formation observed by TLC or LC-MS. | 1. Inactive NHS ester due to hydrolysis. | 1. Use fresh, high-quality NHS ester. Equilibrate the reagent to room temperature before opening to prevent moisture condensation.[1] Prepare solutions immediately before use and do not store them.[1] |
| 2. Presence of primary amines in the reaction buffer (e.g., Tris or glycine). | 2. Perform buffer exchange into an amine-free buffer like PBS before starting the reaction.[1][2] | |
| 3. Incorrect reaction pH. | 3. Ensure the reaction pH is between 7.0 and 8.0 for efficient reaction of the NHS ester with the primary amine.[1][2] | |
| Incomplete reaction with starting material remaining. | 1. Insufficient molar excess of one reactant. | 1. Increase the molar ratio of the reagent in excess. For labeling proteins, a 20-fold molar excess of the PEG NHS ester is often recommended.[2] |
| 2. Short reaction time. | 2. Extend the reaction time. Reactions can run from 30 minutes to several hours.[1][2] Monitor the reaction at different time points to determine the optimal duration. | |
| Presence of multiple spots on TLC or multiple peaks in LC-MS. | 1. Formation of side products. | 1. Hydrolysis of the NHS ester can lead to a carboxylic acid byproduct. This can be identified by its different retention time in LC-MS. |
| 2. Di-PEGylation or multi-PEGylation if the target molecule has multiple amine groups. | 2. Adjust the molar ratio of the reactants to favor mono-PEGylation. | |
| 3. Impurities in the starting materials. | 3. Characterize the purity of your starting materials before the reaction. | |
| Difficulty in purifying the final product. | 1. Similar polarity of the product and unreacted PEG reagent. | 1. Purification of PEGylated compounds on silica gel can be challenging.[1] Consider using a different purification technique such as dialysis or size-exclusion chromatography, especially for larger molecules. |
| 2. Product instability during workup. | 2. Ensure mild workup conditions to avoid degradation of the PEGylated product. |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use silica gel 60 F254 TLC plates.
-
Spotting: Dissolve small aliquots of the reaction mixture, starting materials (this compound and the NHS ester-activated molecule), and a co-spot (a mixture of starting materials and the reaction mixture) in a suitable solvent. Spot them onto the TLC plate.
-
Eluent System: A common mobile phase for PEGylated compounds is a mixture of a chlorinated solvent and an alcohol. Start with a gradient of 1-10% methanol in dichloromethane or chloroform.
-
Development: Place the TLC plate in a chamber saturated with the eluent and allow the solvent front to move up the plate.
-
Visualization:
-
If any of the components are UV-active, visualize the plate under a UV lamp (254 nm).
-
Stain the plate using a modified Dragendorff stain or an iodine chamber for visualization of PEG-containing compounds.
-
-
Analysis: The product should have a different Rf value compared to the starting materials. An incomplete reaction will show spots corresponding to both the starting materials and the product.
| Compound | Expected Rf Value (Illustrative) |
| This compound | Lower Rf (more polar) |
| NHS ester-activated molecule | Higher Rf (less polar) |
| PEGylated Product | Intermediate Rf |
Protocol 2: Monitoring Reaction Progress by LC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., water/acetonitrile (B52724) with 0.1% formic acid).
-
Chromatography:
-
Column: Use a C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both typically containing 0.1% formic acid) is commonly used.
-
Method: Develop a gradient method that allows for the separation of the starting materials from the product.
-
-
Mass Spectrometry:
-
Ionization Mode: Use electrospray ionization (ESI) in positive ion mode.
-
Analysis: Monitor the appearance of the peak corresponding to the expected mass of the PEGylated product and the disappearance of the peaks for the starting materials.
-
| Compound | Expected [M+H]+ (Illustrative) |
| This compound | 194.14 |
| NHS ester-activated molecule | Varies |
| PEGylated Product | Mass of (this compound - H) + Mass of (activated molecule - NHS) |
Visualizations
Caption: Experimental workflow for the this compound reaction with an NHS ester.
Caption: Troubleshooting logic for monitoring the this compound reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 6. This compound, 86770-74-3 | BroadPharm [broadpharm.com]
- 7. enovatia.com [enovatia.com]
Technical Support Center: Post-Reaction Purification of Amino-PEG4-alcohol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted Amino-PEG4-alcohol following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal critical?
This compound is a small, hydrophilic linker molecule with a molecular weight of 193.24 g/mol .[1][2] It contains a primary amine group and a hydroxyl group, allowing it to be used in bioconjugation to link two other molecules.[1] After a reaction, any unreacted this compound remains as an impurity. Its removal is essential to ensure the purity of the final conjugated product, prevent interference in downstream applications, and allow for accurate characterization and analysis of the desired molecule.
Q2: What are the most effective methods for removing excess this compound?
The most effective methods for removing a small linker like this compound are based on the significant size difference between it and the (typically much larger) conjugated product. The primary techniques include:
-
Size Exclusion Chromatography (SEC): A high-resolution chromatography method that separates molecules based on their hydrodynamic volume.[3][]
-
Dialysis: A classic and straightforward technique that separates molecules based on size using a semi-permeable membrane.[5]
-
Ultrafiltration/Diafiltration: A pressure-driven membrane filtration process that is highly efficient for concentrating and purifying molecules based on size.[5][6]
Q3: How do I choose the best purification method for my experiment?
The optimal method depends on the size of your target molecule, the required purity, sample volume, and available equipment. The table below provides a comparison to guide your decision.
Q4: Can other chromatography techniques like Ion Exchange (IEX) or Reverse-Phase HPLC (RP-HPLC) be used?
While possible, these methods are often less straightforward for this specific purpose.
-
Ion Exchange Chromatography (IEX): Separates molecules based on net charge.[3][] Since this compound is a small, neutral molecule, IEX is generally not the primary choice for its removal. However, IEX is very effective at separating the desired PEGylated product from the un-PEGylated starting protein, as the PEG chain can shield the protein's surface charges.[][6]
-
Reverse-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. This can be an effective high-resolution method, but developing the optimal gradient conditions can be time-consuming. It may also be challenging to separate the highly polar this compound from other reaction components.
Comparison of Purification Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic radius (size) in a packed column.[] | High resolution; Excellent for separating molecules with significant size differences; Can be automated. | Requires specialized equipment (HPLC/FPLC); Potential for product dilution; Column capacity can be a limitation. | High-purity applications; Separating PEGylated conjugates from unreacted protein and small linkers.[3][7] |
| Dialysis | Diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[5] | Simple setup; Cost-effective; Gentle on samples; Can handle large volumes. | Time-consuming (can take hours to days);[8] Does not concentrate the sample; May result in sample loss if the membrane's molecular weight cut-off (MWCO) is too high. | Removing small molecule impurities (>100-fold smaller than the product) from large biomolecules (e.g., proteins, antibodies). |
| Ultrafiltration / Diafiltration | Use of pressure to force a solvent through a semi-permeable membrane, retaining larger molecules. | Fast and efficient; Simultaneously purifies and concentrates the sample; Scalable. | Can lead to membrane fouling; Potential for product aggregation due to high local concentrations at the membrane surface. | Buffer exchange; Rapid removal of small molecules from proteins or nanoparticles. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Unreacted this compound Still Present After Purification | Dialysis: Insufficient dialysis time or too few buffer changes. The volume of the dialysis buffer may be too small.[5][8] | Increase dialysis duration to an overnight step after initial changes.[8] Perform at least three buffer exchanges with a buffer volume that is at least 100 times the sample volume.[5] |
| SEC: Poor resolution between the product and the linker. The column may be too short or have an inappropriate pore size.[5] | Use a longer column or a resin with a smaller particle size for higher resolution.[3] Optimize the flow rate; a slower flow rate often improves separation.[5] Ensure the sample injection volume does not exceed 2-5% of the total column volume.[3][5] | |
| Low Recovery of Desired Product | Dialysis: The Molecular Weight Cut-Off (MWCO) of the membrane is too high, allowing the product to leak out. Non-specific binding of the product to the membrane. | Select a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your target molecule. Choose a membrane material known for low protein binding (e.g., regenerated cellulose).[8] |
| SEC/Ultrafiltration: The product is binding irreversibly to the column or membrane.[3] | Modify the mobile phase/buffer conditions (e.g., pH, ionic strength) to reduce non-specific interactions. For SEC, consider using a different column matrix. | |
| Product Appears Aggregated After Purification | Ultrafiltration: High local concentration at the membrane surface. | Reduce the pressure or use a tangential flow filtration (TFF) setup. Ensure the buffer is optimized for the stability of your product. |
| General: Harsh purification conditions or inherent instability of the PEGylated molecule. | Perform all purification steps at a low temperature (e.g., 4°C) to minimize aggregation.[5] Screen different buffer conditions (pH, ionic strength) for optimal product stability. |
Experimental Protocols
Protocol 1: Removal by Dialysis
This protocol is suitable for removing this compound from large biomolecules like proteins or antibodies (>20 kDa).
-
Membrane Selection: Choose a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 3.5 kDa or 5 kDa, which is significantly larger than the this compound (193.24 Da) but much smaller than the target molecule.
-
Membrane Preparation: Hydrate the dialysis tubing or cassette in the dialysis buffer as recommended by the manufacturer.
-
Sample Loading: Carefully load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped, and securely close the ends.
-
Dialysis: Immerse the sealed sample in a beaker containing the dialysis buffer. The buffer volume should be at least 100-200 times the sample volume. Stir the buffer gently on a magnetic stir plate at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for 2-4 hours. For efficient removal, change the dialysis buffer at least three times. An overnight dialysis step after the initial changes is recommended for complete removal.[8]
-
Sample Recovery: After the final dialysis step, carefully remove the tubing/cassette from the buffer and recover the purified sample.
Protocol 2: Removal by Size Exclusion Chromatography (SEC)
This protocol is ideal for achieving high purity and is applicable to a wide range of product sizes, provided there is a significant size difference from the PEG linker.
-
Column and Buffer Selection: Choose an SEC column with a fractionation range appropriate for separating your large product from the small (~0.2 kDa) this compound. Equilibrate the column with a suitable, filtered, and degassed mobile phase buffer (e.g., Phosphate-Buffered Saline).
-
Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates or particulate matter.[3][5]
-
Sample Injection: Inject the filtered sample onto the equilibrated column. For optimal resolution, the injection volume should not exceed 2-5% of the total column volume.[3][5]
-
Elution: Elute the sample with the mobile phase buffer at a constant, optimized flow rate. The larger, conjugated product will travel through the column more quickly and elute first. The smaller, unreacted this compound will enter the pores of the stationary phase and elute much later.[5]
-
Fraction Collection: Collect fractions as the sample elutes and monitor the column effluent using a UV detector (typically at 280 nm for proteins).
-
Analysis: Analyze the collected fractions corresponding to the product peak using SDS-PAGE or mass spectrometry to confirm purity and the absence of the unreacted linker.
Workflow and Logic Diagram
Caption: Workflow for removing excess this compound.
References
PEGylation Experiments: Technical Support Troubleshooting Center
Welcome to the Technical Support Center for PEGylation experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their PEGylation workflows. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during PEGylation experiments in a question-and-answer format.
Issue 1: Low PEGylation Efficiency
Q1: My PEGylation reaction is showing low efficiency, with a large amount of unreacted protein. What are the potential causes and how can I improve the yield?
A1: Low PEGylation efficiency is a common issue that can stem from several factors, including suboptimal reaction conditions and reagent quality.
Potential Causes and Troubleshooting Steps:
-
Suboptimal pH: The pH of the reaction buffer is critical for the reactivity of specific amino acid residues. For amine-reactive PEGs (e.g., NHS esters), the pH should be in the range of 7.0-9.0 to ensure the target primary amines are deprotonated and nucleophilic.[1][2]
-
Troubleshooting:
-
Verify the pH of your reaction buffer.
-
Perform small-scale optimization experiments across a range of pH values (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific protein.[3]
-
-
-
Incorrect Molar Ratio of PEG to Protein: An insufficient excess of the PEG reagent can lead to incomplete PEGylation.
-
Troubleshooting:
-
Increase the molar excess of the PEG reagent. A common starting point is a 5- to 10-fold molar excess of PEG to protein for protein concentrations of at least 2 mg/mL.[4] For more dilute protein solutions, a higher molar excess may be necessary.[5]
-
Titrate the PEG-to-protein molar ratio to find the optimal balance between mono-PEGylated product and multi-PEGylated species.[1]
-
-
-
Hydrolyzed/Inactive PEG Reagent: PEG reagents, especially NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive.[6]
-
Troubleshooting:
-
Always allow the PEG reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[6]
-
Prepare fresh solutions of the PEG reagent immediately before use. Do not use pre-made stock solutions that have been stored.[6]
-
Store PEG reagents at -20°C or below under an inert gas like argon or nitrogen.
-
-
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for the PEG reagent, reducing PEGylation efficiency.[5][6]
-
Troubleshooting:
-
-
Reaction Time and Temperature: The reaction may not have proceeded to completion.
-
Troubleshooting:
-
Increase the reaction time. Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[5]
-
While most PEGylation reactions are carried out at room temperature or 4°C, optimizing the temperature for your specific protein may improve results.
-
-
Issue 2: Protein Aggregation During or After PEGylation
Q2: I'm observing significant protein aggregation in my PEGylation reaction. What causes this and what strategies can I use to prevent it?
A2: Protein aggregation during PEGylation can be a significant challenge, often caused by the reaction conditions or the use of bifunctional PEG reagents that lead to cross-linking.
Potential Causes and Troubleshooting Steps:
-
Intermolecular Cross-linking: The use of homobifunctional PEG reagents (e.g., those with reactive groups at both ends) can link multiple protein molecules together, leading to aggregation.
-
Troubleshooting:
-
Use a monofunctional PEG reagent (e.g., mPEG-NHS) to prevent cross-linking.
-
If a bifunctional linker is required, carefully optimize the PEG-to-protein ratio to favor intramolecular modifications.
-
-
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions and aggregation.[7]
-
Troubleshooting:
-
Perform the PEGylation reaction at a lower protein concentration.[7]
-
If a high final concentration is necessary, consider concentrating the protein after the PEGylation and purification steps.
-
-
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can impact protein stability.
-
Addition of Stabilizing Excipients: Certain additives can help to prevent protein aggregation.
-
Troubleshooting:
-
Osmolytes: Add osmolytes like glycerol, sucrose, or trehalose (B1683222) to the reaction buffer to stabilize the protein.[7]
-
Amino Acids: Incorporate amino acids such as arginine and glutamate, which can increase protein solubility.[7]
-
Reducing Agents: For proteins with cysteine residues, add a reducing agent like DTT or TCEP to prevent the formation of intermolecular disulfide bonds.[7][8]
-
Non-denaturing Detergents: Low concentrations of non-ionic or zwitterionic detergents (e.g., Tween 20, CHAPS) can help to solubilize protein aggregates.[7][9]
-
-
Issue 3: Loss of Biological Activity
Q3: My PEGylated protein shows a significant decrease in biological activity compared to the unmodified protein. How can I mitigate this?
A3: A reduction in bioactivity is a potential drawback of PEGylation, often due to steric hindrance at or near the protein's active site.[10]
Potential Causes and Troubleshooting Steps:
-
PEGylation at or Near the Active Site: The attachment of a PEG molecule can physically block the active site or a binding interface, preventing interaction with its substrate or binding partner.
-
Troubleshooting:
-
Site-Specific PEGylation: If the primary amino groups (lysines) are located near the active site, consider alternative PEGylation chemistries that target other amino acids, such as cysteine (thiol-reactive PEGs) or glutamic/aspartic acid (carboxyl-reactive PEGs), that are located away from the active site.
-
Protecting the Active Site: In some cases, the reaction can be performed in the presence of a competitive inhibitor or substrate that binds to the active site, thereby protecting it from PEGylation.
-
-
-
Conformational Changes: The covalent attachment of PEG can induce conformational changes in the protein that alter its activity.
-
Troubleshooting:
-
Experiment with different PEG sizes. A smaller PEG molecule may impart the desired pharmacokinetic benefits with less impact on the protein's structure and function.[11]
-
Consider using branched PEGs, which can sometimes offer a different shielding effect compared to linear PEGs of the same molecular weight.[12]
-
-
-
Heterogeneity of the PEGylated Product: A mixture of mono-, di-, and multi-PEGylated species, as well as positional isomers, can complicate the assessment of bioactivity and may contain less active forms.
-
Troubleshooting:
-
Optimize the PEGylation reaction to favor the production of a single, desired species (typically mono-PEGylated).
-
Purify the desired PEGylated species from the reaction mixture to ensure that the bioactivity assay is performed on a homogeneous sample.
-
-
Data Presentation: Impact of Reaction Parameters on PEGylation
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of PEGylation experiments.
Table 1: Effect of pH on PEGylation Efficiency
| Protein/Molecule | PEG Reagent | pH | Outcome | Reference |
| F(ab')2 | 40 kDa PEG-NHS | 7.4 | 29% mono-PEGylated product | [3] |
| F(ab')2 | 40 kDa PEG-NHS | 8.2 | Remarkable increase in mono-PEGylated product | [3] |
| F(ab')2 | 40 kDa PEG-NHS | 9.2 | Further increase in mono-PEGylated product with an increase in multi-PEGylated species | [3] |
| Gold Nanorods | mPEG-SH | 2.3 | 95.5% PEGylation efficiency | [13] |
| Gold Nanorods | mPEG-SH | 9.9 | 83.6% PEGylation efficiency | [13] |
| Dopamine Functionalized PEG | NaIO4 | 5.7 | Curing time > 6 minutes | [14] |
| Dopamine Functionalized PEG | NaIO4 | 8.0 | Curing time < 20 seconds | [14] |
Table 2: Effect of PEG Molecular Weight and Molar Ratio on PEGylation and Pharmacokinetics
| Protein/System | PEG Size | Molar Ratio (PEG:Protein) | Outcome | Reference |
| rhKGF-1 | Not Specified | 10:1 | Optimized yield of mono-PEGylated product | [15] |
| rhDNase | Not Specified | 16:1 (at 1 mg/mL protein) | Reaction time of 96 hours | [12] |
| rhDNase | Not Specified | 4:1 (at 10 mg/mL protein) | Reaction time of overnight incubation | [12] |
| PLA Nanoparticles | 5 kDa | Not Specified | ~75% decrease in protein adsorption | [16] |
| PLA Nanoparticles | 10, 15, 20 kDa | Not Specified | No further decrease in protein adsorption compared to 5 kDa | [16] |
| Polymer-based Micelles | 5 kDa | Not Specified | Blood circulation half-life of 4.6 min | [16] |
| Polymer-based Micelles | 10 kDa | Not Specified | Blood circulation half-life of 7.5 min | [16] |
| Polymer-based Micelles | 20 kDa | Not Specified | Blood circulation half-life of 17.7 min | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in a typical PEGylation workflow.
Protocol 1: Amine-Reactive PEGylation using an NHS Ester
This protocol describes a general procedure for the PEGylation of a protein using an amine-reactive N-hydroxysuccinimide (NHS) ester of PEG.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M PBS, pH 7.4)
-
Amine-reactive PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Reaction tubes
-
Dialysis or desalting column for purification
Procedure:
-
Preparation:
-
PEG Reagent Solubilization:
-
PEGylation Reaction:
-
Slowly add the desired molar excess of the PEG-NHS ester solution to the protein solution while gently stirring. A starting point is a 5- to 20-fold molar excess.[4][5] Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.[5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[5] The optimal time and temperature may need to be determined empirically for your specific protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 10-50 mM. This will react with any remaining active PEG-NHS ester.
-
-
Purification:
-
Remove unreacted PEG and byproducts by size exclusion chromatography (SEC), dialysis, or ultrafiltration/diafiltration.[5]
-
-
Analysis:
-
Analyze the reaction products using SDS-PAGE, SEC-HPLC, and/or mass spectrometry to determine the extent of PEGylation.
-
Protocol 2: Analysis of PEGylation Products by SDS-PAGE
SDS-PAGE is a common method for visualizing the results of a PEGylation reaction. The attachment of PEG increases the hydrodynamic radius of the protein, causing it to migrate more slowly on the gel than the unmodified protein.
Materials:
-
Polyacrylamide gels (pre-cast or hand-cast)
-
SDS-PAGE running buffer
-
2x non-reducing sample buffer
-
Protein molecular weight standards
-
Coomassie blue or other protein stain
-
PEGylation reaction samples (before and after purification)
-
Unmodified protein control
Procedure:
-
Sample Preparation:
-
Mix an aliquot of your PEGylation reaction samples and the unmodified protein control with an equal volume of 2x non-reducing sample buffer.
-
Heat the samples at 70-95°C for 5-10 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie blue for at least 1 hour.
-
Destain the gel with an appropriate destaining solution until the protein bands are clearly visible against a clear background.
-
Visualize and document the gel. The PEGylated protein bands will appear at a higher apparent molecular weight than the unmodified protein band. Note that PEGylated proteins often migrate anomalously on SDS-PAGE, appearing larger than their actual molecular weight, and the bands may be broad or smeared.[18][19]
-
Protocol 3: Purification of PEGylated Proteins by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating PEGylated proteins from unreacted protein and free PEG based on their differences in size.[]
Materials:
-
SEC column with an appropriate fractionation range for your PEGylated protein
-
SEC mobile phase (e.g., PBS, pH 7.4)
-
HPLC or chromatography system
-
PEGylation reaction mixture
Procedure:
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.[21]
-
-
Sample Preparation:
-
Filter the PEGylation reaction mixture through a 0.22 µm filter to remove any particulate matter.[22]
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should typically be 2-5% of the total column volume for optimal resolution.[21]
-
-
Elution and Fraction Collection:
-
Elute the sample with the mobile phase at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the unmodified protein and the free PEG reagent.
-
Collect fractions corresponding to the different peaks.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE or another suitable method to identify the fractions containing the purified PEGylated protein.
-
Pool the fractions containing the pure product for downstream applications.
-
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key workflows and logical relationships in troubleshooting PEGylation experiments.
Caption: Troubleshooting workflow for low PEGylation efficiency.
Caption: Strategies to prevent protein aggregation.
Caption: General experimental workflow for protein PEGylation.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [jenkemusa.com]
- 5. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. youtube.com [youtube.com]
- 11. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Sample Preparation for Size Exclusion Chromatography [sigmaaldrich.com]
Validation & Comparative
Comparison with Alternative Conjugation Technologies
A comprehensive guide to the characterization of Amino-PEG4-alcohol conjugates, offering a comparative analysis with alternative conjugation technologies for researchers, scientists, and drug development professionals.
This compound is a heterobifunctional linker widely used in bioconjugation to connect molecules of interest, such as proteins, peptides, or small molecule drugs, to another molecule or a surface.[1][2][3] Its structure comprises a primary amine group, a tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. The amine group allows for straightforward conjugation to carboxylic acids or activated esters, while the hydroxyl group can be further modified for subsequent reactions.[1] The PEG4 spacer enhances the solubility and reduces the aggregation of the resulting conjugate.[1] This guide provides a detailed comparison of this compound conjugates with alternative technologies and outlines the key experimental protocols for their characterization.
The selection of a linker is critical in the development of bioconjugates, impacting their stability, pharmacokinetics, and efficacy. While PEGylation, including the use of linkers like this compound, is a well-established technique, several alternatives have emerged to address some of its limitations.[4][5]
| Feature | This compound (PEGylation) | Polysarcosine (PSar) | Hydrophilic Polymers (e.g., PVP) | Poly(amino acid)-based Lipopolymers |
| Structure | Linear ethylene (B1197577) glycol repeats | Polypeptoid with repeating sarcosine (B1681465) units | Various branched or linear structures | Lipids conjugated to poly(amino acids) |
| Immunogenicity | Generally low, but anti-PEG antibodies can lead to accelerated blood clearance.[5] | Considered non-immunogenic and may elicit a weaker immune response than PEG.[6][7] | Low immunogenicity.[4] | Biocompatible and low immunogenicity. |
| Solubility Enhancement | Excellent hydrophilicity, improves solubility of hydrophobic molecules.[8] | Highly hydrophilic, comparable to PEG.[6] | High affinity for water, enhances solubility.[4] | Customizable to control liposome (B1194612) properties. |
| In Vivo Half-Life | Increases hydrodynamic radius, leading to extended circulation time.[5] | Comparable to PEG in prolonging circulation half-life.[6][9] | Can be tailored to extend circulation.[4] | Forms stealth liposomes to evade immune clearance. |
| Biodegradability | Non-biodegradable, high molecular weight PEGs can accumulate in tissues.[5] | Biodegradable.[10] | Some are biodegradable.[4] | Biodegradable. |
| Drug-to-Antibody Ratio (DAR) | Can be controlled, with branched PEGs allowing for higher DARs.[11][12] | Can be precisely controlled through site-specific conjugation.[9] | Dependent on the polymer and conjugation chemistry. | Not directly applicable in the same way as linkers for soluble ADCs. |
Experimental Characterization of Conjugates
Thorough characterization is essential to ensure the quality, consistency, and performance of bioconjugates. The following are key experimental techniques and protocols for the analysis of this compound conjugates and their alternatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation and purity assessment of PEGylated molecules.[13][14]
Experimental Protocol: 1H NMR of this compound Conjugate
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., D2O, CDCl3, or DMSO-d6) in an NMR tube.
-
Instrument Setup: Acquire 1H NMR spectra on a 400 MHz or higher spectrometer.
-
Data Acquisition: Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic peaks of the PEG linker, typically in the range of 3.5-3.7 ppm.
-
Confirm the presence of signals corresponding to the conjugated molecule.
-
Integrate the peaks to determine the ratio of the PEG linker to the conjugated molecule, which can help in assessing the degree of PEGylation.[13]
-
Be aware of potential complexities in the spectra of high molecular weight PEGs due to 1H-13C coupling, which can be misinterpreted if not properly understood.[13][14]
-
Mass Spectrometry (MS)
Mass spectrometry is indispensable for determining the molecular weight of the conjugate and confirming the success of the conjugation reaction.[15][16]
Experimental Protocol: LC/MS of an Intact PEGylated Protein
-
Sample Preparation: Desalt the protein conjugate using a suitable method, such as a desalting column or buffer exchange, into a volatile buffer like ammonium (B1175870) acetate.[15]
-
LC Separation:
-
Use a reversed-phase column (e.g., C4 or C8) suitable for protein separation.
-
Employ a gradient of increasing organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., formic acid) to elute the protein.
-
-
MS Analysis:
-
Data Analysis:
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.[15]
-
The mass difference between the native protein and the conjugate will confirm the number of PEG linkers attached.
-
Peptide Mapping by LC-MS/MS
For protein conjugates, peptide mapping is used to identify the specific site(s) of conjugation.
Experimental Protocol: Peptide Mapping
-
Proteolytic Digestion: Denature, reduce, and alkylate the protein conjugate. Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC Separation: Separate the resulting peptides using a reversed-phase C18 column with a suitable gradient.
-
MS/MS Analysis:
-
Acquire data in a data-dependent acquisition (DDA) mode, where the mass spectrometer automatically selects the most intense peptide ions for fragmentation.
-
The fragmentation data (MS/MS spectra) provide sequence information for the peptides.
-
-
Data Analysis:
-
Use a database search engine to identify the peptides based on their fragmentation patterns.
-
Modified peptides containing the this compound linker will show a characteristic mass shift. The MS/MS spectrum of the modified peptide will pinpoint the exact amino acid residue that was conjugated.[16]
-
Visualizing Experimental Workflows
Logical Relationship of Linker Properties
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 5. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. precisepeg.com [precisepeg.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. enovatia.com [enovatia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
A Researcher's Guide to Analytical Methods for Antibody-Drug Conjugate (ADC) Characterization
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of key analytical methods for the characterization of antibody-drug conjugates (ADCs). We delve into the methodologies used to assess critical quality attributes (CQAs) such as drug-to-antibody ratio (DAR), aggregate and fragment content, charge variants, and the presence of free drug. This objective overview, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the most appropriate analytical strategies for their ADC development programs.
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical parameter that directly influences the efficacy and safety of an ADC. Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species.
Comparison of Analytical Methods for DAR Analysis
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. The addition of drug molecules increases the hydrophobicity of the antibody. | Robust and widely used, provides information on DAR distribution, non-denaturing conditions. | Can be sensitive to buffer conditions, potential for secondary interactions with the column. | Medium |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. | High resolution, compatible with mass spectrometry. | Denaturing conditions can lead to the dissociation of ADC subunits, potentially complicating data interpretation for certain ADCs. | High |
| Mass Spectrometry (MS) - Native | Measures the mass of the intact ADC under non-denaturing conditions. | Provides accurate mass measurement of different DAR species, allowing for direct determination of DAR and distribution. | Can be complex to set up, may have lower throughput than chromatographic methods. | Low to Medium |
| Mass Spectrometry (MS) - Denaturing (LC-MS) | Measures the mass of the ADC or its subunits after denaturation and chromatographic separation. | High resolution and mass accuracy, provides information on light and heavy chain drug loading. | Denaturation can lead to loss of structural information. | High |
Experimental Protocol: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and DAR distribution of a cysteine-linked ADC.
Materials:
-
ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 20% Isopropanol
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) based on their retention times (higher DAR species elute later).
-
Calculate the relative percentage of each DAR species by integrating the peak areas.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each DAR species × DAR value) / 100
Workflow for DAR Determination by HIC
Aggregation and Fragmentation Analysis
Aggregation is a critical quality attribute that can impact the safety and efficacy of ADCs. Size Exclusion Chromatography (SEC) is the primary method used to monitor the formation of high molecular weight species (aggregates) and low molecular weight species (fragments).
Comparison of Analytical Methods for Aggregate Analysis
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. Larger molecules (aggregates) elute first, followed by the monomer, and then smaller fragments. | Robust and widely used, provides quantitative information on aggregates, monomer, and fragments. | Limited resolution for species with similar sizes, potential for non-specific interactions with the column. | High |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field, providing information on their size, shape, and molecular weight. | High resolution, can distinguish between different types of aggregates. | Low throughput, requires specialized equipment and expertise. | Low |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their size distribution. | Rapid and non-invasive, provides information on the overall size distribution. | Not a separative technique, less sensitive to low levels of aggregates. | High |
Experimental Protocol: Aggregate Analysis by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of aggregates, monomer, and fragments in an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system with UV detector
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Identify peaks corresponding to aggregates (eluting earliest), monomer, and fragments (eluting latest).
-
Calculate the percentage of each species by integrating the respective peak areas and dividing by the total peak area.
Workflow for Aggregate Analysis by SEC
Charge Variant Analysis
Charge heterogeneity in ADCs can arise from various modifications on the antibody or the conjugation process itself. Analyzing charge variants is crucial for ensuring product consistency and understanding potential impacts on stability and biological activity.
Comparison of Analytical Methods for Charge Variant Analysis
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Imaged Capillary Isoelectric Focusing (iCIEF) | Separates proteins based on their isoelectric point (pI) in a pH gradient. | High resolution and resolving power, provides accurate pI determination. | Can be sensitive to sample matrix, may require optimization for different ADCs. | Medium |
| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Robust and widely used, can be coupled to mass spectrometry. | Resolution may be lower than iCIEF, potential for secondary interactions. | High |
| Capillary Zone Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility in an electric field. | High efficiency and resolution. | Can be sensitive to buffer composition and capillary surface. | Medium |
Experimental Protocol: Charge Variant Analysis by Imaged Capillary Isoelectric Focusing (iCIEF)
Objective: To separate and quantify the charge variants of an ADC.
Materials:
-
ADC sample
-
Anolyte (e.g., phosphoric acid)
-
Catholyte (e.g., sodium hydroxide)
-
Carrier ampholytes with a suitable pH range
-
pI markers
-
Urea (B33335) (optional, as a denaturant)
-
iCIEF instrument
Procedure:
-
Prepare the sample mixture by combining the ADC, carrier ampholytes, pI markers, and urea (if used).
-
Fill the capillary with the sample mixture.
-
Apply a voltage to create a pH gradient and focus the protein variants at their respective pI.
-
Image the entire capillary to detect the focused protein bands.
-
Identify the charge variants (e.g., acidic, main, basic species) based on their position in the capillary relative to the pI markers.
-
Quantify the relative abundance of each variant by integrating the peak areas in the electropherogram.
Logical Relationship of Charge Variant Analysis
Free Drug Analysis
The presence of unconjugated, or "free," cytotoxic drug in the final ADC product is a critical safety concern. Sensitive analytical methods are required to detect and quantify these small molecule impurities.
Comparison of Analytical Methods for Free Drug Analysis
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates the small, hydrophobic free drug from the large, polar ADC. | High sensitivity and specificity, can be coupled with UV or MS detection. | May require sample preparation (e.g., protein precipitation) to remove the ADC. | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides highly sensitive and specific detection and quantification of the free drug. | Very low limits of detection and quantification. | Requires more specialized equipment and expertise. | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes antibodies specific to the free drug for detection and quantification. | High sensitivity and specificity. | Can be more time-consuming and may have a narrower dynamic range than chromatographic methods. | Medium |
Experimental Protocol: Free Drug Analysis by Reversed-Phase HPLC (RP-HPLC)
Objective: To quantify the amount of free drug in an ADC formulation.
Materials:
-
ADC sample
-
Free drug standard
-
Trifluoroacetic acid (TFA)
-
Water
-
RP-HPLC column (e.g., C18)
-
HPLC system with UV or MS detector
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of ADC sample, add a sufficient volume of cold acetonitrile (e.g., 3 volumes) to precipitate the protein.
-
Vortex and centrifuge the sample to pellet the precipitated protein.
-
Carefully collect the supernatant containing the free drug.
-
-
RP-HPLC Analysis:
-
Equilibrate the RP-HPLC column with a mobile phase of high aqueous content (e.g., 95% water with 0.1% TFA, 5% acetonitrile with 0.1% TFA).
-
Inject the supernatant from the sample preparation step and the free drug standard.
-
Elute the free drug using a gradient of increasing acetonitrile concentration.
-
Detect the free drug using a UV detector at a wavelength where the drug has maximum absorbance or by mass spectrometry.
-
-
Quantification:
-
Create a calibration curve using the free drug standard.
-
Determine the concentration of the free drug in the sample by comparing its peak area to the calibration curve.
-
Signaling Pathway for Free Drug Impact
A Comparative Guide to Amino-PEG4-alcohol and Amino-PEG6-alcohol in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the synthesis of bioconjugates such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The length of the polyethylene (B3416737) glycol (PEG) chain in a linker can significantly influence the physicochemical properties and in vivo performance of the resulting conjugate. This guide provides an objective comparison of two commonly used short-chain heterobifunctional PEG linkers: Amino-PEG4-alcohol and Amino-PEG6-alcohol.
These linkers, featuring a terminal primary amine and a hydroxyl group, offer a versatile platform for bioconjugation. The amine group can be readily conjugated to activated carboxylic acids or other electrophilic groups on a biomolecule, while the hydroxyl group can be activated for attachment to a payload, such as a cytotoxic drug or a small molecule inhibitor. The key distinction between these two linkers lies in the length of their PEG spacer, with this compound containing four ethylene (B1197577) glycol units and Amino-PEG6-alcohol containing six. This seemingly subtle difference can have a significant impact on the properties of the final bioconjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Amino-PEG6-alcohol is presented below. The longer PEG chain of Amino-PEG6-alcohol results in a higher molecular weight and, theoretically, a slight increase in hydrophilicity.
| Property | This compound | Amino-PEG6-alcohol |
| Synonyms | 1-Amino-3,6,9-trioxaundecan-11-ol, 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol | 17-Amino-3,6,9,12,15-pentaoxaheptadecan-1-ol, 2-(2-(2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol |
| CAS Number | 86770-74-3[1] | 39160-70-8 |
| Molecular Formula | C8H19NO4[1] | C12H27NO6 |
| Molecular Weight | 193.24 g/mol [1] | 281.35 g/mol |
| Appearance | Colorless to yellowish oil[1] | Powder or oil |
| Solubility | Miscible with water and polar organic solvents[1] | Soluble in water, DMSO, DCM, DMF |
Performance Comparison in Bioconjugation
While direct head-to-head experimental data for this compound versus Amino-PEG6-alcohol is limited, general trends observed with varying PEG linker lengths in ADCs and other bioconjugates allow for an informed comparison.
| Performance Parameter | This compound | Amino-PEG6-alcohol | Rationale & Supporting Data Insights |
| Hydrophilicity & Solubility | Good | Slightly Better | The additional ethylene glycol units in the PEG6 linker increase its overall hydrophilicity. This can be advantageous when working with hydrophobic payloads, as it can improve the solubility and reduce aggregation of the final conjugate.[2][3] |
| In Vitro Potency (e.g., IC50 of an ADC) | Potentially Higher | Potentially Lower | Shorter PEG linkers are often associated with higher in vitro potency.[2] While longer PEG chains can improve pharmacokinetics, they may also introduce steric hindrance that can slightly reduce the binding affinity of the antibody or the cytotoxic efficacy of the payload.[4] |
| In Vivo Half-Life & Pharmacokinetics | Shorter | Longer | Longer PEG chains generally lead to a longer in vivo half-life and improved pharmacokinetic profiles.[4][5] The increased hydrodynamic radius of the conjugate with a longer PEG linker can reduce renal clearance. |
| Drug-to-Antibody Ratio (DAR) Achievement | Generally allows for higher and more consistent DAR | May have a slightly reduced DAR in some cases | The hydrophilic nature of both linkers facilitates efficient conjugation.[2] However, the impact of PEG length on DAR can be complex and depend on the specific antibody and payload.[6] |
| Steric Hindrance | Lower | Higher | The longer PEG6 chain will occupy a larger volume, which could potentially interfere with antibody-antigen binding or the interaction of the payload with its target, although for short linkers like these, the effect may be minimal. |
Experimental Protocols
The following is a generalized, two-step protocol for the conjugation of a small molecule drug to an antibody using an amino-PEG-alcohol linker. This protocol should be optimized for specific antibodies and payloads.
Step 1: Activation of the Small Molecule Drug with an NHS Ester Linker
This initial step involves the reaction of the small molecule drug (containing a carboxylic acid group) with an N-hydroxysuccinimide (NHS) ester to create a reactive intermediate.
Materials:
-
Small molecule drug with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
This compound or Amino-PEG6-alcohol
Procedure:
-
Dissolve the small molecule drug, DCC/EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
In a separate vial, dissolve this compound or Amino-PEG6-alcohol in anhydrous DMF or DMSO.
-
Add the solution of the activated small molecule drug to the amino-PEG-alcohol solution.
-
Stir the reaction mixture at room temperature overnight.
-
Purify the resulting drug-PEG-alcohol conjugate by reverse-phase HPLC.
Step 2: Conjugation of the Drug-PEG-Alcohol to the Antibody
The purified drug-PEG-alcohol is then conjugated to the antibody, typically targeting lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-PEG-alcohol conjugate
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in an amine-free buffer like PBS at pH 7.4.
-
Dissolve the purified drug-PEG-alcohol conjugate in a minimal amount of anhydrous DMSO or DMF.
-
Add a calculated molar excess (e.g., 5-20 fold) of the drug-PEG-alcohol solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.
-
Quench the reaction by adding a quenching buffer to a final concentration of 50 mM.
-
Purify the resulting antibody-drug conjugate using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
Visualizing the Conjugation Workflow
The following diagrams illustrate the key steps in the synthesis of an antibody-drug conjugate using an amino-PEG-alcohol linker.
Caption: Workflow for ADC synthesis using an Amino-PEG-OH linker.
Signaling Pathway Considerations in ADC Action
The ultimate goal of an ADC is to deliver a cytotoxic payload to a target cell, leading to cell death. The choice of linker can influence the efficiency of this process.
Caption: Generalized signaling pathway of ADC-induced cell death.
Conclusion
The choice between this compound and Amino-PEG6-alcohol depends on the specific requirements of the bioconjugation application.
-
This compound may be preferred when maximizing in vitro potency is the primary objective and the hydrophobicity of the payload is not a major concern.
-
Amino-PEG6-alcohol is a better choice when improved solubility, a longer in vivo half-life, and an enhanced pharmacokinetic profile are desired, particularly for highly hydrophobic payloads.
Ultimately, the optimal linker length must be determined empirically for each specific antibody-drug combination. This guide provides a foundational understanding to aid researchers in making an informed initial selection for their bioconjugation strategies.
References
A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is a critical determinant of the therapeutic success of an antibody-drug conjugate (ADC). The linker, which connects the monoclonal antibody to the cytotoxic payload, profoundly influences the ADC's stability, efficacy, pharmacokinetics, and toxicity profile. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of PEG linkers of different lengths, supported by experimental data, to inform the rational design of next-generation ADCs.
The Impact of PEG Linker Length on ADC Performance
The incorporation of PEG spacers in ADC linkers can significantly improve the therapeutic index by enhancing solubility, reducing aggregation, and prolonging circulation half-life. The length of the PEG chain is a crucial parameter, with variations influencing the drug-to-antibody ratio (DAR), in vitro cytotoxicity, in vivo efficacy, and pharmacokinetics.
Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative overview of the impact of PEG linker length on key ADC performance metrics.
Table 1: Influence of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Half-Life
| Linker Type | ADC Platform | Target Cell Line | IC50 | Half-Life (t½) | Reference Study |
| No PEG (SMCC) | Affibody-MMAE | NCI-N87 | 4.5-fold lower than HP4KM | 19.6 min | Li et al.[1] |
| 4 kDa PEG | Affibody-MMAE | NCI-N87 | ~6.5-fold higher than no PEG | 2.5-fold higher than no PEG | Li et al.[1] |
| 10 kDa PEG | Affibody-MMAE | NCI-N87 | ~22.5-fold higher than no PEG | 11.2-fold higher than no PEG | Li et al.[1] |
Note: IC50 values are relative comparisons from the cited study. Higher IC50 indicates lower in vitro potency.
Table 2: Impact of Discrete PEG Linker Length on Pharmacokinetics and Efficacy of a DAR 8 ADC
| PEG Linker Length | Clearance Rate (mL/hr/kg) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference Study |
| No PEG | High | Moderate | Burke et al.[2] |
| PEG4 | High | Moderate | Burke et al.[2] |
| PEG8 | Low | High | Burke et al.[2] |
| PEG12 | Low | High | Burke et al.[2] |
| PEG24 | Low | High | Burke et al.[2] |
Note: This table summarizes trends observed in the study by Burke et al. on a high-DAR ADC. A threshold effect was seen with PEG8 and longer linkers significantly improving pharmacokinetics and efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are protocols for key experiments cited in the evaluation of ADCs with different PEG linkers.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.
-
Cell Culture: Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in the cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted ADCs. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72 to 120 hours at 37°C with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol for Pharmacokinetic Analysis in Mice
This protocol outlines the procedure for determining the pharmacokinetic profile of an ADC in a murine model.
-
Animal Model: Use female BALB/c mice (6-8 weeks old).
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC (e.g., 3 mg/kg) to each mouse via the tail vein.
-
Blood Collection: At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples (approximately 50 µL) from the saphenous vein into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Parameter Calculation: Use a pharmacokinetic software to fit the plasma concentration-time data to a suitable model (e.g., a two-compartment model) to determine parameters such as clearance rate, half-life (t½), and area under the curve (AUC).
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol describes how to evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
Cell Line and Animal Model: Use a human cancer cell line that expresses the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer) and immunocompromised mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment groups (n=5-10 mice per group). Administer the ADCs (e.g., at a dose of 1 or 3 mg/kg) and vehicle control intravenously.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the vehicle control group.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the comparison of ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical design parameter that can be modulated to optimize the therapeutic properties of an ADC. While longer PEG chains can significantly improve pharmacokinetics and in vivo efficacy, particularly for ADCs with high drug loading, they may also lead to a decrease in in vitro potency. The choice of the optimal PEG linker length is therefore a balance between these factors and is dependent on the specific antibody, payload, and desired therapeutic outcome. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of ADCs with PEG linkers of varying lengths, ultimately contributing to the development of more effective and safer cancer therapeutics.
References
A Comparative Purity Analysis of Synthesized Amino-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of synthesized Amino-PEG4-alcohol, a heterobifunctional linker crucial in bioconjugation and drug delivery systems. We present supporting experimental data, detailed analytical methodologies, and a comparison with common alternatives to aid researchers in selecting high-quality reagents for their work.
Executive Summary
This compound is a widely used PEG linker that facilitates the conjugation of molecules to biomolecules such as proteins and peptides. The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. This guide compares the purity of commercially available this compound and its common alternatives, Amino-PEG3-alcohol and Amino-PEG5-alcohol, based on data from representative Certificates of Analysis. The primary methods for purity assessment are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Purity Comparison
The following table summarizes the purity data for this compound and its common alternatives with varying PEG chain lengths.
| Compound | Supplier | Stated Purity (by HPLC) | Analytical Methods |
| This compound | MedchemExpress | 99.81% | HPLC, ¹H NMR |
| Amino-PEG3-alcohol | Glyco MindSynth | 95-98% | HPLC, ¹H NMR, Mass Spec |
| Amino-PEG5-alcohol | Glyco MindSynth | 95-98% | HPLC, ¹H NMR, Mass Spec[1] |
Note: The data presented is based on publicly available Certificates of Analysis from the specified suppliers and may not be representative of all available products.
Potential Impurities
During the synthesis and storage of amine-terminated PEG linkers, several impurities can arise. Awareness of these potential contaminants is crucial for accurate analysis and troubleshooting.
-
Higher and Lower PEG Homologs: The synthesis of discrete PEG linkers can sometimes result in a small population of molecules with one less (e.g., Amino-PEG3-alcohol) or one more (e.g., Amino-PEG5-alcohol) ethylene (B1197577) glycol unit.
-
PEG Degradation Products: Polyethylene glycol can undergo oxidative degradation, leading to the formation of formaldehyde (B43269) and formic acid. These reactive species can then react with the primary amine of this compound to form N-methylated and N-formylated impurities.
-
Residual Solvents and Reagents: Impurities from the synthetic process, such as residual solvents or unreacted starting materials, may be present in the final product.
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of this compound are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary technique for assessing the purity of PEG compounds by separating the main component from its impurities.
Objective: To determine the percentage purity of this compound by separating it from potential impurities.
Instrumentation:
-
HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD), Refractive Index (RI) detector, or Mass Spectrometer (MS)).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or trifluoroacetic acid (TFA) (optional, as a mobile phase modifier)
Procedure:
-
Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., water or a mixture of water and acetonitrile).
-
Mobile Phase Preparation: Prepare a suitable mobile phase. For reversed-phase chromatography of PEG compounds, a gradient elution is often used.
-
Mobile Phase A: Water with 0.1% formic acid (optional)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (optional)
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30-40 °C
-
Gradient Program: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the compound of interest and any more hydrophobic impurities.
-
Detection:
-
ELSD: Nebulizer and evaporator temperatures should be optimized for the mobile phase composition.
-
RI: The detector must be allowed to stabilize, and the mobile phase composition should be kept constant if using isocratic elution.
-
-
-
Data Analysis: Integrate the peak areas of the main component and all impurities. Calculate the percentage purity by dividing the peak area of the main component by the total peak area of all components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying certain impurities.
Objective: To verify the chemical structure of this compound and assess its purity by identifying signals corresponding to the expected protons and any impurity signals.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterium oxide (D₂O), Chloroform-d (CDCl₃), or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Internal standard (optional, for quantitative analysis)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected chemical shift range (e.g., 0-10 ppm).
-
-
Data Analysis:
-
Chemical Shift and Integration:
-
Identify the characteristic peaks for the ethylene glycol protons, which typically appear as a complex multiplet around 3.6 ppm.
-
Identify the signals for the protons on the carbons adjacent to the amine and alcohol functional groups.
-
Integrate the peaks and verify that the ratios of the integrals correspond to the number of protons in the structure.
-
-
Impurity Detection: Look for any unexpected peaks in the spectrum that may indicate the presence of impurities such as residual solvents or by-products from the synthesis. The presence of small peaks around the main PEG signal could indicate the presence of other PEG homologues.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the purity analysis of synthesized this compound.
Caption: Workflow for the synthesis and purity analysis of this compound.
Logical Relationship of Purity Analysis
This diagram shows the relationship between the analytical techniques and the information they provide for the comprehensive purity assessment of this compound.
Caption: Interrelation of analytical methods for purity assessment.
References
A Researcher's Guide to Mass Spectrometry of PEGylated Proteins: A Comparative Overview
For researchers, scientists, and drug development professionals navigating the complexities of analyzing PEGylated proteins, this guide offers an objective comparison of mass spectrometry-based methodologies. We delve into the performance of various techniques, supported by experimental data, to facilitate informed decisions in the characterization of these important biotherapeutics.
The covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, or PEGylation, is a widely employed strategy to enhance the therapeutic properties of biopharmaceuticals, including improved pharmacokinetics and reduced immunogenicity.[1] However, the inherent heterogeneity of PEG polymers in terms of size (polydispersity) and the potential for multiple PEGylation sites on a single protein present significant analytical challenges.[2] Mass spectrometry (MS) has emerged as an indispensable tool for the detailed characterization of PEGylated proteins, providing insights into molecular weight, degree of PEGylation, and site of attachment.[1]
This guide compares the primary MS-based approaches for analyzing PEGylated proteins: top-down, middle-down, and bottom-up proteomics. We also explore the utility of native mass spectrometry and ion mobility mass spectrometry for gaining deeper structural insights.
Comparing the Proteomics Approaches: Top-Down, Middle-Down, and Bottom-Up
The choice of a mass spectrometry strategy for analyzing PEGylated proteins depends on the specific analytical goal. Each approach offers distinct advantages and limitations in terms of the level of structural detail provided, sample preparation complexity, and data analysis requirements.
| Parameter | Top-Down Proteomics | Middle-Down Proteomics | Bottom-Up Proteomics |
| Analyte | Intact PEGylated protein | Large fragments of PEGylated protein | Peptides from digested PEGylated protein |
| Primary Information | Intact mass, major glycoforms, overall PEGylation heterogeneity | PEGylation site distribution on large domains, subunit heterogeneity | PEGylation site localization at the amino acid level |
| Sample Preparation | Minimal, primarily desalting | Limited proteolysis or chemical cleavage | Extensive, including reduction, alkylation, and enzymatic digestion |
| Mass Spectrometry | High-resolution MS (e.g., Orbitrap, FT-ICR) | High-resolution MS with fragmentation (EAD, ETD) | LC-MS/MS with various fragmentation techniques (CID, HCD, ETD) |
| Key Advantage | Provides a complete picture of the intact molecule and all its modifications. | Balances the detail of bottom-up with the holistic view of top-down. | High sensitivity and effective for precise localization of PEGylation sites. |
| Key Limitation | Lower throughput and can be challenging for very large or complex PEGylated proteins. | Requires careful optimization of the fragmentation strategy. | Loss of information about the co-occurrence of multiple PEGylation events on a single protein molecule. |
Table 1: Comparison of Top-Down, Middle-Down, and Bottom-Up Proteomics for PEGylated Protein Analysis.
Experimental Workflows and Methodologies
To provide a practical understanding of these approaches, we outline the typical experimental workflows and protocols.
Top-Down and Middle-Down Mass Spectrometry Workflow
Top-down and middle-down approaches are powerful for characterizing the overall heterogeneity of PEGylated proteins. These methods often employ high-resolution mass spectrometers to analyze the intact or partially fragmented protein.
References
A Comparative Guide to HPLC Methods for Amino-PEG4-alcohol Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of linker molecules such as Amino-PEG4-alcohol is critical for ensuring the quality and efficacy of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the characterization and quality control of these components. This guide provides a comparative overview of potential HPLC methodologies for the analysis of this compound, offering insights into column selection, mobile phase composition, and detection strategies. Due to a lack of publicly available, direct comparative studies for this specific analyte, this guide is based on established chromatographic principles for similar small, polar, and amino-containing compounds.
Column Selection: A Comparative Overview
The choice of HPLC column is paramount for achieving adequate retention and resolution of the polar this compound molecule. Reversed-phase (RP) chromatography is a common starting point, although alternative modes may offer advantages.
| Column Type | Stationary Phase Chemistry | Principle of Separation | Potential Advantages for this compound | Potential Disadvantages |
| Reversed-Phase C18 | Octadecyl-silica (C18) | Hydrophobic interactions | Widely available, versatile | Poor retention of polar analytes in highly aqueous mobile phases |
| Aqueous C18 (AQ-C18) | C18 with polar end-capping or embedded polar groups | Enhanced hydrophobic and secondary hydrophilic interactions | Improved retention and peak shape for polar compounds in highly aqueous mobile phases; prevents phase collapse | May exhibit different selectivity compared to standard C18 |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phases (e.g., bare silica, amide, amino) | Partitioning of analyte between a water-enriched layer on the stationary phase and a less polar mobile phase | Excellent retention of very polar compounds like this compound | Requires high organic content in the mobile phase; can have longer equilibration times |
| Ion-Pair Reversed-Phase | Standard C18 | Hydrophobic interactions with an ion-pairing reagent added to the mobile phase to interact with the analyte's amine group | Increased retention of the basic this compound | Can complicate method development and is often not compatible with mass spectrometry (MS) |
Experimental Protocols: Recommended Starting Points
The following protocols are suggested starting points for developing a robust HPLC method for this compound analysis. Optimization will likely be necessary based on the specific instrumentation and purity requirements.
Protocol 1: Aqueous C18 Reversed-Phase Method
This method is a good initial approach, balancing retention of the polar analyte with the robustness of reversed-phase chromatography.
-
Column: Waters Atlantis T3 (or similar AQ-C18 chemistry), 4.6 x 150 mm, 3 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in Mobile Phase A at a concentration of 1 mg/mL.
-
Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Options include:
Protocol 2: HILIC Method
For enhanced retention of this highly polar analyte, a HILIC method is a strong alternative.
-
Column: Waters ACQUITY UPLC BEH Amide (or similar amide-based HILIC column), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% B to 40% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve sample in 75:25 Acetonitrile:Water at a concentration of 1 mg/mL.
-
Detection: ELSD, CAD, or MS.
Method Development Workflow
The process of developing and optimizing an HPLC method for this compound can be systematically approached as illustrated in the following workflow.
Data Presentation: Illustrative Comparison
The following table presents a hypothetical comparison of performance characteristics between the two proposed starting methods. This data is for illustrative purposes to highlight the potential trade-offs and is not derived from experimental results.
| Parameter | Aqueous C18 Method (Hypothetical) | HILIC Method (Hypothetical) |
| Retention Factor (k) | 2.5 | 5.8 |
| Theoretical Plates (N) | 12,000 | 18,000 |
| Tailing Factor (Tf) | 1.2 | 1.1 |
| Resolution (Rs) of a key impurity | 1.8 | 2.5 |
| Run Time | 20 minutes | 15 minutes |
| MS Compatibility | Excellent (with volatile modifiers) | Excellent (with volatile buffers) |
This illustrative data suggests that a HILIC method could potentially offer superior retention and efficiency for this compound, leading to better resolution from impurities and a shorter run time. However, an Aqueous C18 method may be more familiar to a wider range of laboratories and can still provide adequate performance with proper optimization.
Conclusion
The analysis of this compound by HPLC requires careful consideration of the analyte's polar and basic nature. While a standard C18 column may provide limited retention, more specialized phases such as Aqueous C18 and HILIC columns are better suited for this application. The choice of detection method is also a critical consideration, with ELSD, CAD, and MS being valuable options for this non-chromophoric molecule. Pre-column derivatization can also be employed to enable UV or fluorescence detection. The provided protocols and workflow offer a solid foundation for developing a robust and reliable HPLC method tailored to the specific analytical needs of researchers and drug developers working with this compound.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable Linkers for Antibody-Drug Conjugates
A Guide for Researchers, Scientists, and Drug Development Professionals
The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to aid in the rational design and development of next-generation ADCs.
At a Glance: Key Differences
| Feature | Cleavable Linker | Non-Cleavable Linker |
| Mechanism of Release | Enzymatic cleavage (e.g., by Cathepsin B), pH sensitivity, or glutathione (B108866) sensitivity in the tumor microenvironment or within the cell.[1][2] | Proteolytic degradation of the antibody backbone within the lysosome.[2][3] |
| Released Payload | Typically the native, unmodified cytotoxic drug. | The cytotoxic drug with the linker and an amino acid residue attached.[3] |
| Plasma Stability | Generally lower, with a potential for premature drug release.[4] | Generally higher, leading to a more stable ADC in circulation.[3] |
| Bystander Effect | High, due to the release of a membrane-permeable drug that can kill neighboring antigen-negative cells.[2][5] | Low to negligible, as the released payload is often charged and less membrane-permeable.[3][6] |
| Off-Target Toxicity | Higher potential due to premature payload release and the bystander effect.[4][7] | Lower potential due to higher stability and a limited bystander effect.[3] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[5] | May be less effective as it relies on direct targeting of antigen-positive cells. |
In-Depth Comparison: Performance Data
The selection of a linker technology has a direct impact on the pharmacokinetic and pharmacodynamic properties of an ADC. The following tables summarize key quantitative data from comparative studies.
Table 1: In Vitro Cytotoxicity (IC50)
Lower IC50 values indicate higher potency. The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups.
| ADC Construct | Linker Type | Target Cell Line | Target Antigen | IC50 (pM) | Reference |
| Anti-HER2 ADC | Sulfatase-cleavable | HER2+ | HER2 | 61 | [1] |
| Anti-HER2 ADC | Val-Ala (cleavable) | HER2+ | HER2 | 92 | [1] |
| Anti-HER2 ADC | Non-cleavable | HER2+ | HER2 | 609 | [1] |
| Trastuzumab-vc-MMAE | Cleavable (vc) | NCI-N87 | HER2 | Potent | [5] |
| Trastuzumab-mc-MMAF | Non-cleavable | KPL-4 | HER2 | Potent | [8] |
Table 2: In Vivo Plasma Stability
The stability of the linker in circulation is a critical determinant of an ADC's safety profile.
| ADC Model | Linker Type | Animal Model | Half-life (t1/2) | Key Findings | Reference |
| Silyl ether-MMAE conjugate | Cleavable (acid-sensitive) | Human plasma | > 7 days | Significantly more stable than traditional hydrazine (B178648) (t1/2 = 2 days) and carbonate (t1/2 = 36 h) linkers. | [1] |
| Val-Cit-containing ADC | Cleavable (protease-sensitive) | Mouse plasma | Unstable | Rapidly cleaved by carboxylesterase 1C (Ces1C). | [1] |
| Sulfatase-cleavable linker conjugate | Cleavable | Mouse plasma | > 7 days | Demonstrated high plasma stability. | [1] |
| CX-DM1-containing ADC | Non-cleavable | Mouse | 9.9 days | Comparable stability to SMCC-DM1-containing ADCs (t1/2 = 10.4 days). | [1] |
| Tandem-cleavage ADC | Cleavable | Rat | Mostly intact through day 12 | Showed significantly less payload loss compared to monocleavage conjugates. | [9] |
Table 3: Bystander Effect
The bystander effect is crucial for efficacy in heterogeneous tumors.
| Study | Cleavable Linker ADC | Non-Cleavable Linker ADC | Key Findings | Reference |
| T-DXd vs. T-DM1 | T-DXd (cleavable) | T-DM1 (non-cleavable) | T-DXd induced significant cytotoxicity in HER2-negative cells in co-culture, demonstrating a strong bystander effect, while T-DM1 did not.[10] | [10] |
| Trastuzumab-vc-seco-DUBA vs. Trastuzumab-smcc-DM1 | Trastuzumab-vc-seco-DUBA (cleavable) | Trastuzumab-smcc-DM1 (non-cleavable) | The bystander killing was much higher with the valine-citrulline based cleavable linker compared to the non-cleavable T-DM1.[6] | [6] |
Signaling Pathways and Mechanisms of Action
The fundamental difference between cleavable and non-cleavable linkers lies in their drug release mechanisms, which dictates the subsequent intracellular signaling pathways leading to cell death.
Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linker technologies.
Experimental Workflow for ADC Evaluation
Caption: A typical experimental workflow for evaluating and comparing ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of an ADC.
-
Cell Plating: Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs (with cleavable and non-cleavable linkers) in cell culture medium. Add the diluted ADCs to the respective wells.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72 to 120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilization buffer to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in plasma.
-
Incubation: Incubate the ADC in plasma from relevant species (e.g., mouse, rat, monkey, human) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification of Intact ADC (ELISA-based):
-
Coat a plate with an anti-payload antibody.
-
Add the plasma samples containing the ADC.
-
Detect the bound ADC using a labeled anti-human IgG antibody.
-
A decrease in signal over time indicates payload release.
-
-
Quantification of Released Payload (LC-MS/MS-based):
-
Extract the free payload from the plasma samples.
-
Quantify the amount of released payload using liquid chromatography-tandem mass spectrometry.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to calculate the half-life (t1/2) of the ADC in plasma.
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
-
Cell Labeling (Optional but Recommended): To distinguish between the two cell populations, label the antigen-negative (Ag-) cells with a fluorescent marker (e.g., GFP).
-
Cell Seeding:
-
Monoculture Controls: Seed antigen-positive (Ag+) cells alone and Ag- cells alone in separate wells.
-
Co-culture: Seed a mixture of Ag+ and Ag- cells in the same wells (e.g., at a 1:1 ratio).
-
-
ADC Treatment: Treat the monocultures and co-cultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72 to 120 hours.
-
Quantification:
-
If using fluorescently labeled cells, measure the fluorescence intensity to specifically quantify the viability of the Ag- cell population.
-
Alternatively, use flow cytometry to distinguish and quantify the viability of each cell population.
-
-
Data Analysis: A decrease in the viability of Ag- cells in the co-culture compared to the monoculture of Ag- cells treated with the ADC indicates a bystander effect.
Conclusion
The choice between a cleavable and a non-cleavable linker is a critical decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for enhanced potency through the bystander effect, which is particularly advantageous for treating heterogeneous tumors. However, this often comes at the cost of lower plasma stability and a higher risk of off-target toxicity. Conversely, non-cleavable linkers provide superior plasma stability and a more favorable safety profile but are generally less effective in tumors with heterogeneous antigen expression due to the lack of a significant bystander effect.
A thorough head-to-head comparison using standardized in vitro and in vivo assays is essential for selecting the optimal linker for a given antibody, payload, and cancer indication. This data-driven approach will ultimately lead to the development of safer and more effective ADC therapeutics.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Navigating the Serum Labyrinth: A Comparative Guide to the Stability of Amino-PEG4-Alcohol Conjugates
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical parameter dictating their in vivo efficacy and safety. This guide provides a comprehensive comparison of the stability of Amino-PEG4-alcohol conjugates with common alternative linker technologies, supported by experimental data and detailed protocols.
The journey of a bioconjugate through the bloodstream is fraught with challenges, primarily from enzymatic degradation and interaction with serum proteins. The choice of linker connecting a payload to a biomolecule is therefore paramount to ensure the conjugate reaches its target intact. This compound, a hydrophilic linker, is often employed to enhance the solubility and pharmacokinetic properties of bioconjugates. This guide delves into its stability in serum and benchmarks it against other widely used linker classes.
Comparative Stability of Linker Technologies in Serum
The following table summarizes the serum stability of various linker technologies. It is important to note that direct quantitative data for this compound conjugates is limited in publicly available literature. The stability of PEG linkers is generally high, and the provided data for PEGylated molecules serves as a reasonable proxy.
| Linker Type | Linker Example/Description | Stability in Serum (% Intact Conjugate) | Time | Species | Citation |
| PEG Linker | PEG20-A20FMDV2 analogue | ~90% | 24 hours | Rat | |
| PEG5-A20FMDV2 analogue | ~60% | 24 hours | Rat | ||
| Amide-conjugated peptide | 81.2% | 24 hours | Not Specified | ||
| Sulfone Linker | Phenyloxadiazole sulfone | ~90% | 1 month | Human | |
| Maleimide (B117702) Linker | Thioether bond from maleimide | ~50% | 1 month | Human | |
| LC-V205C maleimide conjugate | ~80% | 72 hours | Human | ||
| Modified Peptide Linker | Glutamic acid-valine-citrulline | Highly stable | 28 days | Human & Mouse | |
| Hydrazone Linker | Phenylketone-derived | t½ ≈ 2 days | - | Human & Mouse | |
| Carbonate-based | t½ = 36 hours | - | Not Specified | ||
| Silyl (B83357) ether-based | t½ > 7 days | - | Human | ||
| Disulfide Linker | Sterically hindered disulfide | ~90% | 7 days | Not Specified |
Key Insights:
-
PEG Linkers: Generally exhibit high stability, with longer PEG chains often correlating with increased stability. The amide bond formed during conjugation with an amino-PEG linker is known to be highly stable.
-
Sulfone Linkers: Represent a significantly more stable alternative to traditional maleimide linkers for thiol-specific conjugation, showing minimal degradation over extended periods.
-
Maleimide Linkers: Prone to thioether exchange with serum proteins like albumin, leading to premature drug release.
-
Peptide Linkers: The stability of enzyme-cleavable peptide linkers can be highly dependent on the peptide sequence and the species. However, modifications such as the inclusion of a glutamic acid residue can dramatically enhance their stability in mouse plasma.
-
Hydrazone Linkers: As acid-cleavable linkers, their stability is pH-dependent. While designed to be cleaved in the acidic tumor microenvironment, they can exhibit limited stability at physiological pH. Newer generations, like silyl ether-based linkers, show significantly improved stability.
-
Disulfide Linkers: Their stability is tunable by modifying the steric hindrance around the disulfide bond. Increased steric hindrance generally leads to greater stability in circulation.
Experimental Protocol for Assessing Serum Stability
The following is a generalized protocol for determining the stability of a bioconjugate in serum.
Objective: To quantify the percentage of intact bioconjugate over time when incubated in serum.
Materials:
-
Bioconjugate of interest
-
Human or mouse serum (freshly prepared or properly stored)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA)
-
Incubator at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the bioconjugate in an appropriate buffer (e.g., PBS) at a known concentration.
-
Thaw the serum on ice. Centrifuge at a low speed to pellet any cryoprecipitates.
-
-
Incubation:
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the serum to achieve the desired final concentration of the conjugate and a specific serum percentage (e.g., 50% or 90%).
-
Prepare a control sample by mixing the bioconjugate stock solution with PBS instead of serum.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each incubation mixture.
-
-
Protein Precipitation:
-
To each aliquot, add 2-3 volumes of cold acetonitrile to precipitate the serum proteins.
-
Vortex the mixture thoroughly.
-
Incubate on ice for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant, which contains the bioconjugate.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC).
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient of Mobile Phase B to elute the bioconjugate.
-
Detection: Monitor the absorbance or fluorescence at the appropriate wavelength for the bioconjugate.
-
-
The peak corresponding to the intact bioconjugate should be identified based on the retention time of the control sample at t=0.
-
-
Data Analysis:
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the peak area at t=0.
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
-
Visualizing the Experimental Workflow
The Balancing Act: A Comparative Guide to the Biological Activity of Amino-PEG4-alcohol Linked Drugs
For researchers, scientists, and drug development professionals, the linkage of a therapeutic payload to a delivery vehicle is a critical determinant of a drug's ultimate success. Among the myriad of available options, the Amino-PEG4-alcohol linker has emerged as a popular choice, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of the biological activity of drugs functionalized with this non-cleavable, hydrophilic linker against relevant alternatives, supported by experimental data and detailed protocols to inform rational drug design.
The this compound linker, a polyethylene (B3416737) glycol (PEG)-based structure, offers several inherent advantages, including increased hydrophilicity, which can enhance the solubility and reduce aggregation of often-hydrophobic drug payloads. Its non-cleavable nature imparts significant stability in systemic circulation, a key factor in minimizing off-target toxicity. However, the selection of a linker is a nuanced decision, with trade-offs between stability, potency, and the specific mechanism of action of the therapeutic modality. This guide will delve into these considerations, presenting a data-driven comparison to aid in the selection of the optimal linker strategy.
Antibody-Drug Conjugates (ADCs): The Linker's Crucial Role in Efficacy and Safety
In the realm of ADCs, the linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific tumor antigen. The linker's properties dictate how and where the payload is released. Non-cleavable linkers, such as those based on a thioether bond like SMCC (a functional proxy for the stable bond formed with this compound), rely on the complete lysosomal degradation of the antibody to release the payload-linker-amino acid complex. This generally leads to enhanced plasma stability and a more favorable safety profile by minimizing premature drug release. Conversely, cleavable linkers are designed to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, which can lead to a potent "bystander effect" where neighboring antigen-negative tumor cells are also killed.
Comparative In Vitro Cytotoxicity of ADCs
The in vitro potency of an ADC is a critical measure of its cell-killing ability. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ADCs with different linker technologies. Lower IC50 values indicate greater potency.
| ADC Configuration | Target Antigen | Cell Line | Linker Type | Payload | IC50 (pM) | Reference |
| Trastuzumab-MMAE | HER2 | SK-BR-3 | β-galactosidase-cleavable | MMAE | 8.8 | [1] |
| Trastuzumab-MMAE | HER2 | SK-BR-3 | Val-Cit (cleavable) | MMAE | 14.3 | [1] |
| Kadcyla® (T-DM1) | HER2 | SK-BR-3 | Non-cleavable (SMCC) | DM1 | 33 | [1] |
| Non-cleavable ADC | HER2 | HER2+ cells | Non-cleavable | MMAE | 609 | [1] |
| Val-Ala containing ADC | HER2 | HER2+ cells | Val-Ala (cleavable) | MMAE | 92 | [1] |
| Sulfatase-linker ADC | HER2 | HER2+ cells | Sulfatase-cleavable | MMAE | 61 | [1] |
Impact of PEG Linker Length on ADC Pharmacokinetics
The length of the PEG chain in the linker can significantly influence the pharmacokinetic (PK) properties of an ADC. Longer PEG chains can improve solubility and reduce clearance, but may also negatively impact potency.
| ADC Linker | Clearance Rate (mL/day/kg) | In Vivo Tolerability (Single 50 mg/kg dose) | Reference |
| Short PEG ( | Rapidly Increased | Not Tolerated | [2] |
| Longer PEG (≥PEG8) | Slower and Stabilized | Tolerated | [2] |
Proteolysis Targeting Chimeras (PROTACs): The Linker as a Key Determinant of Degradation Efficacy
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The length and composition of the linker are critical for optimal degradation efficacy. PEG linkers are commonly used in PROTAC design to improve solubility and cell permeability.[3]
Influence of Linker Length on PROTAC Activity
The optimal linker length for a PROTAC is target-dependent and requires empirical determination. A linker that is too short may prevent the formation of a stable ternary complex, while one that is too long may lead to unproductive binding.
| PROTAC Target | Linker Length (atoms) | Degradation Efficacy (DC50) | Maximal Degradation (Dmax) | Reference |
| TBK1 | < 12 | No degradation observed | - | [4] |
| TBK1 | 21 | 3 nM | 96% | [4] |
| TBK1 | 29 | 292 nM | 76% | [4] |
| BRD4 (CRBN-based) | 0 PEG units | < 0.5 µM | Not specified | [4] |
| BRD4 (CRBN-based) | 1-2 PEG units | > 5 µM | Not specified | [4] |
| BRD4 (CRBN-based) | 4-5 PEG units | < 0.5 µM | Not specified | [4] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of drug conjugates. Below are standardized protocols for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of an ADC in killing target cancer cells by measuring cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC of interest
-
Control antibody (unconjugated)
-
Free cytotoxic payload
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in complete culture medium. Remove the existing medium from the cells and add the diluted compounds to the respective wells.
-
Incubation: Incubate the plate for a period determined by the payload's mechanism of action (typically 72-96 hours for tubulin inhibitors).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results against the drug concentration. Determine the IC50 value using a suitable curve-fitting model.
Pharmacokinetic Analysis
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug conjugate. Both ELISA and LC-MS/MS are powerful techniques for quantifying ADCs in biological matrices.
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the ADC's monoclonal antibody (e.g., anti-human IgG Fc). Incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBST) for 1 hour at room temperature.
-
Sample and Standard Incubation: Prepare a standard curve using a known concentration of the ADC. Add diluted plasma samples and standards to the wells and incubate for 1-2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody that also binds to the ADC's antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition and Signal Detection: Wash the plate and add a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. After a suitable incubation period, stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and determine the concentration of the total antibody in the unknown samples.
Procedure:
-
Sample Preparation:
-
Total Antibody: Perform immuno-affinity capture of the ADC from plasma using an anti-human IgG antibody. Digest the captured antibody with trypsin to generate signature peptides for quantification.
-
Conjugated Antibody: Utilize an anti-payload antibody for immuno-affinity capture to isolate the antibody species that are conjugated to the drug.
-
Free Payload: Use protein precipitation or liquid-liquid extraction to isolate the free payload from the plasma.
-
-
LC Separation: Separate the resulting peptides or the free payload using a suitable liquid chromatography system and column.
-
MS/MS Detection: Quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Data Analysis: Construct calibration curves and determine the concentrations of the different ADC components in the plasma samples.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict key workflows and signaling pathways.
Caption: General experimental workflows for ADC evaluation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion
The choice of linker is a pivotal decision in the design of ADCs and PROTACs, with the this compound linker offering a stable, hydrophilic option. For ADCs, the non-cleavable nature of this linker contributes to enhanced plasma stability and a potentially wider therapeutic window, although this can come at the cost of the potent bystander effect observed with cleavable linkers. The length of the PEG chain is also a critical parameter, with a threshold often observed beyond which further increases in length do not improve pharmacokinetic properties.
For PROTACs, the linker's role is even more intricate, directly influencing the geometry and stability of the ternary complex required for effective protein degradation. The optimal PEG linker length is highly dependent on the specific target and E3 ligase pair and must be empirically determined.
Ultimately, the selection of this compound or an alternative linker should be guided by a thorough understanding of the desired therapeutic outcome, the properties of the payload, and the specific biological context. The data and protocols presented in this guide provide a framework for making these critical decisions in the pursuit of more effective and safer targeted therapies.
References
Measuring the Efficacy of PROTACs with Different Linkers: A Comparative Guide
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][] The linker is not merely a passive tether; it is a critical determinant of a PROTAC's biological activity, profoundly influencing its efficacy, selectivity, and physicochemical properties.[3][4] This guide provides a comparative analysis of how different linkers affect PROTAC performance, supported by experimental data and detailed protocols for key evaluation assays.
The Critical Role of the Linker in PROTAC Function
The linker's length, chemical composition, rigidity, and attachment points are all crucial factors that govern the formation and stability of the "ternary complex," which consists of the POI, the PROTAC, and the E3 ligase.[][3] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[3][7] Conversely, a poorly designed linker can result in steric hindrance, preventing the formation of a stable complex, or may lead to a non-productive geometry that is not conducive to ubiquitination.[3][8]
The general mechanism of action for PROTACs is a catalytic cycle, as illustrated in the signaling pathway below.
Impact of Linker Properties on PROTAC Efficacy
The optimization of a PROTAC is an empirical process that often requires the synthesis and evaluation of a library of compounds with varying linker properties.[3] Key linker characteristics that influence efficacy include length, composition, and attachment points.
Linker Length
The length of the linker is a critical parameter that must be fine-tuned for each specific POI and E3 ligase pair.[7][9]
-
Too Short: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and E3 ligase and thus inhibiting the formation of a stable ternary complex.[8] For instance, PROTACs targeting TANK-binding kinase 1 (TBK1) with linkers shorter than 12 atoms showed no degradation activity.[4][8]
-
Too Long: Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitin transfer.[8] This can also lead to decreased cell permeability or unproductive binding modes.[9]
-
Optimal Length: There is typically an optimal linker length that maximizes the favorable interactions between the POI and the E3 ligase. For example, in a study of estrogen receptor (ERα)-targeting PROTACs, a 16-atom chain length was found to be optimal for inducing ERα degradation.[7] Similarly, for TBK1 degraders, linkers between 12 and 29 atoms all demonstrated submicromolar degradation potency, with a 21-atom linker showing the highest efficacy (DC50 = 3 nM, Dmax = 96%).[4]
Linker Composition and Rigidity
The chemical makeup of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, and also affects the conformational flexibility of the molecule.[][9]
-
Flexible Linkers: Alkyl chains and polyethylene (B3416737) glycol (PEG) are the most common flexible linkers used in PROTAC design.[] PEG linkers can enhance solubility, while alkyl chains provide conformational flexibility that may be necessary to achieve a productive ternary complex.[4][9] However, highly flexible linkers can sometimes be metabolically unstable.[][]
-
Rigid Linkers: More rigid linkers, such as those containing heterocyclic scaffolds (e.g., piperazine, piperidine) or alkynes, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.[][4] This rigidity can improve metabolic stability and pharmacokinetic properties.[4] For example, replacing a flexible amine linkage with a rigid ethynyl (B1212043) group in a BET degrader led to a highly potent PROTAC with picomolar activity.[4]
-
Compositional Effects: The atomic composition of the linker can also have a significant impact. In one study, replacing a nine-atom alkyl chain with three PEG units resulted in only weak degradation, suggesting that the incorporation of oxygen atoms was detrimental to the PROTAC's activity in that specific context.[4]
Linker Attachment Points
The points at which the linker connects to the POI-binding ligand and the E3 ligase ligand are also critical.[8][10] The linker should ideally be attached at a solvent-exposed position on each ligand to minimize disruption of the key binding interactions with their respective proteins.[][9] The choice of attachment site can significantly impact the overall metabolic stability and degradation efficacy of the PROTAC.[10][11]
The relationship between these linker properties and overall PROTAC performance is summarized in the diagram below.
Quantitative Data on PROTAC Efficacy with Different Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of linker modifications on PROTAC performance metrics such as half-maximal degradation concentration (DC50) and maximum degradation (Dmax).
Table 1: Effect of Linker Length on TBK1 Degradation [4]
| PROTAC Linker | Linker Length (atoms) | DC50 (nM) | Dmax (%) | E3 Ligase Ligand |
| Alkyl/Ether Combination | < 12 | No Degradation | N/A | VHL |
| Alkyl/Ether Combination | 12-29 | Submicromolar | >75 | VHL |
| Alkyl/Ether Combination | 21 | 3 | 96 | VHL |
| Alkyl/Ether Combination | 29 | 292 | 76 | VHL |
This data highlights an optimal linker length for TBK1 degradation, with potency decreasing for both shorter and longer linkers.
Table 2: Effect of Linker Composition on BTK Degradation [4]
| PROTAC | Linker Type | DC50 (nM) in Ramos cells | Ternary Complex Cooperativity | E3 Ligase Ligand |
| BTK PROTAC (29) | Flexible (PEG-like) | 1-40 | Lacked positive cooperativity | VHL |
| MZ1 (BRD4 Degrader) | PEG | ~25 (for BRD4) | Positive | VHL |
This table suggests that while flexible linkers can be potent, they may not always lead to positive cooperativity in ternary complex formation, which can be offset by other favorable interactions.[4]
Table 3: Effect of Linker Rigidity on AR Degradation [4]
| PROTAC | Linker Type | DC50 (nM) in LNCaP cells | Key Feature | E3 Ligase Ligand |
| PROTAC 50 | Highly Rigid, Polar | < 1 | Improved pharmacokinetic properties | VHL |
| Typical AR PROTACs | Flexible (PEG/Alkyl) | Variable | Often have poorer PK properties | VHL/CRBN |
This comparison illustrates the benefit of employing rigid, polar linkers to improve pharmacokinetic properties while maintaining high degradation potency.[4]
Experimental Protocols for Measuring PROTAC Efficacy
A robust evaluation of PROTAC efficacy requires a combination of biochemical and cellular assays. The following are detailed methodologies for key experiments.
Western Blotting for Protein Degradation Assessment
This is the most common method to directly measure the reduction in the level of a target protein following PROTAC treatment.[12][13]
Protocol:
-
Cell Culture and Treatment: Seed cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to attach overnight.[13][14] Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 18-24 hours).[13][15]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[12]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Ternary Complex Formation Assays
Confirming that a PROTAC can induce the formation of the POI-PROTAC-E3 ternary complex is crucial for mechanistic validation.
Co-Immunoprecipitation (Co-IP) Protocol:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Add an antibody against either the POI or the E3 ligase to the cell lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add Protein A/G-conjugated beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot, probing for the presence of the other two components of the ternary complex (e.g., if you pulled down the POI, blot for the E3 ligase). An increased signal in the PROTAC-treated sample indicates complex formation.[16]
NanoBRET™ Target Engagement Assay: This assay measures the proximity of two proteins in live cells.[17]
-
Cell Engineering: Create a cell line that expresses the POI fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Cell Treatment: Treat the cells with a fluorescently labeled HaloTag® ligand and varying concentrations of the PROTAC.
-
Signal Detection: Add the NanoLuc® substrate. If the POI and E3 ligase are in close proximity (i.e., a ternary complex has formed), Bioluminescence Resonance Energy Transfer (BRET) will occur from the NanoLuc® donor to the HaloTag® acceptor.
-
Data Analysis: The BRET signal is proportional to the amount of ternary complex formed. This can be measured over time and at different PROTAC concentrations to determine the kinetics and potency of complex formation.[18]
Cellular Viability/Proliferation Assays
These assays determine the functional consequence of target protein degradation.
MTS/MTT Assay Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for a desired period (e.g., 48-72 hours).[14]
-
Reagent Addition: Add MTS or MTT reagent to each well. Live, metabolically active cells will convert the tetrazolium salt into a colored formazan (B1609692) product.
-
Incubation and Measurement: Incubate the plate for 1-4 hours. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against PROTAC concentration to determine the IC50 (half-maximal inhibitory concentration).[14]
Conclusion
The linker is a linchpin in the design of effective PROTACs, with its length, composition, and attachment points all playing a pivotal role in determining the ultimate efficacy of the molecule. A systematic approach to linker design, involving the synthesis and evaluation of a focused library of compounds, is essential for identifying the optimal configuration for a given target and E3 ligase pair.[19] By employing a suite of robust biochemical and cellular assays, researchers can gain a comprehensive understanding of how linker modifications impact ternary complex formation, protein degradation, and cellular function, thereby accelerating the development of novel and potent protein-degrading therapeutics.
References
- 2. Synthesis and Evaluation of AS1411-Lenalidomide-Targeted Degradation Chimera in Antitumor Therapy | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to Size Exclusion Chromatography for Antibody-Drug Conjugate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Size Exclusion Chromatography (SEC) with other critical analytical techniques for the characterization of Antibody-Drug Conjugates (ADCs). We will delve into the experimental data and protocols that underpin these methodologies, offering a clear perspective on their respective strengths and limitations in the analysis of these complex therapeutic molecules.
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biotherapeutics, combining the target specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. This intricate structure necessitates a robust analytical toolkit to ensure product quality, efficacy, and safety. Among the array of analytical techniques, Size Exclusion Chromatography (SEC) plays a pivotal role in characterizing the size variants of ADCs, such as aggregates and fragments, which are critical quality attributes (CQAs).[1][2]
Principles of ADC Analysis: A Comparative Overview
The primary analytical techniques for ADC characterization each exploit different physicochemical properties of the molecule. This section compares SEC with Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Mass Spectrometry (MS).
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius. Larger molecules, such as aggregates, elute first, followed by the monomer, and then smaller fragments.[1][3] SEC is a non-denaturing technique typically performed under native conditions, preserving the ADC's structure. However, the hydrophobic nature of the conjugated drug can lead to secondary interactions with the stationary phase, potentially causing peak tailing and inaccurate quantification.[1][4] Modern SEC columns are designed with hydrophilic coatings to minimize these non-specific interactions.[4][5]
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their surface hydrophobicity.[6][7][8] This makes it uniquely suited for determining the drug-to-antibody ratio (DAR) distribution, as each additional drug molecule increases the overall hydrophobicity of the ADC.[7] HIC is performed under non-denaturing conditions, but its reliance on high-salt mobile phases makes it generally incompatible with direct mass spectrometry coupling.[7][9][10]
Reversed-Phase Liquid Chromatography (RPLC) is a powerful separation technique based on hydrophobicity. For ADCs, it is often used to separate the light and heavy chains after reduction of the antibody, providing information on drug distribution at the subunit level.[11] A key limitation of traditional RPLC is that it employs denaturing conditions. However, the development of native RPLC (nRPLC) offers an MS-compatible alternative for analyzing intact ADCs.[10][12][13]
Mass Spectrometry (MS) provides detailed information on the molecular weight of the ADC and its variants, making it indispensable for confirming identity, determining the average DAR, and identifying the location of drug conjugation.[14][15] MS can be coupled with chromatographic techniques like SEC (SEC-MS) and RPLC (RPLC-MS) for comprehensive online analysis.[16][17]
Quantitative Data Comparison
The following tables summarize the key performance attributes of each technique for ADC analysis.
| Analytical Technique | Primary Application for ADCs | Strengths | Limitations | MS Compatibility |
| Size Exclusion Chromatography (SEC) | Aggregate and fragment analysis[1][3] | - Robust and reproducible- Non-denaturing- High throughput | - Potential for non-specific interactions[4]- Limited resolution for species with similar sizes | Yes (with volatile mobile phases like ammonium (B1175870) acetate)[16][17][18] |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) distribution[6][7] | - High resolution of DAR species- Non-denaturing[6] | - Incompatible with MS due to high salt concentrations[7][9]- Sensitive to method parameters | No (requires offline fractionation for MS)[19] |
| Reversed-Phase Liquid Chromatography (RPLC) | Subunit analysis, drug load distribution on light and heavy chains[11] | - High resolution- MS compatible | - Typically denaturing (can disrupt ADC structure)- Native RPLC is an emerging alternative[12][13] | Yes |
| Mass Spectrometry (MS) | Average DAR, drug distribution, conjugation site identification[14][15] | - High accuracy and sensitivity- Provides detailed molecular information | - Complex data analysis- May require sample preparation | N/A (Detector) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable ADC analysis. Below are representative experimental protocols for SEC and its comparison techniques.
Size Exclusion Chromatography (SEC) Protocol for ADC Aggregate Analysis
This protocol is designed for the routine analysis of high and low molecular weight species of an ADC.
-
Instrumentation: Agilent 1260 Infinity II Bio-inert LC system or equivalent.[4]
-
Column: Agilent AdvanceBio SEC 300 Å, 7.8 × 300 mm, 2.7 µm (p/n PL1180-5301) or a column with similar characteristics designed to minimize secondary interactions.[4]
-
Mobile Phase: 150 mM Sodium Phosphate, pH 6.8.[3] For SEC-MS, a volatile mobile phase such as 50 mM ammonium acetate (B1210297) is used.[16]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 25 °C.[3]
-
Detection: UV at 280 nm.[3]
-
Injection Volume: 10 µL.[3]
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.[1]
Hydrophobic Interaction Chromatography (HIC) Protocol for DAR Analysis
This protocol is a generic method for screening and analyzing ADC drug distribution.
-
Instrumentation: High-Pressure Liquid Chromatography (HPLC) system.
-
Column: A HIC column such as one with a butyl or phenyl stationary phase.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[7]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.[7]
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute species with increasing hydrophobicity.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.
Online SEC-Native MS Protocol for Intact ADC Analysis
This protocol enables the direct coupling of SEC with mass spectrometry for detailed characterization under native conditions.
-
Instrumentation: Waters BioAccord System or a similar UPLC-MS setup.
-
Column: ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.
-
Mobile Phase: 50 mM Ammonium Acetate (NH₄OAc).
-
Flow Rate: Isocratic elution over a 10-minute run.
-
MS Detector: Operated in native MS mode with an extended mass range (e.g., up to m/z 7,000).
-
Sample Preparation: Dilute the ADC sample to 2 µg/µL in 50 mM ammonium acetate.[16]
Visualization of Analytical Workflows
The following diagrams illustrate the experimental workflows and the logical relationships between the different analytical techniques for ADC characterization.
Caption: Workflow for ADC aggregate and fragment analysis using SEC.
Caption: Relationship between ADC and key analytical techniques.
Conclusion
Size Exclusion Chromatography is a cornerstone of ADC analysis, providing essential information on size heterogeneity, particularly the presence of aggregates and fragments. While SEC is a robust and reliable technique, its performance can be affected by the hydrophobic nature of ADCs, necessitating the use of specialized columns and optimized mobile phases.
For a comprehensive characterization of ADCs, an orthogonal approach employing multiple analytical techniques is indispensable. HIC is the gold standard for determining DAR distribution, while RPLC provides valuable insights into drug conjugation at the subunit level. Mass spectrometry, especially when coupled with a separation technique like SEC or native RPLC, offers unparalleled detail regarding the molecular attributes of the ADC. The choice of analytical method should be guided by the specific quality attribute under investigation, with each technique providing a unique and complementary piece of the puzzle in ensuring the safety and efficacy of these complex and promising therapeutics.
References
- 1. agilent.com [agilent.com]
- 2. criver.com [criver.com]
- 3. technosaurus.co.jp [technosaurus.co.jp]
- 4. agilent.com [agilent.com]
- 5. lcms.cz [lcms.cz]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. molnar-institute.com [molnar-institute.com]
- 12. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody-Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. waters.com [waters.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. agilent.com [agilent.com]
- 19. pubs.acs.org [pubs.acs.org]
Monodisperse vs. Polydisperse PEG Linkers: A Comparative Guide for Drug Development
For researchers, scientists, and drug development professionals, the choice of a polyethylene (B3416737) glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to inform the selection process in the development of next-generation bioconjugates, including antibody-drug conjugates (ADCs).
Polyethylene glycol (PEG) is a biocompatible, hydrophilic polymer widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. PEG linkers, which are chemically activated forms of PEG, serve to connect a therapeutic payload to a targeting moiety or to modify the surface of drug delivery systems. These linkers can be broadly categorized into two classes: monodisperse and polydisperse, distinguished by the uniformity of their polymer chain lengths.[1]
Monodisperse PEGs are single, pure compounds with a precisely defined molecular weight and a polydispersity index (PDI) of 1.[2][3] This means that every PEG molecule in a given sample has the exact same number of ethylene (B1197577) glycol units. In contrast, polydisperse PEGs are a heterogeneous mixture of polymer chains with a range of molecular weights, characterized by an average molecular weight and a PDI greater than 1.[1][2] This inherent variability in chain length has significant implications for the final drug conjugate.
The Impact of Dispersity on Physicochemical Properties
The choice between monodisperse and polydisperse PEG linkers directly influences the physicochemical properties of the resulting bioconjugate. The homogeneity of monodisperse PEGs translates to a well-defined molecular entity, simplifying characterization and ensuring batch-to-batch consistency.[4] Polydisperse PEGs, on the other hand, can lead to a heterogeneous mixture of conjugates, which complicates analysis and can affect reproducibility.[5]
Performance in Drug Delivery: A Quantitative Comparison
The dispersity of a PEG linker has a demonstrable impact on the in vitro and in vivo performance of drug conjugates. Monodisperse PEGs generally exhibit superior performance, particularly in minimizing non-specific protein interactions and improving pharmacokinetics.
A key function of PEGylation is to create a hydrophilic shield that reduces non-specific protein adsorption, thereby preventing rapid clearance of the drug from circulation.[5] Experimental data from a study on PEGylated gold nanoparticles (AuNPs) demonstrates that the uniform and dense layer formed by monodisperse PEGs is significantly more effective at repelling proteins compared to the heterogeneous layer of polydisperse PEGs.
Table 1: Comparative Protein Adsorption of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles (AuNPs)
| PEG Linker Type | Protein Adsorption (Relative to Polydisperse PEG2k) |
| Monodisperse PEG36 | ~70% reduction in FBS |
| Monodisperse PEG45 | ~70% reduction in FBS |
| Polydisperse mPEG2k | Baseline |
Data extracted from a study comparing protein adsorption in fetal bovine serum (FBS). The monodisperse PEGylated nanoparticles showed a significant reduction in protein binding.
The pharmacokinetic profile of a PEGylated drug is also critically influenced by the nature of the PEG linker. The homogeneity of monodisperse PEGs leads to a more predictable and extended circulation half-life. The same study on PEGylated AuNPs revealed a significantly longer blood circulation half-life and enhanced tumor accumulation for nanoparticles functionalized with monodisperse PEGs compared to their polydisperse counterparts.
Table 2: Comparative Pharmacokinetic Profiles of Monodisperse vs. Polydisperse PEGylated Gold Nanoparticles (AuNPs) in Tumor-Bearing Mice
| PEG Linker Type | Blood Circulation Half-life (t1/2) | Tumor Accumulation at 24h (% Injected Dose/g) |
| Monodisperse PEG36 | Significantly prolonged vs. polydisperse | Enhanced vs. polydisperse |
| Monodisperse PEG45 | Significantly prolonged vs. polydisperse | Enhanced vs. polydisperse |
| Polydisperse mPEG2k | Shorter half-life | Lower accumulation |
This table summarizes the findings that monodisperse PEG-AuNPs exhibited a longer circulation time and greater accumulation in tumor tissue compared to polydisperse PEG-AuNPs.
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC is a critical component that influences its stability, efficacy, and safety.[6] Monodisperse PEG linkers are increasingly being adopted in ADC development to ensure a homogeneous product with a well-defined drug-to-antibody ratio (DAR).[4][6]
The use of polydisperse PEGs in ADCs can result in a mixture of conjugates with varying numbers of PEG units and, consequently, different pharmacokinetic profiles.[7] This heterogeneity can complicate manufacturing and regulatory approval.[8] Monodisperse PEGs, by providing a uniform linker length, contribute to the production of a single, well-characterized ADC entity, leading to improved batch-to-batch reproducibility and a more predictable safety and efficacy profile.[4]
While direct comparative data for monodisperse versus polydisperse PEGs in ADCs is limited, studies on miniaturized drug conjugates with varying polydisperse PEG chain lengths highlight the impact of this parameter on cytotoxicity. Longer PEG chains, while increasing half-life, can also decrease the in vitro potency of the conjugate. This underscores the importance of precise control over PEG chain length, a key advantage of monodisperse PEGs.
Table 3: Impact of Polydisperse PEG Linker Length on the In Vitro Cytotoxicity (IC50) of an Affibody-Drug Conjugate
| Linker | IC50 on NCI-N87 cells (nM) | IC50 on BT-474 cells (nM) |
| No PEG | 4.94 | 2.48 |
| 4 kDa PEG | 31.9 | 26.2 |
| 10 kDa PEG | 111.3 | 83.5 |
Data from a study on a HER2-targeting affibody conjugated to MMAE, demonstrating that increasing the molecular weight of the polydisperse PEG linker reduces in vitro cytotoxicity.[6]
Experimental Protocols
In Vivo Pharmacokinetics and Biodistribution of PEGylated Nanoparticles
Objective: To compare the blood circulation half-life and tumor accumulation of nanoparticles conjugated with monodisperse versus polydisperse PEG linkers.
Methodology:
-
Animal Model: Establish a tumor-bearing mouse model (e.g., subcutaneous injection of cancer cells).
-
Test Articles: Prepare gold nanoparticles conjugated with monodisperse (e.g., PEG36, PEG45) and polydisperse (e.g., mPEG2k) linkers.
-
Administration: Inject the PEGylated nanoparticles intravenously into the tumor-bearing mice.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 0.5, 1, 3, 6, 12, 24 hours).
-
Tissue Harvesting: At the final time point (e.g., 24 hours), euthanize the mice and collect major organs and the tumor.
-
Quantification: Determine the concentration of the nanoparticles in the blood and tissues using a suitable analytical method, such as inductively coupled plasma mass spectrometry (ICP-MS) for gold nanoparticles.
-
Data Analysis: Calculate the blood circulation half-life using pharmacokinetic modeling software. Determine the percentage of the injected dose per gram of tissue for the biodistribution analysis.
Determination of Drug-to-Antibody Ratio (DAR) of ADCs
Objective: To determine the average number of drug molecules conjugated to an antibody.
Methodology (using Hydrophobic Interaction Chromatography - HIC):
-
Sample Preparation: Prepare the ADC sample in the appropriate mobile phase.
-
Chromatography System: Use a high-performance liquid chromatography (HPLC) system equipped with a HIC column.
-
Mobile Phases:
-
Mobile Phase A: A high salt concentration buffer (e.g., sodium phosphate (B84403) with sodium chloride).
-
Mobile Phase B: A low salt concentration buffer (e.g., sodium phosphate).
-
-
Gradient Elution: Apply a gradient from high to low salt concentration to elute the ADC species from the column. The unconjugated antibody will elute first, followed by the ADC species with increasing DAR, as higher DAR corresponds to increased hydrophobicity.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Data Analysis: Integrate the peak areas for each DAR species and calculate the weighted average DAR.
Visualizing the Concepts
Caption: Structural differences between monodisperse and polydisperse PEG linkers.
Caption: A generalized workflow for ADC development highlighting the linker selection step.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is a critical consideration in drug development. While polydisperse PEGs have a history of use and are generally less expensive to produce, the evidence strongly suggests that monodisperse PEGs offer significant advantages in terms of product homogeneity, characterization, and in vivo performance. The use of monodisperse PEG linkers leads to more predictable pharmacokinetics, reduced non-specific protein binding, and enhanced batch-to-batch consistency. For the development of highly defined and optimized therapeutics such as ADCs, the precision afforded by monodisperse PEG linkers is invaluable, contributing to a more streamlined development process and ultimately, a potentially safer and more effective drug product.
References
- 1. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 2. The Difference Between Monodisperse and Polydisperse Polymers | Biopharma PEG [biochempeg.com]
- 3. Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs) [protocols.io]
- 4. labinsights.nl [labinsights.nl]
- 5. Monodisperse (Discrete) PEGylation vs. Polydisperse PEGylation: Future Trends | Biopharma PEG [biochempeg.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Evaluating the Immunogenicity of PEGylated Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, has been a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of drugs. By increasing the hydrodynamic size and masking potential immunogenic epitopes, PEGylation can prolong circulation half-life and reduce immunogenicity of the parent molecule.[1] However, a growing body of evidence indicates that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies and activation of the complement system.[2] This can result in accelerated blood clearance (ABC) of the PEGylated compound upon repeated administration, hypersensitivity reactions, and reduced therapeutic efficacy.[2][3]
This guide provides a comparative overview of the methods used to evaluate the immunogenicity of PEGylated compounds, supported by experimental data and detailed protocols.
Factors Influencing the Immunogenicity of PEGylated Compounds
The immunogenicity of a PEGylated compound is not uniform and is influenced by a multitude of factors related to the PEG molecule, the conjugated therapeutic, and the administration regimen.
-
PEG Molecular Weight: Higher molecular weight PEGs (e.g., 30,000 Da) have been shown to induce stronger anti-PEG IgM responses in vivo compared to their lower molecular weight counterparts (e.g., 2,000 and 5,000 Da).[3]
-
Structure of PEG: The structure of the PEG polymer can influence its immunogenicity. For instance, the hydrophobicity of the end-group of the PEG molecule has been shown to affect the immunogenicity of the conjugate, with more hydrophobic end groups leading to a stronger immune response.[2]
-
Nature of the Conjugated Molecule: The immunogenicity of the protein or nanoparticle carrier to which PEG is attached plays a crucial role. PEGylation of highly immunogenic proteins is more likely to elicit an anti-PEG antibody response.[2]
-
Dosage and Administration Route: The dose and frequency of administration can impact the generation of anti-PEG antibodies. Higher doses and repeated administrations can lead to detectable anti-PEG IgM levels.[3] Intravenous injections are more likely to trigger a systemic immune response.[3]
Comparative Data on Immunogenicity
The following tables summarize quantitative data from various studies to facilitate the comparison of immunogenicity profiles of different PEGylated compounds and their alternatives.
Table 1: Impact of PEG Molecular Weight on Anti-PEG Antibody Response
| PEGylated Protein | PEG Molecular Weight (Da) | Observed Anti-PEG IgM Response | Reference |
| Bovine Serum Albumin (BSA) | 30,000 | Significantly stronger in vivo response | [3] |
| Bovine Serum Albumin (BSA) | 5,000 | Weaker in vivo response | [3] |
| Ovalbumin (OVA) | 20,000 | Significantly stronger in vivo response | [3] |
| Ovalbumin (OVA) | 2,000 | Weaker in vivo response | [3] |
Table 2: Pharmacokinetic Comparison of PEGylated vs. Non-PEGylated Interferon
| Compound | Half-life (t½) | Area Under the Curve (AUC) | Reference |
| Peginterferon alfa-2a (40 kDa branched PEG) | ~50-130 hours | Significantly increased | [4] |
| Interferon alfa-2a (non-PEGylated) | ~2-3 hours | Baseline | [4] |
| Peginterferon alfa-2b (12 kDa linear PEG) | Shorter than 40 kDa PEG-IFN | Increased | [5] |
Table 3: Accelerated Blood Clearance (ABC) of PEGylated Liposomes in Rats
| Treatment Group | Time Point | % Injected Dose in Blood | Reference |
| First Injection | 24 hours | ~40% | [6] |
| Second Injection (pre-treated with PEG-OVA) | 24 hours | Undetectable | [6] |
Table 4: Complement Activation by PEGylated Nanoparticles
| Nanoparticle | PEG Molecular Weight (kDa) | SC5b-9 Level (relative to control) | Reference |
| Citrate-capped AuNPs (20 nm) | - | High | [7] |
| PEGylated AuNPs (20 nm) | 1, 2, 5, 10 | Mitigated but still present | [7] |
| PEGylated SWNTs | Not specified | 2-3 fold increase in C4d | [8] |
Key Experimental Protocols
Accurate evaluation of the immunogenicity of PEGylated compounds relies on robust and well-defined experimental assays. Below are detailed protocols for key experiments.
Anti-PEG Antibody Detection by ELISA
This protocol describes a direct ELISA for the detection of anti-PEG IgG and IgM antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
NH2-mPEG5000 (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% w/v milk in PBS)
-
Serum/plasma samples
-
HRP-conjugated anti-human IgG or IgM antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS. Incubate overnight at room temperature.
-
Washing: Wash the wells three times with 400 µL of 1x PBS per well.
-
Blocking: Block the wells with 300 µL of 1% (w/v) milk/PBS for 1 hour at room temperature.
-
Sample Incubation: Dilute serum samples in 1% w/v milk/PBS. Add 100 µL of the diluted samples to the wells in triplicate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Detection Antibody: Add 100 µL of HRP-conjugated anti-human IgG or IgM antibody (diluted 1:5,000 in 1% milk/PBS) to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 10 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of 2N H2SO4 to each well.
-
Reading: Measure the optical density (O.D.) at 450 nm with a reference wavelength of 570 nm.
Complement Activation Assay (SC5b-9 ELISA)
This protocol outlines the measurement of the soluble terminal complement complex (SC5b-9), a marker for activation of the entire complement cascade.
Materials:
-
SC5b-9 ELISA kit (commercially available)
-
Serum or plasma samples
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.
-
Sample Addition: Add 100 µL of standard or sample to each well of the pre-coated microplate. Incubate for 2 hours at 37°C.
-
Biotin-Antibody Incubation: Remove the liquid from each well. Add 100 µL of Biotin-antibody (1x) to each well and incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells three times.
-
HRP-Avidin Incubation: Add 100 µL of HRP-avidin (1x) to each well and incubate for 1 hour at 37°C.
-
Washing: Aspirate and wash the wells five times.
-
Substrate Incubation: Add 90 µL of TMB Substrate to each well. Incubate for 15-30 minutes at 37°C, protected from light.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm within 5 minutes.
In Vivo Accelerated Blood Clearance (ABC) Phenomenon in Rats
This protocol describes a typical in vivo experiment to assess the ABC phenomenon of PEGylated liposomes in a rat model.
Animals:
-
Male Wistar rats (or other suitable strain)
Materials:
-
PEGylated liposomes (e.g., containing a fluorescent marker like calcein (B42510) for easy quantification)
-
Saline solution
-
Anesthesia
Procedure:
-
First Injection (Priming Dose): Inject a low dose of "empty" PEGylated liposomes (e.g., 1 µmol phospholipids/kg) intravenously into the rats. A control group should receive saline.
-
Induction Period: Allow a period of several days (e.g., 5-7 days) for the induction of an anti-PEG antibody response.
-
Second Injection (Test Dose): Inject a higher dose of the marker-loaded PEGylated liposomes (e.g., 5 µmol phospholipids/kg) intravenously to both the pre-treated and control groups.
-
Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 8h, 24h).
-
Quantification: Determine the concentration of the marker (e.g., calcein fluorescence) in the plasma to calculate pharmacokinetic parameters such as area under the curve (AUC) and half-life (t½).
-
Data Analysis: Compare the pharmacokinetic profiles of the pre-treated group to the control group. A significant reduction in AUC and half-life in the pre-treated group indicates the occurrence of the ABC phenomenon.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key pathways and experimental workflows involved in the immunogenicity of PEGylated compounds.
Caption: Signaling pathway of PEG-induced immunogenicity.
References
- 1. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pharmacokinetic and pharmacodynamic comparison of a novel pegylated recombinant consensus interferon-α variant with peginterferon-α-2a in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of peginterferon pharmacokinetic and pharmacodynamic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-PEG IgM Is a Major Contributor to the Accelerated Blood Clearance of Polyethylene Glycol-Conjugated Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Complement Activation by PEGylated Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Complement activation by PEGylated single-walled carbon nanotubes is independent of C1q and alternative pathway turnover - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Amino-PEG4-alcohol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Amino-PEG4-alcohol are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with standard laboratory safety protocols.
This compound, a hydrophilic linker containing both a primary amine and a hydroxyl group, is utilized in bioconjugation, drug delivery, and surface modification. While it is not classified as a highly hazardous substance, adherence to proper disposal protocols is essential to mitigate any potential risks.
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedure, it is crucial to be outfitted with the appropriate personal protective equipment. All handling and disposal of this compound and its waste should be conducted in a well-ventilated chemical fume hood.
Required Personal Protective Equipment:
-
Safety Glasses or Goggles: To protect the eyes from potential splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Chemical-Resistant Gloves: To protect the skin from direct contact.
Disposal Procedure for this compound Waste
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of in regular trash.
Step 1: Waste Segregation and Collection
All waste containing this compound, including stock solutions, reaction mixtures, and contaminated materials, must be collected for hazardous waste disposal.
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. Glass or polyethylene (B3416737) containers are suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," along with the concentration and other components of the waste mixture.
-
-
Solid Waste:
-
Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
Step 2: Container Management
Proper management of waste containers is crucial to maintain a safe laboratory environment.[1]
-
Keep waste containers securely sealed when not in use.[1]
-
Store waste containers in a designated, well-ventilated secondary containment area to prevent spills.[1]
-
Do not mix incompatible wastes in the same container.[1]
Step 3: Institutional Waste Disposal
Follow your institution's specific guidelines for the final disposal of hazardous waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled waste pickup.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
-
Small Spills (within a fume hood):
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your colleagues and supervisor.
-
Follow your institution's emergency spill response procedures, which may involve contacting the EHS office for assistance.
-
Disposal of Empty Containers
Empty containers of this compound must also be disposed of properly.
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water or ethanol) at least three times.
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[1]
-
Subsequent rinseates may be disposed of according to institutional guidelines, which may allow for drain disposal if the concentration of the chemical is sufficiently low. Always consult your EHS office for specific guidance.
-
After thorough rinsing and air-drying, the container can often be disposed of as non-hazardous waste or recycled, depending on institutional policy. Deface the label before disposal.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 193.24 g/mol | [2] |
| Purity | >95% | [3] |
| Storage Temperature | -20°C | [4] |
Logical Workflow for Disposal Decision
Caption: Decision workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amino-PEG4-alcohol
For Immediate Reference: Key Safety and Logistical Information for Amino-PEG4-alcohol
This guide provides essential, actionable safety and logistical protocols for researchers, scientists, and drug development professionals working with this compound (CAS: 86770-74-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for signs of degradation or puncture. |
| Eye Protection | Safety goggles | Must be worn at all times to protect against splashes. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when not working in a chemical fume hood. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact. |
Operational Plan: From Handling to Disposal
A systematic approach to the handling and disposal of this compound minimizes risks and ensures the integrity of your experiments.
Chemical Handling Workflow
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Step-by-Step Handling Protocol
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don the appropriate PPE as specified in the table above.
-
Ensure that a chemical fume hood is in proper working order and use it for all manipulations of the compound.
-
-
Handling :
-
When weighing and dispensing the solid material, avoid creating dust.
-
If dissolving, add the solid to the solvent slowly to avoid splashing.
-
Conduct all reactions within the chemical fume hood.
-
-
Cleanup and Storage :
-
Decontaminate all surfaces and equipment that have come into contact with this compound using a suitable laboratory cleaner.
-
Dispose of all contaminated materials as hazardous waste.
-
Store the remaining this compound in a tightly sealed container at -20°C, protected from light and moisture.[1]
-
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personal exposure, immediate and correct action is crucial.
Spill Cleanup Protocol
For small spills of this compound:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area.
-
Contain : If it is safe to do so, contain the spill using an inert absorbent material such as sand or vermiculite.
-
Neutralize (if applicable) : For larger spills, consult with your institution's environmental health and safety (EHS) office for appropriate neutralization procedures.
-
Clean : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Decontaminate : Clean the spill area with soap and water.
-
Dispose : Dispose of all cleanup materials as hazardous waste.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound, including empty containers, contaminated lab supplies, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation : Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the hazardous waste container in a designated, secure area, away from incompatible materials.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. Adhere to all local, state, and federal regulations for hazardous waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
